L-(+)-Cysteine
Description
A thiol-containing non-essential amino acid that is oxidized to form cystine.
L-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cysteine has been reported in Indigofera hirsuta, Punica granatum, and other organisms with data available.
Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)
CYSTEINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for liver disease and has 3 investigational indications.
Cysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Cysteine is a naturally occurring, sulfur-containing amino acid that is found in most proteins, although only in small quantities. Cysteine is unique amongst the twenty natural amino acids as it contains a thiol group. Thiol groups can undergo oxidation/reduction (redox) reactions; when cysteine is oxidized it can form cystine, which is two cysteine residues joined by a disulfide bond. This reaction is reversible: as reduction of this disulphide bond regenerates two cysteine molecules. The disulphide bonds of cystine are crucial to defining the structures of many proteins. Cysteine is often involved in electron-transfer reactions, and help the enzyme catalyze its reaction. Cysteine is also part of the antioxidant glutathione. N-acetyl-L-cysteine (NAC) is a form of cysteine where an acetyl group is attached to cysteine's nitrogen atom and is sold as a dietary supplement. Cysteine is named after cystine, which comes from the Greek word kustis meaning bladder - cystine was first isolated from kidney stones. As cysteine contains a sulphydryl group, it can undergo redox reactions. Oxidation of cysteine can produce a disulfide bond with another thiol, or further oxidation can produce sulphfinic or sulfonic acids. The cysteine thiol group is also a nucleophile and can undergo addition and substitution reactions. Thiol groups become much more reactive when they are ionized, and cysteine residues in proteins have pKa values close to neutrality, so are often in their reactive thiolate form in the cell. The thiol group also has a high affinity for heavy metals and proteins containing cysteine will bind metals such as mercury, lead and cadmium tightly. Due to this ability to undergo redox reactions, cysteine has antioxidant properties. Cysteine is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic disease or who suffer from malabsorption syndromes. Cysteine may at some point be recognized as an essential or conditionally essential amino acid. Cysteine is important in energy metabolism. As cystine, it is a structural component of many tissues and hormones. Cysteine has clinical uses ranging from baldness to psoriasis to preventing smoker's hack. In some cases, oral cysteine therapy has proved excellent for treatment of asthmatics, enabling them to stop theophylline and other medications. Cysteine also enhances the effect of topically applied silver, tin and zinc salts in preventing dental cavities. In the future, cysteine may play a role in the treatment of cobalt toxicity, diabetes, psychosis, cancer and seizures.
A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Record name | cysteine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cysteine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3, 7048-04-6 (Hydrochloride) | |
| Record name | Poly-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022876 | |
| Record name | L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |
| Record name | Cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Cysteine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Cysteine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000207 [mmHg] | |
| Record name | Cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-90-4 | |
| Record name | L-(+)-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Cysteine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C decomposes, 220 °C | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Historical Significance of L-(+)-Cysteine in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, holds a pivotal position in the landscape of biochemistry. Its discovery in the early 19th century marked a significant milestone in the nascent field of organic chemistry and paved the way for our understanding of protein structure and function. The unique reactivity of its thiol side chain underpins its critical roles in protein architecture through the formation of disulfide bonds, as a nucleophile in enzyme catalysis, and as a key component of the major intracellular antioxidant, glutathione. This technical guide provides a comprehensive overview of the discovery of L-cysteine, its historical significance in the development of biochemical sciences, detailed experimental protocols from its initial isolation to modern characterization techniques, and its central role in cellular signaling pathways, with a particular focus on redox regulation.
Discovery and Historical Context
The journey to understanding L-cysteine began in 1810 when English chemist William Hyde Wollaston isolated a crystalline substance from a urinary calculus (bladder stone). He named this new substance "cystic oxide" due to its origin.[1][2] It wasn't until 1899 that this same substance was isolated from a protein source, horn, by the Swedish chemist Karl Axel Hampus Mörner, who named it "cystine."[3] The monomer, cysteine, was subsequently identified, revealing that cystine is the oxidized dimer of two cysteine molecules. This discovery was crucial as it established for the first time that sulfur-containing amino acids are constituents of proteins.
The early 20th century saw significant advancements in the structural elucidation of amino acids. The fundamental techniques of the time included elemental analysis, solubility studies, and optical rotation measurements. The development of methods like paper chromatography and later, ion-exchange chromatography, revolutionized the separation and identification of individual amino acids from protein hydrolysates, solidifying the understanding of protein composition.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of L-cysteine is fundamental to its application in research and drug development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO₂S | [6] |
| Molecular Weight | 121.16 g/mol | [6] |
| Melting Point | 240 °C (decomposes) | [6] |
| Solubility in Water | 280 g/L (at 25 °C) | [6] |
| pKa₁ (α-carboxyl) | 1.71 - 1.92 | [7][8] |
| pKa₂ (α-amino) | 8.33 - 10.78 | [7][8] |
| pKa₃ (thiol side chain) | 8.33 | [8] |
| Isoelectric Point (pI) | 5.02 - 5.07 | [8][9] |
| Specific Optical Rotation [α]D²⁵ | +8° to +9° (c=5, 1 N HCl) | [6] |
Historical Experimental Protocols
The isolation and characterization of L-cysteine have evolved significantly since its discovery. Below are detailed methodologies for key historical experiments.
Wollaston's Isolation of "Cystic Oxide" (Cystine) from Urinary Calculi (circa 1810)
This protocol is based on the general understanding of chemical techniques available in the early 19th century and Wollaston's own descriptions.
Objective: To isolate the crystalline substance from a urinary calculus.
Materials:
-
Urinary calculus of the "cystic oxide" type
-
Potash (potassium hydroxide) solution
-
Acetic acid
-
Filtration apparatus (e.g., linen or paper)
-
Evaporation apparatus (e.g., a shallow dish)
Methodology:
-
Digestion: The urinary calculus was treated with a solution of potash. Cystic oxide is soluble in alkaline solutions.
-
Filtration: The resulting solution was filtered to remove any insoluble impurities.
-
Precipitation: Acetic acid was added to the filtrate to neutralize the potash. This decrease in pH causes the cystic oxide to precipitate out of the solution as it is insoluble in acidic to neutral conditions.
-
Isolation and Crystallization: The precipitate was collected, likely by filtration, and washed. The purified substance was then allowed to crystallize, forming characteristic hexagonal plates.
Mörner's Isolation of Cystine from Horn (1899)
This protocol is a more refined version of protein hydrolysis and amino acid isolation from the late 19th century.
Objective: To isolate cystine from a protein source (horn).
Materials:
-
Horn shavings
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate solution
-
Decolorizing carbon (charcoal)
-
Filtration apparatus
Methodology:
-
Acid Hydrolysis: Horn shavings were subjected to prolonged boiling with concentrated hydrochloric acid. This process breaks the peptide bonds, releasing the constituent amino acids.
-
Neutralization and Precipitation: The acidic hydrolysate was then carefully neutralized with a sodium acetate solution. As the pH approaches the isoelectric point of cystine, its solubility decreases, causing it to precipitate out of the solution.
-
Decolorization: The crude cystine precipitate was redissolved in dilute acid, and the solution was treated with decolorizing carbon to remove pigments and other impurities.
-
Recrystallization: The decolorized solution was filtered, and the cystine was reprecipitated by the addition of sodium acetate. This recrystallization step was crucial for obtaining a pure product. The resulting crystals were collected, washed, and dried.
Early 20th Century Characterization: The Ninhydrin Test
A key qualitative and later quantitative method for amino acid analysis.
Objective: To detect the presence of amino acids.
Methodology:
-
A small amount of the sample (e.g., the isolated crystals) was dissolved in a suitable solvent.
-
A solution of ninhydrin in ethanol was added to the sample solution.
-
The mixture was heated.
-
The development of a deep blue or purple color indicated the presence of a primary amino acid. Proline, a secondary amine, yields a yellow-orange color.[5]
Experimental Workflow and Signaling Pathway Diagrams
Historical Isolation of Cystine: An Experimental Workflow
The following diagram illustrates the general workflow for the historical isolation of cystine from a protein source, combining elements from both Mörner's and earlier methods.
Redox Regulation of Protein Tyrosine Phosphatase 1B (PTP1B) by Cysteine Oxidation
L-cysteine's thiol group is highly susceptible to oxidation, a property that is harnessed by cells for redox signaling. A prime example is the regulation of protein tyrosine phosphatases (PTPs), such as PTP1B. In response to cellular signals like growth factor stimulation, reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), are generated. H₂O₂ can oxidize the catalytic cysteine residue in the active site of PTP1B, leading to its reversible inactivation. This inactivation allows the signal from protein tyrosine kinases to propagate. The oxidized cysteine can be reduced back to its active form by cellular reducing agents like glutathione.
Historical Significance in Biochemistry
The discovery and subsequent characterization of L-cysteine have had a profound impact on the field of biochemistry:
-
Protein Structure: The identification of the disulfide bond (cystine) as a covalent linkage between polypeptide chains or within a single chain was a landmark discovery. It provided a crucial piece of the puzzle in understanding the three-dimensional structure and stability of proteins.[10] The strength of the disulfide bond is significantly greater than non-covalent interactions, providing structural integrity to many extracellular proteins and enzymes.
-
Enzyme Catalysis: The thiol group of cysteine is a potent nucleophile at physiological pH. This property is exploited in the active sites of numerous enzymes, including proteases (e.g., papain, caspases), where the cysteine residue directly participates in the catalytic mechanism.
-
Redox Biology: The reversible oxidation of cysteine's thiol group to a sulfenic acid, and its subsequent reduction, forms the basis of a critical cellular signaling mechanism.[11][12] This "redox switch" allows cells to respond to oxidative stress and to regulate a wide array of signaling pathways, as exemplified by the PTP1B mechanism.
-
Metabolism and Antioxidant Defense: L-cysteine is a precursor to the tripeptide glutathione (GSH), the most abundant intracellular antioxidant. Glutathione plays a vital role in protecting cells from damage by reactive oxygen species, detoxifying xenobiotics, and maintaining the cellular redox state. The synthesis of cysteine via the transsulfuration pathway from methionine highlights the interconnectedness of amino acid metabolism.
Conclusion
From its serendipitous discovery in a bladder stone to its central role in modern redox biology, this compound has been a subject of intense scientific inquiry for over two centuries. Its unique sulfur-containing side chain endows it with chemical properties that are fundamental to the structure, function, and regulation of proteins and cellular pathways. For researchers and professionals in drug development, a deep understanding of cysteine's biochemistry is indispensable for fields ranging from enzymology and protein engineering to the development of therapeutics targeting oxidative stress-related diseases. The historical journey of L-cysteine serves as a testament to the cumulative nature of scientific discovery and the enduring importance of fundamental biochemical research.
References
- 1. Herman H.J. Lynge & Søn A/S [lynge.com]
- 2. On Cystic Oxide, a New Species of Urinary Calculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptideweb.com [peptideweb.com]
- 9. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Oxidative Inactivation of Protein Tyrosine Phosphatase 1B by Organic Hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of L-(+)-Cysteine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes within mammalian cells, including protein synthesis, detoxification, and antioxidant defense. Its biosynthesis is intricately regulated and primarily occurs through the transsulfuration pathway, which converts methionine to cysteine. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in mammalian cells, detailing the enzymatic reactions, regulatory mechanisms, and its interplay with cellular redox homeostasis. The document includes a compilation of quantitative data, detailed experimental protocols for key enzymes, and visualizations of the involved pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
The Core Transsulfuration Pathway
In mammalian cells, the de novo synthesis of this compound from the essential amino acid L-methionine is accomplished via the transsulfuration pathway. This pathway effectively transfers the sulfur atom from methionine to the carbon skeleton of serine to form cysteine. The process is primarily active in the liver and kidneys and involves a series of enzymatic steps that connect the methionine cycle to cysteine synthesis.
The initial steps involve the conversion of L-methionine to S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine. L-homocysteine stands at a critical metabolic juncture: it can either be remethylated back to methionine or enter the transsulfuration pathway for cysteine synthesis.[1][2]
The two key enzymes of the transsulfuration pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL) .
-
Cystathionine β-synthase (CBS): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of L-homocysteine and L-serine to form L-cystathionine.[3][4] This is the committed step of the transsulfuration pathway.
-
Cystathionine γ-lyase (CGL), also known as cystathionase: This PLP-dependent enzyme catalyzes the subsequent cleavage of L-cystathionine to produce this compound, α-ketobutyrate, and ammonia.[5]
The net reaction of the transsulfuration pathway is: L-Homocysteine + L-Serine → L-Cysteine + α-Ketobutyrate + NH₃ + H₂O
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the key enzymes in the transsulfuration pathway are crucial for understanding the flux and regulation of cysteine biosynthesis. The following tables summarize the reported kinetic values for human Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL). It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric regulators.
Table 1: Kinetic Parameters of Human Cystathionine β-synthase (CBS)
| Substrate | Km (mM) | Vmax (units/mg) | kcat (s⁻¹) | Reference |
| L-Serine | 1.2 ± 0.2 | - | 1.3 ± 0.1 | [6] |
| L-Serine | 2.2 ± 0.5 | - | 2.5 ± 0.4 | [6] |
| L-Homocysteine | 5.6 ± 2.2 (with Cysteamine as surrogate) | - | 1.3 ± 0.1 | [6] |
| L-Homocysteine | 6.6 ± 2.2 (with Cysteamine as surrogate) | - | 2.5 ± 0.4 | [6] |
Note: Vmax and kcat values are often reported under specific assay conditions and may not be directly comparable across different studies. One unit of CBS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cystathionine per minute.
Table 2: Kinetic Parameters of Human Cystathionine γ-lyase (CGL)
| Substrate | Km (mM) | Vmax (units/mg) | Reference |
| L-Cystathionine | 0.5 | 2.5 | [7] |
Note: One unit of CGL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cysteine per minute.
Intracellular Metabolite Concentrations
The intracellular concentrations of the substrates and products of the transsulfuration pathway are tightly regulated and can vary significantly between different cell types and metabolic states. The following table provides a range of reported concentrations in mammalian liver cells.
Table 3: Approximate Intracellular Concentrations of Key Metabolites in Mammalian Liver
| Metabolite | Concentration Range (µM) | Reference |
| L-Methionine | 50 - 100 | [8] |
| L-Homocysteine | 5 - 15 (in plasma) | [2] |
| L-Serine | 200 - 600 | [9] |
| L-Cysteine | 20 - 200 | [2] |
Regulation of the Transsulfuration Pathway
The flux through the transsulfuration pathway is meticulously controlled at multiple levels to meet the cellular demand for cysteine while preventing the accumulation of potentially toxic intermediates like homocysteine.
Allosteric Regulation of CBS
Cystathionine β-synthase (CBS) is a key regulatory enzyme. Its activity is allosterically activated by S-adenosylmethionine (SAM).[10][11][12] When SAM levels are high, indicating an abundance of methionine, it binds to the regulatory domain of CBS, causing a conformational change that increases the enzyme's catalytic activity.[10][13] This directs homocysteine towards cysteine synthesis. Conversely, when SAM levels are low, CBS activity is reduced, and homocysteine is preferentially remethylated to methionine.[12]
Transcriptional Regulation of CGL
The expression of Cystathionine γ-lyase (CGL) is regulated at the transcriptional level. Various transcription factors, including NF-κB and Sp1, can bind to the promoter region of the CGL gene to modulate its expression in response to cellular signals such as inflammation and oxidative stress.[14][15][16] For instance, lipopolysaccharide (LPS) has been shown to induce CGL expression through an NF-κB-dependent mechanism.[14]
Interplay with Oxidative Stress
L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. The transsulfuration pathway, therefore, plays a vital role in cellular defense against oxidative stress. Under conditions of oxidative stress, the demand for cysteine increases to replenish GSH stores. This can lead to an upregulation of the transsulfuration pathway.[17]
Oxidative stress can also directly impact the enzymes of the pathway. The heme cofactor in CBS acts as a redox sensor, and changes in the cellular redox state can modulate its activity.[12] Furthermore, reactive oxygen species (ROS) can directly modify cysteine residues on proteins, including the enzymes of this pathway, potentially altering their function.[18][19][20]
Experimental Protocols
Spectrophotometric Assay for Cystathionine β-synthase (CBS) Activity
This coupled-enzyme assay measures the production of cystathionine by CBS through its conversion to cysteine by an excess of CGL, followed by the colorimetric detection of cysteine.[21]
Materials:
-
L-Homocysteine
-
L-Serine
-
Pyridoxal 5'-phosphate (PLP)
-
Purified Cystathionine γ-lyase (CGL)
-
Tris-HCl buffer (pH 8.0)
-
Ninhydrin reagent
-
Cell or tissue lysate containing CBS
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, L-serine, and CGL.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the cell or tissue lysate and L-homocysteine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).
-
Add the ninhydrin reagent to the reaction mixture.
-
Boil the samples for 10 minutes to allow for color development.
-
Cool the samples and measure the absorbance at 560 nm.
-
Calculate the CBS activity based on a standard curve generated with known concentrations of cysteine.
A continuous spectrophotometric assay can also be employed by coupling the CBS reaction to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6][22]
Fluorometric Assay for Cystathionine γ-lyase (CGL) Activity
This assay measures the production of cysteine from cystathionine using a fluorogenic probe that reacts with the thiol group of cysteine to generate a fluorescent signal.[23][24]
Materials:
-
L-Cystathionine
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.0)
-
Fluorogenic thiol probe (e.g., ThioGlo™)
-
Cell or tissue lysate containing CGL
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the fluorogenic probe.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding L-cystathionine.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/500 nm for ThioGlo™).
-
Calculate the CGL activity from the rate of fluorescence increase, using a standard curve generated with known concentrations of cysteine.
Clinical Relevance
Defects in the transsulfuration pathway can lead to serious metabolic disorders. A deficiency in CBS activity results in homocystinuria, a condition characterized by elevated levels of homocysteine in the blood and urine, which is associated with a range of clinical manifestations including cardiovascular disease, skeletal abnormalities, and intellectual disability.[3] While less severe, CGL deficiency can also lead to an accumulation of cystathionine. Understanding the intricacies of the cysteine biosynthesis pathway is therefore crucial for the development of therapeutic strategies for these and other related disorders.
Conclusion
The biosynthesis of this compound through the transsulfuration pathway is a fundamental metabolic process in mammalian cells, with significant implications for protein structure, antioxidant defense, and overall cellular health. The key enzymes, CBS and CGL, are subject to complex regulatory mechanisms that ensure a balanced supply of cysteine. This technical guide provides a comprehensive overview of this vital pathway, offering valuable data, protocols, and visual aids to support further research and drug development efforts in this field.
References
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. A continuous spectrophotometric assay for human cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human cystathionine β-synthase (CBS) contains two classes of binding sites for S-adenosylmethionine (SAM): complex regulation of CBS activity and stability by SAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary serine and cystine attenuate the homocysteine-raising effect of dietary methionine: a randomized crossover trial in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 13. Regulation of human cystathionine beta-synthase by S-adenosyl-L-methionine: evidence for two catalytically active conformations involving an autoinhibitory domain in the C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional Regulation of Cystathionine-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cysteine Assay Kit (Fluorometric) (ab211099) is not available | Abcam [abcam.com]
- 24. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of L-(+)-Cysteine in Protein Structure and Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the amino acid L-(+)-Cysteine in protein architecture, with a specific focus on the formation and function of disulfide bonds. It is intended to serve as a detailed resource, incorporating fundamental principles, quantitative data, and established experimental methodologies.
Introduction to this compound
This compound (Cys or C) is a semi-essential, sulfur-containing proteinogenic amino acid.[1][2] Its defining feature is the presence of a thiol (-SH) group in its side chain, which imparts unique chemical reactivity that is central to many of its biological functions.[3] This thiol group is a potent nucleophile and is readily oxidized, making cysteine a key player in both structural and catalytic processes within the cell.[1][2][]
While traditionally considered a polar, hydrophilic amino acid, cysteine's side chain also exhibits hydrophobic characteristics, often being found in hydrophobic regions of proteins.[2] This dual nature allows it to participate in a wide range of molecular interactions. Cysteine is genetically encoded by the codons UGU and UGC.[2]
Physicochemical Properties of L-Cysteine
A summary of the key physicochemical properties of L-Cysteine is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂S | [][5] |
| Molecular Weight | 121.16 g/mol | [5][6] |
| pKa (Carboxyl) | 1.71 | [3] |
| pKa (Amino) | 10.78 | [3] |
| pKa (Thiol Side Chain) | 8.33 (can vary significantly in proteins) | [3][7] |
| Solubility in Water | 28 g/100 mL (at 25°C) | [6] |
| Chirality | L-configuration (R-chirality in the R/S system) | [2][] |
The Disulfide Bond: Formation and Properties
The most prominent role of cysteine in protein structure is its ability to form disulfide bonds (also known as disulfide bridges or cystine linkages). This occurs through the oxidation of the thiol groups of two cysteine residues, forming a covalent S-S bond.[7][8] The resulting molecule, composed of two linked cysteines, is called cystine.[7]
The Chemical Mechanism of Disulfide Bond Formation
Disulfide bond formation is an oxidation reaction.[8] In vivo, this process is not spontaneous but is a tightly regulated enzymatic process that primarily occurs in specific cellular compartments.[7] The fundamental reaction is a thiol-disulfide exchange.[7] The process is initiated by a deprotonated thiol group, a thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH).[7] The pKa of a typical cysteine thiol group is around 8.3, but this can vary dramatically within the microenvironment of a protein, influencing its reactivity.[7][9]
In eukaryotic cells, disulfide bonds are predominantly formed in the oxidizing environment of the endoplasmic reticulum (ER) lumen and the mitochondrial intermembrane space.[7][10] The cytosol is a reducing environment, which generally destabilizes disulfide bonds.[7][11]
The key steps in the ER are:
-
Oxidation: An enzyme, typically from the Protein Disulfide Isomerase (PDI) family, in its oxidized state (containing a disulfide bond) interacts with a newly synthesized polypeptide chain.[8][11]
-
Thiol-Disulfide Exchange: A cysteine residue on the substrate protein attacks the disulfide bond of the PDI enzyme.[11]
-
Mixed Disulfide Intermediate: A temporary, mixed disulfide bond is formed between the PDI enzyme and the substrate protein.[12]
-
Intramolecular Attack: A second cysteine residue on the substrate protein attacks the mixed disulfide, forming a stable disulfide bond within the substrate and releasing the now-reduced PDI enzyme.[12]
-
PDI Re-oxidation: The reduced PDI is re-oxidized by enzymes like Endoplasmic Reticulum Oxidoreductin 1 (Ero1), which ultimately transfers electrons to molecular oxygen.[10]
This process ensures the correct pairing of cysteine residues, which is critical for proper protein folding.[8] If incorrect (non-native) disulfide bonds are formed, PDI can also catalyze their reduction and isomerization until the native conformation is achieved.[10]
Quantitative Aspects of the Disulfide Bond
Disulfide bonds impart significant structural constraints on a polypeptide chain.
| Parameter | Description | Typical Value |
| S-S Bond Length | The distance between the two sulfur atoms. | ~2.05 Å |
| C-S-S Bond Angle | The angle formed by the carbon-sulfur-sulfur atoms. | ~103° |
| χss Dihedral Angle | The torsion angle between the Cβ−Sγ−Sγ−Cβ atoms. | Typically close to ±90°[7] |
| Stabilization Energy | The energy by which a disulfide bond stabilizes the folded protein. | 2-5 kcal/mol per bond |
| Redox Potential | The tendency of the disulfide bond to be reduced. | Varies widely (-180 mV in ER to more negative values)[10][13] |
Role in Protein Structure and Stability
Disulfide bonds are a cornerstone of the tertiary and quaternary structures of many proteins, particularly those that are secreted or exposed to the extracellular environment.[7][8][14]
-
Thermodynamic Stability: By covalently linking different parts of the polypeptide chain, disulfide bonds dramatically decrease the conformational entropy of the unfolded state. This cross-linking biases the protein towards its folded, native conformation, thereby increasing its thermodynamic stability.[7]
-
Structural Rigidity: They act as "molecular staples," creating rigid connections that help maintain the protein's specific three-dimensional shape. This is crucial for the function of proteins like antibodies, where disulfide bonds stabilize the antigen-binding sites, and for enzymes that rely on a stable active site.[8]
-
Folding Nucleation: Disulfide bonds can act as a nucleus for a hydrophobic core during protein folding, where local hydrophobic residues condense around the bond.[7]
-
Protection from Degradation: The increased stability provided by disulfide bonds makes proteins more resistant to denaturation by heat or chemical agents and less susceptible to proteolytic degradation.[3][14]
Cysteine in Signaling and Catalysis
Beyond its structural role, the reactivity of the cysteine thiol group is central to cellular signaling and enzyme catalysis.
-
Enzyme Active Sites: The nucleophilic nature of the thiolate anion makes cysteine a key residue in the active sites of many enzymes, such as thiol proteases (e.g., papain, cathepsins) and various oxidoreductases.[1]
-
Redox Signaling: Cysteine residues act as redox switches. Their thiol groups can be reversibly oxidized to sulfenic acid (SOH), sulfinic acid (SO₂H), or sulfonic acid (SO₃H) by reactive oxygen species (ROS). This modification can alter a protein's function, localization, or interaction with other proteins, forming the basis of redox signaling pathways.
-
Metal Ion Coordination: The thiol group is an excellent ligand for binding metal ions. Cysteine residues are critical for coordinating metal cofactors in proteins, such as iron-sulfur clusters and zinc fingers.[2]
-
Glutathione Precursor: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The thiol group of glutathione is responsible for neutralizing free radicals and protecting cells from oxidative damage.[1][15]
Experimental Protocols for Cysteine and Disulfide Bond Analysis
Accurate characterization of cysteine residues and disulfide bonds is critical in protein research and drug development.
Protocol: Quantification of Free Thiols using Ellman's Reagent
This method quantifies the number of accessible free cysteine thiol groups in a protein.
Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, reacts with a free thiol group in a thiol-disulfide exchange reaction. This reaction releases a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a distinct yellow color and a strong absorbance maximum at 412 nm.
Materials:
-
Protein sample of known concentration
-
Ellman's Reagent Stock Solution: 4 mg DTNB in 1 mL of reaction buffer.
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Spectrophotometer and cuvettes.
-
Cysteine or Glutathione standard for calibration curve.
Methodology:
-
Prepare Standard Curve (Optional but Recommended):
-
Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the reaction buffer.
-
To 50 µL of each standard, add 2.5 mL of reaction buffer and 100 µL of DTNB stock solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm against a buffer blank.
-
Plot absorbance vs. thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Prepare a reaction mixture containing the protein sample (e.g., 10-100 µM final concentration) in the reaction buffer. The total volume should be consistent with the standard curve preparation (e.g., 2.55 mL).
-
Prepare a "protein blank" containing the same concentration of protein in buffer but without the DTNB reagent to correct for any intrinsic protein absorbance at 412 nm.
-
Prepare a "reagent blank" containing only the reaction buffer and DTNB.
-
Add 100 µL of DTNB stock solution to the sample mixture.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm. Subtract the absorbance of the protein blank from the sample reading.
-
-
Calculation:
-
Use the corrected absorbance to determine the concentration of thiol groups from the standard curve.
-
Alternatively, use the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), c is the molar concentration of thiol groups, and l is the path length of the cuvette (typically 1 cm).
-
Calculate the number of free thiols per protein molecule: Moles of Thiol / Moles of Protein = (Thiol Concentration) / (Protein Concentration)
-
// Nodes Start [label="Start: Quantify Free Thiols", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Sample [label="Prepare Protein Sample\n(Known Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Reagent [label="Prepare Ellman's Reagent\n(DTNB in Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Protein and DTNB", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 15 min\nat Room Temperature", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Absorbance at 412 nm", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Thiol Concentration\n(Using Beer-Lambert Law)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result:\nMoles of Thiol per Mole of Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blank [label="Prepare Blanks\n(Protein & Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Sample; Start -> Prep_Reagent; Prep_Sample -> Mix; Prep_Reagent -> Mix; Mix -> Incubate; Incubate -> Measure; Blank -> Measure [style=dashed, label="Correct for background"]; Measure -> Calculate; Calculate -> Result; } /dot
Protocol: Disulfide Bond Mapping using Mass Spectrometry
This protocol provides a general workflow for identifying which cysteine residues are linked in a protein.
Principle: The protein is digested into smaller peptides under non-reducing conditions, preserving the disulfide bonds. The resulting peptide mixture is then analyzed by mass spectrometry (MS). Disulfide-linked peptides will have a combined mass equal to the sum of the individual peptides minus two protons (for the two hydrogens lost during oxidation). Fragmentation analysis (MS/MS) confirms the identity of the linked peptides.
Materials:
-
Purified protein sample
-
Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl)
-
Alkylation agent (e.g., Iodoacetamide, IAM) to block any free thiols.
-
Protease (e.g., Trypsin, Chymotrypsin)
-
LC-MS/MS system (e.g., Orbitrap, Q-TOF)
-
Data analysis software (e.g., Proteome Discoverer, MaxQuant)
Methodology:
-
Denaturation and Alkylation:
-
Denature the protein in a denaturing buffer to expose all cysteine residues.
-
Block any free (unpaired) thiols by adding an alkylating agent like IAM. This prevents artificial disulfide bond formation or scrambling during the procedure. Incubate in the dark for 30-60 minutes.
-
Quench the excess alkylating agent with a thiol-containing compound like DTT.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration to a level compatible with protease activity (e.g., <1 M Urea for Trypsin).
-
Add the protease and incubate overnight at the optimal temperature (e.g., 37°C for Trypsin).
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a liquid chromatography (LC) system coupled to a mass spectrometer.
-
Separate the peptides based on hydrophobicity using a reverse-phase column.
-
Analyze the eluting peptides using the mass spectrometer. The instrument will acquire full MS scans (to measure the mass-to-charge ratio of intact peptides) and MS/MS scans (to fragment selected peptides and determine their amino acid sequence).
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the known protein sequence.
-
The software will identify standard linear peptides as well as "cross-linked" peptides.
-
A disulfide-linked peptide pair will be identified by a specific mass signature and fragmentation patterns that correspond to both constituent peptides. The software reports the specific cysteine residues involved in the linkage.
-
Conclusion
This compound is an amino acid of profound importance in protein science. Its unique thiol-containing side chain is the basis for the formation of disulfide bonds, which are indispensable for the structural integrity and stability of a vast number of proteins. Furthermore, the reactivity of this thiol group endows cysteine with critical roles in enzyme catalysis and cellular redox signaling. A thorough understanding of cysteine chemistry, coupled with robust analytical techniques, is essential for researchers in basic science and is a critical component of modern drug development and protein engineering.
References
- 1. cryst.bbk.ac.uk [cryst.bbk.ac.uk]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 5. L-Cysteine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
- 8. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Native Disulfide Bond Formation in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
The Antioxidant Profile of L-(+)-Cysteine: A Technical Guide to its Mechanisms and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in cellular defense against oxidative stress. Its antioxidant capabilities are multifaceted, stemming from its direct radical scavenging properties and, more significantly, its role as a crucial precursor to glutathione (GSH), the most abundant endogenous antioxidant. This technical guide provides an in-depth exploration of the antioxidant properties of L-Cysteine, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols for its assessment, and visualizing associated cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. L-Cysteine is a cornerstone of the cellular antioxidant defense system.[1] Its thiol (-SH) group is highly reactive and participates in various redox reactions, directly neutralizing free radicals. However, its most critical contribution to cellular antioxidant capacity is its rate-limiting role in the synthesis of glutathione.[2] This guide will dissect the intricate mechanisms through which L-Cysteine exerts its protective effects.
Mechanisms of Antioxidant Action
The antioxidant activity of L-Cysteine is not confined to a single mechanism but is a concert of direct and indirect actions that collectively mitigate oxidative damage.
Direct Radical Scavenging
The sulfhydryl group of L-Cysteine can directly donate a hydrogen atom to various free radicals, thereby neutralizing their reactivity. This direct scavenging activity, while present, is considered a minor component of its overall antioxidant effect compared to its role in glutathione synthesis.[1]
Precursor to Glutathione Synthesis
The paramount antioxidant function of L-Cysteine lies in its role as a precursor for the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide that is the most abundant intracellular antioxidant.[1] The synthesis of glutathione is a two-step enzymatic process:
-
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in glutathione synthesis.
-
Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminal end of γ-glutamylcysteine to form glutathione.
The availability of L-Cysteine is often the limiting factor in the rate of glutathione synthesis, highlighting its importance in maintaining cellular redox homeostasis.
Modulation of Antioxidant Enzyme Activity
L-Cysteine has been shown to enhance the activity of key antioxidant enzymes, further bolstering the cell's defense against oxidative stress. These enzymes include:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.
By increasing the activity of these enzymes, L-Cysteine contributes to the efficient removal of harmful ROS.
Metal Ion Chelation
The sulfhydryl group of L-Cysteine can chelate pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can participate in the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH). By sequestering these metals, L-Cysteine prevents the formation of this damaging radical.[3]
Quantitative Data on Antioxidant Properties
The following tables summarize quantitative data related to the antioxidant properties of L-Cysteine and related compounds.
Table 1: Direct Radical Scavenging Activity of L-Cysteine and Related Thiols
| Compound | Assay | IC50 / EC50 Value | Source(s) |
| L-Cysteine | DPPH | 104.3 µg/mL | [4][5] |
| N-Acetylcysteine (NAC) | DPPH | - | Data not consistently reported as IC50 |
| Glutathione (GSH) | DPPH | - | Data not consistently reported as IC50 |
| N-Acetylcysteine (NAC) | ABTS | Higher than NAC at lower concentrations | [6] |
| Glutathione (GSH) | ABTS | Scavenged 99.47±0.29 - 99.68±0.02% at 100-400 µg/mL | [3] |
Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. Data for NAC and GSH are included for comparative purposes.
Table 2: Effect of L-Cysteine on Antioxidant Enzyme Activity
| Enzyme | Treatment | Change in Activity | Source(s) |
| Catalase (CAT) | 100 mg/kg L-cysteine in TBI rats | 76.1% increase | [7] |
| 200 mg/kg L-cysteine in TBI rats | 200% increase | [7] | |
| Superoxide Dismutase (SOD) | 100 mg/kg L-cysteine in TBI rats | 65.9% increase | [7] |
| 200 mg/kg L-cysteine in TBI rats | 323.6% increase | [7] | |
| Glutathione Peroxidase (GPx) | 100 mg/kg L-cysteine in TBI rats | 47.9% increase | [7] |
| 200 mg/kg L-cysteine in TBI rats | 250% increase | [7] |
TBI: Traumatic Brain Injury
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of L-Cysteine's antioxidant properties are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
-
Sample Preparation:
-
Prepare a series of concentrations of L-Cysteine in the same solvent as the DPPH solution.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the L-Cysteine solution to a fixed volume of the DPPH solution.
-
Prepare a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of L-Cysteine that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the different concentrations of L-Cysteine.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the colored radical cation is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of L-Cysteine in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the L-Cysteine solution to a fixed volume of the diluted ABTS•+ solution.
-
Prepare a control containing the solvent and the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of the solutions at 734 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
-
Ferrous Ion (Fe²⁺) Chelating Assay
Principle: The assay is based on the competition between the chelating agent (L-Cysteine) and ferrozine for the ferrous ions. Ferrozine forms a stable magenta-colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the color intensity, which is measured spectrophotometrically at 562 nm.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of L-Cysteine at various concentrations.
-
Prepare a solution of FeCl₂ (e.g., 2 mM).
-
Prepare a solution of ferrozine (e.g., 5 mM).
-
-
Assay Procedure:
-
Mix the L-Cysteine solution with the FeCl₂ solution.
-
Incubate the mixture for a short period to allow chelation to occur.
-
Add the ferrozine solution to initiate the color-forming reaction.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance at 562 nm. A control is prepared without L-Cysteine.
-
-
Calculation:
-
The percentage of ferrous ion chelating activity is calculated as:
-
The IC50 value can be determined from a plot of chelating activity against L-Cysteine concentration.
-
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is often based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system). SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the detector molecule.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction mixture containing a superoxide generating system (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., NBT).
-
-
Sample Preparation:
-
Prepare cell or tissue lysates containing SOD.
-
-
Assay Procedure:
-
Add the sample to the reaction mixture.
-
Incubate at a specific temperature for a defined time.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
-
Calculation:
-
The percentage inhibition of the reaction is calculated, and the SOD activity is expressed in units per milligram of protein. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
-
Catalase (CAT) Activity Assay
Principle: The most common method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically by the decrease in absorbance at 240 nm.[2]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of hydrogen peroxide (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Sample Preparation:
-
Prepare cell or tissue lysates containing catalase.
-
-
Assay Procedure:
-
Add the sample to the hydrogen peroxide solution.
-
Immediately monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
-
Calculation:
-
The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance curve. Catalase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Signaling Pathways and Workflows
The antioxidant functions of L-Cysteine are intricately linked to cellular signaling pathways that regulate the expression of antioxidant genes.
Glutathione Biosynthesis Pathway
Caption: The two-step enzymatic synthesis of glutathione from L-glutamate, L-cysteine, and glycine.
Keap1-Nrf2 Antioxidant Response Pathway
Under conditions of oxidative stress, L-Cysteine can influence the Keap1-Nrf2 pathway, a critical regulator of the expression of numerous antioxidant and detoxification genes.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.
Experimental Workflow for Assessing Antioxidant Mechanisms
Caption: A logical workflow for the comprehensive evaluation of L-Cysteine's antioxidant mechanisms.
Conclusion
This compound is a potent and versatile antioxidant with a multi-pronged mechanism of action. While it possesses direct radical scavenging and metal-chelating properties, its most significant contribution to cellular antioxidant defense is its role as the rate-limiting precursor for the synthesis of glutathione. Furthermore, L-Cysteine enhances the activity of crucial antioxidant enzymes, thereby fortifying the cell's ability to neutralize reactive oxygen species. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for leveraging the therapeutic potential of L-Cysteine and its derivatives in the prevention and treatment of oxidative stress-related diseases. This guide provides a foundational resource for researchers and professionals dedicated to advancing this field of study.
References
- 1. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications [mdpi.com]
- 2. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple kinetic method for assessing catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis [mdpi.com]
L-(+)-Cysteine as a Precursor for Glutathione Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular non-protein thiol, playing a pivotal role in cellular antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The synthesis of this critical molecule is a tightly regulated two-step enzymatic process, with the availability of L-(+)-Cysteine being the primary rate-limiting factor.[3][4][5] This technical guide provides an in-depth exploration of L-Cysteine's central role as a precursor for glutathione synthesis, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Biochemical Pathway of Glutathione Synthesis
The intracellular synthesis of glutathione occurs in the cytosol via two sequential ATP-dependent enzymatic reactions:
-
Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a gamma-peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine.[6] This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL) , formerly known as γ-glutamylcysteine synthetase.[7][8] The activity of GCL is a critical control point in GSH synthesis and is subject to feedback inhibition by glutathione itself.[6]
-
Formation of Glutathione: The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, a reaction catalyzed by Glutathione Synthetase (GS) .[1][7] Unlike GCL, GS is not subject to feedback inhibition by GSH.[6]
The availability of L-cysteine is the rate-limiting factor for glutathione synthesis, as the body can typically produce sufficient amounts of glutamic acid and glycine.[3] A deficiency in bioavailable cysteine directly impedes the production of this master antioxidant.[3]
Quantitative Data on Glutathione Synthesis
The following tables summarize key quantitative data related to the enzymes and substrates involved in glutathione synthesis.
| Enzyme | Subunit Composition | Michaelis-Menten Constant (Km) | Inhibitors |
| Glutamate-Cysteine Ligase (GCL) | Heterodimer of a catalytic subunit (GCLC, ~73 kDa) and a modifier subunit (GCLM, ~31 kDa)[7][8][9] | For Glutamate: 1.8 mM[7], For Cysteine: 0.1–0.3 mM[7] | Glutathione (GSH) - competitive feedback inhibition (Ki = 2.3 mM)[7], Buthionine sulfoximine (BSO)[10] |
| Glutathione Synthetase (GS) | Homodimer of two identical subunits (~118 kDa)[7] | - | Not subject to feedback inhibition by GSH[7] |
| Compound | Typical Intracellular Concentration | Typical Extracellular Concentration | Bioavailability (Oral) |
| Glutathione (GSH) | 0.5 - 10 mM[1] | 2 - 20 µM[1] | Low[1] |
| L-Cysteine | Approximates the Km of GCL (0.1-0.3 mM)[7] | - | ~100%[11] |
| N-Acetylcysteine (NAC) | - | Therapeutically attainable up to 100 µM[12] | ~50%[11] |
Signaling Pathways and Experimental Workflows
Visual representations of the core biochemical pathways and experimental procedures provide a clearer understanding of the processes involved in studying L-cysteine and glutathione synthesis.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What Is the Rate-Limiting Amino Acid for Glutathione Synthesis? → Learn [pollution.sustainability-directory.com]
- 4. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 9. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of L-(+)-Cysteine for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Cysteine is a semi-essential, sulfur-containing proteinogenic amino acid vital for numerous biological processes.[1][2] Its unique thiol (-SH) side chain confers upon it potent nucleophilic and antioxidant properties, making it a cornerstone in protein structure, enzyme catalysis, and cellular redox homeostasis.[2][3] In the laboratory, L-Cysteine is widely used as a reducing agent, a key component in cell culture media, and a precursor in various biochemical and pharmaceutical syntheses.[4][5] This guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed protocols for its use in a research setting.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its application in experimental design.
General and Physical Properties
This table outlines the basic identifiers and physical characteristics of L-Cysteine.
| Property | Value | Citations |
| CAS Number | 52-90-4 | [5][6] |
| Molecular Formula | C₃H₇NO₂S | [6][7] |
| Molecular Weight | 121.16 g/mol | [6][7] |
| Appearance | White crystalline powder or colorless crystals. | [4][7] |
| Melting Point | Decomposes at ~240 °C. | [4][7] |
| Odor | Characteristic sulfurous odor. | [4] |
| Optical Rotation | [α]D²⁰ = +8.3° to +9.5° | [8] |
Solubility Profile
L-Cysteine's solubility is highly dependent on the solvent and pH. It is freely soluble in water and acidic solutions but has limited solubility in non-polar organic solvents.[4][9] The hydrochloride salt form offers enhanced solubility.[5]
| Solvent | Solubility | Citations |
| Water | Freely soluble; ~28 g/100 mL at 25 °C. | [4][10] |
| Aqueous Acid | Soluble. | [7] |
| Ethanol | Slightly soluble to soluble. | [4][9] |
| Acetone | Insoluble. | [4] |
| Ether, Benzene | Insoluble. | [4] |
A detailed study showed the solubility order in various pure solvents as: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[11][12][13]
Acid-Base and Spectroscopic Properties
The ionizable groups of L-Cysteine (carboxyl, amino, and thiol) give it distinct acid-base properties. Its UV absorption is primarily in the far-UV range.
| Property | Value | Citations |
| pKa₁ (α-carboxyl) | ~1.71 - 1.96 | [13][14][15] |
| pKa₂ (thiol, -SH) | ~8.18 - 8.37 | [14][16] |
| pKa₃ (α-amino) | ~10.28 - 10.78 | [13][15] |
| Isoelectric Point (pI) | ~5.02 - 5.15 | [13][16] |
| UV Absorption Maxima (λmax) | ~190 nm (in acidic mobile phase). | [17] |
Key Biochemical Pathways and Reactions
Oxidation of L-Cysteine to L-Cystine
The most significant chemical reaction for L-Cysteine in a laboratory setting is its oxidation. The thiol groups of two L-Cysteine molecules can be oxidized to form a disulfide bond, resulting in the dimer L-Cystine.[2][18] This reaction is crucial for protein folding, where disulfide bridges stabilize tertiary and quaternary structures.[2][3] However, this process can be a challenge in the lab, as L-Cystine is significantly less soluble than L-Cysteine at neutral pH and can precipitate out of solution.[5]
Ionization States of L-Cysteine
The net charge of L-Cysteine is dependent on the pH of the solution due to its three ionizable functional groups. Understanding these states is critical for applications like electrophoresis and for ensuring solubility. At its isoelectric point (pI ≈ 5.0), L-Cysteine exists predominantly as a neutral zwitterion, where it has minimal solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The l-Cysteine/l-Cystine Shuttle System Provides Reducing Equivalents to the Periplasm in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]
- 15. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
The Unseen Roles of L-(+)-Cysteine: A Technical Guide Beyond Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, is universally recognized for its fundamental role as a building block in protein synthesis. However, its biological significance extends far beyond this structural function. The unique reactivity of its thiol group positions L-Cysteine at the crossroads of major metabolic and signaling pathways, making it a critical player in cellular homeostasis, antioxidant defense, and detoxification. This technical guide delves into the multifaceted, non-protein synthetic functions of L-Cysteine, providing an in-depth exploration of its roles as a precursor to vital biomolecules, a key component of the cellular antioxidant machinery, and a modulator of physiological processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biochemistry, quantitative aspects, and experimental methodologies related to the diverse functions of L-Cysteine.
L-Cysteine as a Precursor to Essential Biomolecules
Beyond its incorporation into polypeptide chains, L-Cysteine serves as a critical precursor for the synthesis of several low-molecular-weight molecules with profound physiological importance.
Glutathione (GSH) Synthesis
L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine), the most abundant intracellular non-protein thiol and a master antioxidant.[1][2] The synthesis of GSH occurs in two ATP-dependent steps in the cytosol.[3][4]
Signaling Pathway for Glutathione (GSH) Synthesis:
References
An In-depth Technical Guide to the Chirality and Stereochemistry of L-(+)-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical properties of L-(+)-Cysteine, a crucial amino acid in various biological and pharmaceutical contexts. A thorough understanding of its chirality is fundamental for applications ranging from protein engineering to the design of stereospecific drugs.
The Stereochemistry of this compound
This compound is a proteinogenic amino acid distinguished by its thiol (-SH) side chain. With the exception of achiral glycine, all common amino acids are chiral.[1] The stereochemistry of these molecules is critical to their biological function, dictating how they interact with other chiral molecules like proteins and enzymes.
1.1 The Chiral Center and L-Configuration
The chirality of L-Cysteine originates from its α-carbon, which is bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom (-H), and a thiol-containing side chain (-CH2SH). This tetrahedral arrangement results in two non-superimposable mirror images, or enantiomers.[2]
In biological systems, amino acids are predominantly found in the L-configuration. This designation is based on the Fischer projection of the molecule, where the arrangement of substituents around the α-carbon is compared to L-glyceraldehyde.[1][3] For L-amino acids, when the carboxyl group is at the top, the amino group is positioned on the left side of the chiral carbon.[4]
1.2 The (R/S) Absolute Configuration: An Exception to the Rule
While most L-amino acids possess an S absolute configuration according to the Cahn-Ingold-Prelog (CIP) priority rules, L-Cysteine is a notable exception, having the R configuration.[2][3][5][6] This anomaly does not reflect a different spatial arrangement relative to other L-amino acids but is a consequence of the CIP priority rules.[5]
The assignment is determined as follows:
-
Assign Priorities: Substituents on the α-carbon are prioritized based on atomic number.[7]
-
Priority 1: The amino group (-NH2), as Nitrogen (atomic number 7) is higher than Carbon (6).
-
Priority 2: The thiol-containing side chain (-CH2SH). The sulfur atom (atomic number 16) gives this group a higher priority than the carboxyl group, where the carbons are attached to oxygens (atomic number 8).[3][8] This is the key reason for the R-configuration assignment.
-
Priority 3: The carboxyl group (-COOH).
-
Priority 4: The hydrogen atom (-H).
-
-
Orient the Molecule: With the lowest priority group (Hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is traced. For L-Cysteine, this path is clockwise, leading to the R designation.[3]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5, layout=neato, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, penwidth=1.5, color="#202124"];
// Central Carbon C [label="Cα", pos="0,0!"];
// Substituents NH2 [label="① -NH₂", pos="-1.5,0.5!"]; CH2SH [label="② -CH₂SH", pos="1.5,0.5!"]; COOH [label="③ -COOH", pos="0,-1.5!"]; H [label="④ -H (away)", pos="0,1.5!"];
// Bonds C -- NH2; C -- CH2SH; C -- COOH; C -- H [style=dashed];
// Priority Arc subgraph { edge [style=solid, color="#EA4335", arrowhead=open, penwidth=2]; NH2 -> CH2SH [pos="e,-0.3,0.9 s,-1.0,0.7"]; CH2SH -> COOH [pos="e,0.7,-0.8 s,0.9,-0.3"]; } } } Caption: Cahn-Ingold-Prelog priority assignment for L-(R)-Cysteine.
1.3 Optical Activity: The "(+)" Designation
The "(+)" in this compound refers to its property as a dextrorotatory compound, meaning it rotates the plane of polarized light to the right (clockwise). This is an experimentally determined property and is not directly predictable from the L or R/S designations.[9] The magnitude of this rotation is a quantifiable physical characteristic known as the specific rotation.
Quantitative Stereochemical Data
The physical and chemical properties of this compound are well-defined. The following table summarizes key quantitative data.
| Property | Value | Conditions | Reference |
| Specific Optical Rotation ([α]) | +7.5° to +9.5° | 20°C, 589 nm (Sodium D-line) | [10] |
| c = 8 in 5N HCl | [10] | ||
| Molecular Weight | 121.16 g/mol | - | [11] |
| pH | 4.5 to 5.5 | 2.5% in water | [10] |
Experimental Protocol: Determination of Optical Rotation by Polarimetry
The determination of the specific rotation of this compound is a standard procedure in stereochemical analysis.[12]
Objective: To measure the specific rotation [α] of an this compound solution.
Materials and Equipment:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (cuvette) of a known path length (e.g., 1 dm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound sample
-
5N Hydrochloric acid (HCl) as the solvent
Methodology:
-
Solution Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 0.800 g).
-
Dissolve the sample in a 10 mL volumetric flask using 5N HCl to prepare a solution with a known concentration (c) in g/mL (e.g., 0.08 g/mL). Ensure the sample is fully dissolved.
-
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
-
Fill the polarimeter cell with the blank solvent (5N HCl).
-
Place the cell in the polarimeter and take a reading. Adjust the instrument to read zero degrees.[9]
-
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present.
-
Place the filled cell into the polarimeter.
-
Record the observed optical rotation (α) in degrees. For accuracy, perform multiple readings (e.g., five measurements) and calculate the mean value.[9]
-
-
Calculation of Specific Rotation:
-
Use the Biot's law formula to calculate the specific rotation [α]:[12] [α] = α / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
Expected Result: The calculated specific rotation for this compound under the specified conditions should fall within the range of +7.5° to +9.5°.[10]
Biological Significance and Role in Drug Development
The precise stereochemistry of L-Cysteine is vital for its biological functions. It is a precursor for the synthesis of proteins, the antioxidant glutathione, and other crucial metabolites like taurine.[13][14]
In drug development , chirality is a critical consideration as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[15]
-
Stereospecific Synthesis: L-Cysteine and its derivatives are used as chiral building blocks in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[16] For example, N-acetylcysteine, a derivative, is used as a mucolytic agent.[16]
-
Chiral Recognition: L-Cysteine can be used as a chiral resolving agent to separate enantiomers of other molecules, a crucial step in producing single-enantiomer drugs.[17]
-
Drug Delivery: The specific stereochemistry of cysteine can influence the stability and binding properties of drug delivery systems, such as cysteine-capped gold nanoparticles.[15]
Metabolic Pathway: L-Cysteine Biosynthesis
L-Cysteine is synthesized in microorganisms and plants through a pathway involving the enzyme L-serine O-acetyltransferase.[18] In humans, it is considered a semi-essential amino acid and is synthesized via the transsulfuration pathway, starting from the essential amino acid methionine.[13]
The diagram below outlines the key steps in the human transsulfuration pathway for L-Cysteine synthesis.
// Nodes Met [label="Methionine"]; SAMe [label="S-adenosylmethionine (SAMe)"]; Homocysteine [label="Homocysteine"]; Serine [label="Serine"]; Cystathionine [label="Cystathionine"]; Cysteine [label="L-Cysteine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges with Enzymes as labels Met -> SAMe [label=" Methionine\n adenosyltransferase "]; SAMe -> Homocysteine [label=" Methylation\n reactions "]; Homocysteine -> Cystathionine [label=" Cystathionine\n β-synthase (CBS) ", headlabel=" + Serine "]; Cystathionine -> Cysteine [label=" Cystathionine\n γ-lyase (CGL) "]; } } Caption: Human transsulfuration pathway for L-Cysteine synthesis.[13]
This guide has detailed the unique stereochemical identity of this compound, providing the foundational knowledge required for its application in advanced scientific research and pharmaceutical development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How Amino Acid Chirality Works [thoughtco.com]
- 3. homework.study.com [homework.study.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved 4. All L amino acids have an S absolute configuration | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. L-Cysteine, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. vernier.com [vernier.com]
- 13. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 14. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Self-assembly of L-cysteine for chiral recognition of mandelic acid in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-(+)-Cysteine Metabolism and its Byproducts in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, holds a central position in cellular metabolism. Beyond its fundamental role as a building block for proteins, cysteine is a critical precursor to a host of vital molecules that are indispensable for cellular homeostasis, redox signaling, and detoxification. The metabolic fate of L-cysteine is intricately regulated, leading to the production of significant byproducts including the master antioxidant glutathione (GSH), the gaseous signaling molecule hydrogen sulfide (H₂S), the organic osmolyte taurine, and the metabolic fuel pyruvate. Understanding the nuances of these metabolic pathways is paramount for researchers in various fields, from fundamental biology to drug development, as dysregulation of cysteine metabolism is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, its key enzymatic players, and its physiologically crucial byproducts. It is designed to serve as a detailed resource for researchers, offering structured quantitative data, in-depth experimental protocols for key assays, and clear visualizations of the complex signaling and metabolic networks involved.
Core Metabolic Pathways of L-Cysteine
The intracellular pool of L-cysteine is primarily maintained through two main routes: uptake from the extracellular environment, often in its oxidized form, L-cystine, and de novo synthesis from the essential amino acid L-methionine via the transsulfuration pathway .[1][2] Once inside the cell, L-cysteine can be channeled into several catabolic pathways, each yielding distinct and functionally important byproducts.
Transsulfuration Pathway: The Synthesis of L-Cysteine
The reverse transsulfuration pathway is the primary route for endogenous L-cysteine synthesis in mammals.[1][2] This pathway converts homocysteine, a product of L-methionine metabolism, into L-cysteine in a two-step enzymatic process:
-
Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine.[1]
-
Cystathionine γ-lyase (CSE) , also known as cystathionase, then cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[1]
This pathway is crucial for maintaining cysteine homeostasis, particularly when dietary intake is insufficient.
Glutathione (GSH) Synthesis: The Master Antioxidant Pathway
A major fate of intracellular L-cysteine is its incorporation into the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). GSH is the most abundant non-protein thiol in most cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state.[3] The synthesis of GSH occurs in two ATP-dependent steps:
-
Glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between glutamate and cysteine to form γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.
-
Glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.
Hydrogen Sulfide (H₂S) Biosynthesis: A Gaseous Signaling Molecule
Hydrogen sulfide is now recognized as a critical gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), involved in a myriad of physiological processes including neuromodulation, vasodilation, and inflammation.[4] L-cysteine is the primary substrate for endogenous H₂S production, which is catalyzed by three key enzymes:
-
Cystathionine β-synthase (CBS)
-
Cystathionine γ-lyase (CSE)
-
3-Mercaptopyruvate Sulfurtransferase (3MST) , which acts in concert with cysteine aminotransferase (CAT).[4]
Taurine Biosynthesis: An Abundant Organic Acid
Taurine is one of the most abundant free amino acids in many mammalian tissues and plays important roles in bile salt conjugation, osmoregulation, calcium signaling, and antioxidant defense.[5] The primary pathway for taurine synthesis from L-cysteine involves:
-
Cysteine Dioxygenase (CDO) , an iron-dependent enzyme, oxidizes the thiol group of cysteine to form cysteine sulfinic acid.[6]
-
Cysteinesulfinate Decarboxylase (CSD) decarboxylates cysteine sulfinic acid to produce hypotaurine.
-
Hypotaurine Dehydrogenase is thought to catalyze the final oxidation of hypotaurine to taurine, although this enzyme is not yet fully characterized.[7]
Cysteine Catabolism to Pyruvate: A Link to Energy Metabolism
L-cysteine can also be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. This process can occur through several routes:
-
Direct desulfhydration by enzymes like cystathionine γ-lyase (CSE) can produce pyruvate, ammonia, and H₂S.
-
Transamination of L-cysteine by cysteine aminotransferase (CAT) yields 3-mercaptopyruvate. 3-Mercaptopyruvate sulfurtransferase (3MST) can then convert 3-mercaptopyruvate to pyruvate.[8]
Quantitative Data on L-Cysteine Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-cysteine metabolism. These values can vary depending on the specific tissue, organism, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in L-Cysteine Metabolism
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Reference(s) |
| Cystathionine β-synthase (CBS) | Human | L-Serine | 1.2 ± 0.2 | - | 1.3 ± 0.1 | [5] |
| Human | L-Homocysteine | - | - | - | [5] | |
| Cystathionine γ-lyase (CSE) | Human | L-Cystathionine | 0.5 | 2.5 | - | [9] |
| Human (T67I mutant) | L-Cystathionine | - | 0.6 µmol min-1 mg-1 | - | [10][11] | |
| Human (Q240E mutant) | L-Cystathionine | - | 0.03 µmol min-1 mg-1 | - | [10][11] | |
| Cysteine Dioxygenase (CDO) | Rat (recombinant) | L-Cysteine | - | - | - | [5] |
| 3-Mercaptopyruvate Sulfurtransferase (MST) | Human | 3-Mercaptopyruvate | - | - | - | [4][12] |
| Human | Thioredoxin (acceptor) | - | - | - | [4] |
Table 2: Intracellular Concentrations of L-Cysteine and its Key Byproducts
| Metabolite | Cell Type/Tissue | Concentration | Reference(s) |
| L-Cysteine | Hepatocytes | ~55 µM | [13] |
| Whole Blood | ~30 µM | [13] | |
| Plasma | ~35 µM | [13] | |
| Glutathione (GSH) | General Mammalian Cells | 1 - 15 mM | [3] |
| Hepatocytes | 5 - 10 mM | [3] | |
| Astrocytes | 8 - 10 mM | [3] | |
| Neurons | 0.2 - 2 mM | [3] | |
| Cancer Cells | 10 - 40 mM | [3] | |
| Hydrogen Sulfide (H₂S) | Various Tissues | Low nM range | [14] |
| Brain (historical values) | 65 - 73 µg/g | [15] | |
| Taurine | Human Leukocytes | 10 - 20 mM | [16][17] |
| Human Neutrophils (cytosol) | ~50 mM | [18] | |
| Hypotaurine | Human Leukocytes | 0.3 - 1 mM | [16][17] |
| Human Neutrophils | Taurine:Hypotaurine ratio ~50:1 | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic and signaling pathways involving L-cysteine, as well as a general workflow for its analysis.
Figure 1: Overview of major L-Cysteine metabolic pathways.
Figure 2: H₂S-mediated signaling via S-sulfhydration.
Figure 3: General experimental workflow for cysteine metabolomics.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of L-cysteine metabolism.
Protocol 1: Quantification of Glutathione (GSH)
Principle: This protocol describes a colorimetric assay for the quantification of reduced glutathione (GSH). The method is based on the enzymatic recycling of GSH, where glutathione reductase (GR) catalyzes the reduction of glutathione disulfide (GSSG) to GSH, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (100 mM, pH 7.4) with 1 mM EDTA
-
NADPH solution (4 mg/mL in phosphate buffer)
-
DTNB solution (1.5 mg/mL in phosphate buffer)
-
Glutathione Reductase (GR) solution (6 units/mL in phosphate buffer)
-
GSH standards (0-100 µM in phosphate buffer)
-
5% Sulfosalicylic acid (SSA) for sample deproteinization
-
Microplate reader
-
96-well microplate
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in 4 volumes of ice-cold 5% SSA.
-
For cultured cells, wash with PBS, and lyse in 5% SSA.
-
Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
-
Assay Procedure:
-
Prepare a standard curve by adding 20 µL of each GSH standard to separate wells of a 96-well plate.
-
Add 20 µL of the deproteinized sample supernatant to other wells.
-
Prepare a reaction mixture containing:
-
140 µL Phosphate buffer
-
20 µL DTNB solution
-
10 µL NADPH solution
-
-
Add 170 µL of the reaction mixture to each well containing the standard or sample.
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of GR solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of TNB formation (ΔA412/min) for each standard and sample.
-
Plot the rate of TNB formation for the standards against their concentrations to generate a standard curve.
-
Determine the GSH concentration in the samples from the standard curve.
-
Protocol 2: Measurement of Hydrogen Sulfide (H₂S) Production
Principle: This protocol describes the lead sulfide precipitation method for measuring H₂S production from biological samples. H₂S produced by the sample reacts with lead acetate to form lead sulfide (PbS), a black precipitate. The amount of PbS formed can be quantified spectrophotometrically after conversion to a stable colored complex or by densitometry.
Materials:
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
L-cysteine solution (substrate, e.g., 10 mM in reaction buffer)
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor, e.g., 2 mM in reaction buffer)
-
Lead acetate solution (1% w/v in water)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride solution (30 mM in 1.2 M HCl)
-
Spectrophotometer
-
Sealed reaction vials
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates in the reaction buffer on ice.
-
-
H₂S Production Reaction:
-
In a sealed vial, add the sample, L-cysteine, and PLP.
-
Place a piece of filter paper soaked in lead acetate solution in the headspace of the vial, ensuring it does not touch the reaction mixture.
-
Incubate the vial at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of H₂S (Methylene Blue Method):
-
Stop the enzymatic reaction by adding TCA.
-
To quantify the trapped H₂S, transfer the filter paper to a tube containing zinc acetate to trap the sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions.
-
Incubate in the dark for 20 minutes to allow for methylene blue formation.
-
Measure the absorbance at 670 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of NaHS.
-
Calculate the amount of H₂S produced by the sample based on the standard curve.
-
Protocol 3: LC-MS/MS Analysis of L-Cysteine and its Metabolites
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of L-cysteine and its various metabolites in complex biological samples. This protocol provides a general workflow.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column (e.g., C18 for reversed-phase or HILIC for polar metabolites)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
Internal standards (stable isotope-labeled versions of the analytes, e.g., L-Cysteine-¹³C₃,¹⁵N)
-
Acetonitrile (ice-cold) for protein precipitation
-
N-ethylmaleimide (NEM) for thiol derivatization (optional, to prevent oxidation)
Procedure:
-
Sample Preparation:
-
Collect biological samples (plasma, cell lysates, tissue homogenates) and immediately place them on ice.
-
Spike the samples with a known concentration of the internal standard mixture.
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
(Optional) For total cysteine measurement, a reduction step with a reagent like dithiothreitol (DTT) can be included before protein precipitation. For free thiol analysis, a derivatizing agent like NEM can be added.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable LC gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) for a triple quadrupole MS or by extracting ion chromatograms for high-resolution MS.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.
-
Conclusion
The metabolism of this compound is a complex and highly regulated network of pathways that are fundamental to cellular function and survival. Its byproducts, glutathione, hydrogen sulfide, and taurine, are not mere metabolic end-points but are active participants in a wide range of signaling and protective mechanisms. A thorough understanding of these pathways, supported by robust quantitative data and reliable experimental protocols, is essential for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting diseases associated with aberrant cysteine metabolism. This technical guide serves as a foundational resource to aid researchers in this critical area of scientific inquiry.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine dioxygenase: structure and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen Sulfide in Physiology and Pathogenesis of Bacteria and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Taurine and hypotaurine content of human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant role and subcellular location of hypotaurine and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of L-(+)-Cysteine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, has long been recognized for its fundamental role in protein synthesis and as a precursor to the major intracellular antioxidant, glutathione (GSH).[1][2] However, a growing body of evidence has illuminated its significance as a key player in cellular signaling, primarily through its metabolic conversion to the gaseous signaling molecule hydrogen sulfide (H₂S) and its direct involvement in redox-sensitive post-translational modifications.[3][4] This technical guide provides an in-depth exploration of the preliminary studies on this compound's role in cellular signaling, focusing on the underlying molecular mechanisms, experimental methodologies to probe these pathways, and quantitative data to inform future research and therapeutic development.
This compound Metabolism and H₂S Production
The intracellular concentration of L-Cysteine is tightly regulated through dietary uptake, endogenous synthesis via the transsulfuration pathway, and cellular transport.[1][5] L-Cystine, the oxidized dimer of L-Cysteine, is taken up by cells through various transporters, such as the system Xc- antiporter, and is subsequently reduced to two molecules of L-Cysteine.[5] This intracellular pool of L-Cysteine serves as the primary substrate for the enzymatic production of H₂S.
Three key enzymes are responsible for the majority of endogenous H₂S production from L-Cysteine:
-
Cystathionine β-synthase (CBS): Primarily found in the central nervous system and liver.[6]
-
Cystathionine γ-lyase (CSE): Predominantly located in the cardiovascular system and liver.[7]
-
3-Mercaptopyruvate sulfurtransferase (3-MST): Works in concert with cysteine aminotransferase (CAT) and is found in various tissues, including the brain and vascular endothelium.[8]
The production of H₂S from L-Cysteine is a regulated process, influenced by substrate availability and the expression and activity of these enzymes.[7]
Redox Signaling and Protein S-Sulfhydration
One of the principal mechanisms by which L-Cysteine-derived H₂S exerts its signaling effects is through a post-translational modification known as S-sulfhydration (also referred to as persulfidation).[9] This process involves the covalent modification of reactive cysteine residues on target proteins, converting the thiol group (-SH) into a persulfide group (-SSH).[9] This modification can alter the protein's structure, function, localization, and interaction with other molecules, thereby modulating a wide array of cellular processes.[9]
Key Signaling Pathways Modulated by S-Sulfhydration
S-sulfhydration has been shown to regulate numerous signaling pathways, including:
-
Cardiovascular Homeostasis: H₂S-mediated S-sulfhydration of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells leads to vasorelaxation and blood pressure regulation.
-
Inflammation and Immunity: S-sulfhydration of transcription factors like NF-κB can modulate the inflammatory response.
-
Cellular Metabolism: Key metabolic enzymes are targeted by S-sulfhydration, influencing cellular bioenergetics.
-
Neurotransmission: H₂S acts as a neuromodulator in the central nervous system, with S-sulfhydration playing a role in synaptic plasticity.
Quantitative Data on this compound in Cellular Signaling
The following tables summarize key quantitative data from preliminary studies on L-Cysteine's role in cellular signaling.
Table 1: Kinetic Parameters of L-Cystine/L-Cysteine Transport
| Transporter/System | Cell Type/Tissue | Substrate | K_m (μM) | V_max (pmol/mg protein/s) | Reference(s) |
| System X_AG- | Rat Brain Synaptosomes | L-Cystine | 473 ± 146 | - | [10] |
| GLT1 | HEK cells | L-Cystine | 20-110 | - | [11] |
| GLAST | HEK cells | L-Cystine | 20-110 | - | [11] |
| EAAC1 | HEK cells | L-Cystine | 20-110 | - | [11] |
| - | Arabidopsis Mitochondria | L-Cysteine | - | 8.2 (at 10 µM) | [12] |
| - | Arabidopsis Mitochondria | L-Cysteine | - | 59.2 (at 150 µM) | [12] |
| System A | Human Fibroblasts | L-Cysteine | - | - | [13] |
| System ASC | Human Fibroblasts | L-Cysteine | - | - | [13] |
| System L | Human Fibroblasts | L-Cysteine | - | - | [13] |
Table 2: H₂S Production from L-Cysteine
| Enzyme | Substrate(s) | Condition | H₂S Production Rate/Level | Reference(s) |
| Non-enzymatic | L-Cysteine, PLP, Fe³⁺ | Physiological pH and temperature | 3.5 - 4.5 ppb (in 6 hours) | [14] |
| Purified CD or CAT/MST | 1 mM L-Cysteine | In vitro, 1 hour | ~150-200 µM sulfide | [15] |
| E. coli | - | Non-growth medium | 70 ± 41 μM | [15] |
| E. coli | - | Growth medium | 1,719 ± 97 μM | [15] |
Experimental Protocols for Studying S-Sulfhydration
Several methods have been developed to detect and quantify protein S-sulfhydration. The following are detailed protocols for three commonly used assays.
Biotin-Switch Assay (BSA)
This method is adapted from the protocol for detecting S-nitrosylation and relies on the selective labeling of persulfide groups with a biotinylating reagent.[16]
Materials:
-
HEN Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM neocuproine.
-
Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).
-
HENS Buffer: HEN buffer with 1% SDS.
-
Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).
-
Streptavidin-agarose or magnetic beads.
-
Acetone (ice-cold).
-
Protease inhibitor cocktail.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in HEN buffer supplemented with a protease inhibitor cocktail.[16]
-
Blocking Free Thiols: Add Blocking Buffer to the lysate and incubate at 50°C for 20 minutes with frequent vortexing to block free thiol groups.[16]
-
Acetone Precipitation: Remove excess MMTS by precipitating proteins with four volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins.[16]
-
Resuspension: Wash the protein pellet twice with ice-cold 70% acetone and then resuspend in HENS buffer.[16]
-
Biotinylation: Add Biotin-HPDP to a final concentration of 4 mM and incubate for 3 hours at 25°C to label the persulfide groups.[16]
-
Affinity Purification: Incubate the biotinylated proteins with streptavidin beads overnight to capture the S-sulfhydrated proteins.[16]
-
Elution and Detection: Elute the captured proteins from the beads using SDS-PAGE loading buffer and analyze by Western blot using an anti-biotin antibody or by mass spectrometry.[16]
Tag-Switch Assay
This method offers a more selective approach for labeling protein persulfides.[3][17]
Materials:
-
Methylsulfonyl benzothiazole (MSBT).
-
Biotinylated cyanoacetate probe (CN-biotin).
-
Lysis buffer with 1% SDS.
Procedure:
-
Cell Lysis and Treatment: Prepare cell lysates. For a positive control, treat a sample with an H₂S donor (e.g., 200 µM Na₂S for 30 minutes at 37°C).[17]
-
Initial Tagging: Incubate the cell lysates with 10 mM MSBT in 1% SDS at 37°C for 30 minutes to tag both free thiols and persulfides.[18]
-
Tag Switching: Add 2 mM CN-biotin to the reaction and incubate at 37°C for another 1 hour. The CN-biotin will selectively displace the MSBT tag from the persulfide adducts.[18]
-
Analysis: Resolve the labeled proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated (S-sulfhydrated) proteins using an anti-biotin antibody.[17]
Maleimide Assay
This assay utilizes fluorescently labeled maleimides to detect S-sulfhydration.
Materials:
-
Cy5-conjugated maleimide.
-
Dithiothreitol (DTT) or β-mercaptoethanol (β-ME).
-
Lysis buffer.
Procedure:
-
Labeling: Incubate cell lysates or purified proteins with a Cy5-conjugated maleimide. This will label both free thiols and persulfides.
-
Reduction: Treat the labeled sample with a reducing agent like DTT or β-ME. This will selectively cleave the disulfide bond of the persulfide adduct, releasing the fluorescent tag.
-
Quantification: The amount of S-sulfhydration is determined by the decrease in fluorescence intensity after reduction, which can be measured by SDS-PAGE and fluorescence scanning.
Visualizing this compound Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to this compound signaling.
Caption: Overview of L-Cysteine metabolism and H₂S-mediated signaling.
Caption: Workflow for the Biotin-Switch Assay to detect S-sulfhydration.
Caption: Workflow for the Tag-Switch Assay for S-sulfhydration detection.
Conclusion and Future Directions
The preliminary studies highlighted in this guide underscore the expanding role of this compound beyond its classical metabolic functions. As a critical source of the gasotransmitter H₂S, L-Cysteine is at the heart of a complex signaling network mediated by protein S-sulfhydration. This post-translational modification is emerging as a pivotal regulatory mechanism in a multitude of physiological and pathophysiological processes.
For researchers and drug development professionals, a deeper understanding of the enzymes that produce H₂S from L-Cysteine, the substrate specificity of S-sulfhydration, and the functional consequences of this modification on target proteins will be paramount. The development of more sensitive and specific tools for detecting and quantifying S-sulfhydration in living cells will be crucial for unraveling the spatiotemporal dynamics of this signaling pathway. Ultimately, targeting the L-Cysteine/H₂S signaling axis holds significant promise for the development of novel therapeutic strategies for a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. Further research into the quantitative aspects of these pathways will be instrumental in translating these fundamental discoveries into clinical applications.
References
- 1. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of the "tag-switch" method for the detection of protein S-sulfhydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. L-Cysteine promotes the proliferation and differentiation of neural stem cells via the CBS/H₂S pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of L-[14C]cystine and L-[14C]cysteine by subtypes of high affinity glutamate transporters over-expressed in HEK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The transport of alanine, serine, and cysteine in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-enzymatic hydrogen sulfide production from cysteine in blood is catalyzed by iron and vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.9. Biotin switch assay for protein sulfhydration [bio-protocol.org]
- 17. Detection of Protein S-Sulfhydration by a Tag-Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Dissolution of L-(+)-Cysteine Hydrochloride in Aqueous Buffers
Application Note
Introduction
L-(+)-Cysteine hydrochloride is a readily water-soluble salt of the sulfur-containing amino acid, L-cysteine.[1] It is widely utilized in research and various industries for its potent antioxidant and reducing properties.[1] The presence of a thiol group (-SH) makes it an effective scavenger of free radicals and a vital component in the synthesis of glutathione, a primary cellular antioxidant.[1] In laboratory settings, it serves as a common supplement in cell culture media to mitigate oxidative stress, a reducing agent in protein chemistry, and a precursor in numerous biochemical assays.[1] This document provides a comprehensive protocol for the preparation, storage, and handling of this compound hydrochloride solutions to ensure consistent and reliable experimental outcomes.
A critical challenge in working with this compound hydrochloride solutions is its propensity to oxidize, particularly at neutral or alkaline pH, forming L-cystine.[2][3] L-cystine is significantly less soluble in aqueous solutions at neutral pH and can precipitate, which can interfere with experimental results.[3] This oxidation is accelerated by the presence of dissolved oxygen and trace metal ions.[2][3]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | pH | Temperature (°C) | Solubility |
| Water | 1.5 - 2.0 (for a 1% solution)[1][2] | 20 | ~650 g/L[1] |
| Water | Not Specified | 25 | 28 g/100 mL[4] |
| 1 M HCl | Acidic | Not Specified (heat as needed) | 50 mg/mL[5] |
| PBS (Phosphate-Buffered Saline) | 7.2 | Not Specified | 20 mg/mL[3] |
| Ethanol | Not Specified | Not Specified | ~10 mg/mL[6] |
| Acetone | Not Specified | Not Specified | Insoluble[6] |
Table 2: Factors Affecting this compound Hydrochloride Solution Stability
| Factor | Effect on Stability | Recommendation |
| pH | Solutions are more stable at acidic pH.[2][4][7] Oxidation to the less soluble L-cystine is prominent at neutral to alkaline pH.[2][3] Solubility is lowest near its isoelectric point (pI ≈ 5.1).[3] | Maintain an acidic pH (ideally between 1.0 and 2.5) for stock solutions.[8] |
| Oxygen | Dissolved oxygen accelerates the oxidation of L-cysteine to L-cystine.[3] | Use deoxygenated water or buffers.[1] This can be prepared by autoclaving and cooling in a sealed container or by sparging with an inert gas like nitrogen or argon.[1] |
| Metal Ions | Trace heavy metal ions (e.g., copper, iron) catalyze the oxidation process.[2] | Consider adding a chelating agent such as EDTA to the buffer to bind trace metal ions.[3] |
| Temperature | While gentle warming can aid dissolution, it can also increase the rate of oxidation.[3] | Avoid excessive heating. If necessary, use minimal heat with deoxygenated solvents.[3] |
| Light | Protect from light during storage.[1] | Store solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Hydrochloride Stock Solution
This protocol details the steps for preparing a 1 M stock solution of this compound hydrochloride monohydrate (MW: 175.63 g/mol ). To minimize oxidation, it is crucial to use deoxygenated water and prepare the solution fresh.[1]
1. Safety Precautions:
-
Handle this compound hydrochloride powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. The compound is acidic and may cause skin and eye irritation.[1]
2. Materials and Equipment:
-
This compound hydrochloride monohydrate (MW: 175.63 g/mol )
-
High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon)[1]
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile graduated cylinders or pipettes
-
pH meter
-
0.22 µm sterile syringe filter[1]
-
1 M NaOH and 1 M HCl for pH adjustment (if necessary for specific applications)[1]
3. Procedure:
-
Deoxygenate Water: Prepare deoxygenated water by autoclaving high-purity water and allowing it to cool to room temperature in a sealed container. Alternatively, sparge the water with an inert gas (nitrogen or argon) for 15-20 minutes.[1]
-
Weigh Compound: Accurately weigh 1.756 g of this compound hydrochloride monohydrate.[1]
-
Dissolution: Add the powder to a sterile 15 mL conical tube. Add 8 mL of deoxygenated water. Mix by vortexing or gentle inversion until the solid is completely dissolved. The compound is highly soluble in water.[1]
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with deoxygenated water.[1]
-
Sterile Filtration: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[1] For short-term storage, solutions can be stored at 2-8°C for a limited time, though fresh preparation is always recommended.
Protocol 2: Preparation of a Buffered this compound Hydrochloride Working Solution
This protocol describes the preparation of a working solution of this compound hydrochloride in a specific buffer. It is important to note that direct dissolution in neutral or alkaline buffers can be challenging due to oxidation and precipitation.
1. Materials and Equipment:
-
1 M this compound hydrochloride stock solution (from Protocol 1)
-
Deoxygenated buffer of choice (e.g., PBS, Tris)
-
Sterile tubes
-
Calibrated pipettes
-
pH meter
2. Procedure:
-
Buffer Preparation: Prepare the desired buffer and deoxygenate it by sparging with nitrogen or argon for at least 15-20 minutes.
-
Dilution: While gently stirring the deoxygenated buffer, slowly add the required volume of the 1 M this compound hydrochloride stock solution to achieve the desired final concentration.
-
pH Adjustment (if necessary): The addition of the acidic stock solution may lower the pH of the buffer. If the final pH is critical for the experiment, it should be checked and adjusted carefully using sterile, dilute NaOH or HCl. Be aware that increasing the pH towards neutral or alkaline ranges will decrease the stability of the cysteine solution.
-
Immediate Use: It is highly recommended to use the buffered this compound hydrochloride solution immediately after preparation to minimize oxidation.
Mandatory Visualization
Caption: Workflow for preparing this compound hydrochloride solutions.
Caption: Factors influencing the oxidation of L-Cysteine to L-Cystine.
References
- 1. benchchem.com [benchchem.com]
- 2. himedialabs.com [himedialabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of L-(+)-Cysteine in Biological Samples Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-(+)-Cysteine (Cys) is a semi-essential sulfur-containing amino acid that plays a critical role in numerous physiological processes. It is a fundamental component of proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), and is involved in the production of hydrogen sulfide (H₂S) and taurine.[1] Intracellularly, cysteine is a key player in maintaining cellular redox homeostasis. Given its importance, the accurate quantification of L-Cysteine in biological samples such as plasma, urine, and cell extracts is crucial for research in areas ranging from oxidative stress and toxicology to drug metabolism and nutritional science. This document provides detailed protocols for the quantification of L-Cysteine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization for UV or fluorescence detection.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for L-Cysteine determination, providing a comparative overview of their performance.
Table 1: HPLC Methods with UV Detection
| Derivatizing Agent | Biological Matrix | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Citation |
| Dansyl Chloride | Amino Acid Mixture | Not Specified | Not Specified | Not Specified | [2][3] |
| FMOC-Cl | Pharmaceutical Formulations | Not Specified | Not Specified | Not Specified | |
| 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) | Plasma, Urine | 20-300 nmol/mL (Plasma), 0.5-50 nmol/mL (Urine) | Not Specified | 95.2-104.8 | [4] |
| 1,1'-thiocarbonyldiimidazole (TCDI) | Plasma, Urine, Cerebrospinal Fluid | Not Specified | >0.8 µM (for D-penicillamine) | Not Specified | [5] |
| N/A (Direct UV) | Standard Solution | 0.01 - 0.50 mg/ml | Not Specified | Not Specified | [6] |
Table 2: HPLC Methods with Fluorescence Detection
| Derivatizing Agent | Biological Matrix | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Citation |
| Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) | Human Plasma | Not Specified | Not Specified | Within ±10% | [7] |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | K562 Cell Samples | R² > 0.999 | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Quantification of Total Cysteine in Human Plasma using HPLC with Fluorescence Detection
This protocol is based on the method described for the simultaneous determination of various aminothiols in human plasma.[7]
1. Materials and Reagents:
-
L-Cysteine standard
-
Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP)
-
Trichloroacetic acid (TCA)
-
Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F)
-
Mercaptopropionylglycine (MPG) as internal standard
-
Sodium hydroxide (NaOH)
-
Borate buffer (pH 9.5) with EDTA
-
Methanol (HPLC grade)
-
Acetate buffer (pH 4.5)
-
Human plasma samples
2. Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of 50 µM MPG internal standard solution.
-
Add 10 µL of 100 g/L TCEP solution to reduce disulfide bonds. Vortex and incubate for 30 minutes at room temperature.[7]
-
Precipitate proteins by adding 90 µL of 10% TCA containing 1 mM EDTA. Vortex and centrifuge at 13,000 x g for 10 minutes.[7]
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 50 µL of 1 g/L SBD-F in borate buffer.[7]
-
Cap the vial, vortex, and incubate at 60°C for 1 hour.[7]
-
Cool the samples in a refrigerated autosampler (8°C) before injection.
3. HPLC Conditions:
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particles[7]
-
Guard Column: Waters Symmetry C18, 3.9 x 20 mm, 5 µm particles[7]
-
Mobile Phase A: 0.1 M acetate buffer (pH 4.5)-methanol (97:3 v/v)[7]
-
Mobile Phase B: Methanol[7]
-
Flow Rate: 0.8 mL/min, increasing to 1.0 mL/min[7]
-
Gradient: 100% A for 8 min, then a linear gradient to 80% A: 20% B over 1 min, hold for 6 min. Re-equilibrate the column for 5 min.[7]
-
Injection Volume: 10 µL[7]
-
Column Temperature: 29°C[7]
-
Detector: Fluorescence Detector
-
Excitation Wavelength: 385 nm
-
Emission Wavelength: 515 nm
4. Calibration: Prepare calibration standards of L-Cysteine in phosphate-buffered saline (PBS) and process them in the same manner as the plasma samples.
Protocol 2: Quantification of Cysteine in Biological Fluids using HPLC-UV
This protocol is adapted from a method using 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) as the derivatizing agent.[4]
1. Materials and Reagents:
-
L-Cysteine standard
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
2-chloro-1-methylquinolinium tetrafluoroborate (CMQT)
-
Perchloric acid (PCA)
-
Phosphate buffer (pH 7.8)
-
Ethanol (EtOH)
-
Deionized water
-
Plasma or urine samples
2. Sample Preparation:
-
Dilute 24 µL of the biological fluid (plasma or urine) with 24 µL of 0.2 mol/L phosphate buffer (pH 7.8).[4]
-
Add 2 µL of 0.25 mol/L TCEP solution to reduce disulfide bonds and incubate for 15 minutes.[4]
-
Add 2 µL of 0.1 mol/L CMQT solution, vortex vigorously, and let the reaction proceed for 3 minutes at room temperature.[4]
-
Add 4 µL of 3 mol/L PCA to stop the reaction and precipitate proteins (for plasma samples).[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to remove precipitated proteins.[4]
-
Inject 1 µL of the supernatant onto the HPLC column.[4]
3. HPLC Conditions:
-
Column: Aeris PEPTIDE XB-C18, 150 mm × 4.6 mm, 3.6 µm[4]
-
Mobile Phase: Isocratic elution with H₂O (90%) and EtOH (10%) (v/v)[4]
-
Flow Rate: 1.5 mL/min[4]
-
Detection: UV at 355 nm[4]
-
Temperature: Room temperature[4]
4. Calibration: Spike plasma or urine samples from healthy donors with known concentrations of L-Cysteine standards (e.g., 20, 50, 100, 200, and 300 nmol/mL for plasma) and process them as described above to construct a calibration curve.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC-based quantification of L-Cysteine.
L-Cysteine Metabolic and Signaling Pathways
Caption: Key metabolic and signaling pathways involving L-Cysteine.
References
- 1. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture - ProQuest [proquest.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 7. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-(+)-Cysteine Supplementation in CHO Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry for the production of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs). Optimizing cell culture media is critical to enhancing cell growth, viability, and protein productivity. L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in these processes. It is a fundamental building block for protein synthesis, a precursor to the major intracellular antioxidant glutathione (GSH), and is crucial for maintaining cellular redox balance.[1]
However, the supplementation of L-Cysteine in chemically defined media presents challenges due to its low solubility and stability, as it readily oxidizes to the less soluble L-Cystine. Insufficient cysteine levels can lead to diminished cell growth, reduced protein production, and increased oxidative stress, ultimately impacting product quality.[1][2] Conversely, excessively high concentrations can be cytotoxic, inducing oxidative stress and cell cycle arrest.[3][4]
These application notes provide a comprehensive overview of the strategic use of this compound as a supplement in CHO cell culture media. This document offers quantitative data on its effects, detailed experimental protocols, and insights into the associated cellular signaling pathways to guide researchers in optimizing their cell culture processes.
Data Presentation
The following tables summarize the quantitative effects of L-Cysteine supplementation on key performance indicators in CHO cell culture, based on published studies.
Table 1: Effect of L-Cysteine Feed Concentration on CHO Cell Growth and Viability in a Fed-Batch Process
| Cysteine Feed Concentration | Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Day of Peak VCD | Viability at Day 14 (%) | Reference |
| Low (-15% vs. Control) | ~18 | 10 | ~60% | [5] |
| Control | ~22 | 11 | ~85% | [5] |
| High (+20% vs. Control) | ~22 | 11 | ~85% | [5] |
Table 2: Impact of L-Cysteine Feed Concentration on Monoclonal Antibody (mAb) Titer and Specific Productivity (qP)
| Cysteine Feed Concentration | Final mAb Titer (g/L) at Day 14 | Average Specific Productivity (qP) (pg/cell/day) | Reference |
| Low (-15% vs. Control) | ~1.5 | Significantly Reduced | [5] |
| Control | ~3.0 | Baseline | [5] |
| High (+20% vs. Control) | ~3.2 | Maintained or Slightly Increased | [5] |
Table 3: Effects of L-Cysteine Limitation and Supplementation on CHO Cell Performance
| Condition | Observation | Reference |
| Cysteine Limitation | Detrimental to cell proliferation and productivity.[2] | [2] |
| Replenishing Cysteine after 1 day of limitation | Partial recovery of growth and productivity.[2] | [2] |
| Replenishing Cysteine after 2 days of limitation | No recovery observed.[2] | [2] |
| Use of S-sulfocysteine (SSC) derivative | Prolonged cell viability and enhanced product titers by 78%.[6] | [6] |
Signaling Pathways
L-Cysteine Metabolism and its Impact on Cellular Redox Homeostasis
L-Cysteine plays a central role in cellular metabolism, particularly in pathways related to oxidative stress and protein synthesis. The diagram below illustrates the key metabolic routes of L-Cysteine and its influence on critical cellular functions.
Caption: Metabolic fate of L-Cysteine and its role in cellular functions.
Nrf2 Signaling Pathway Activation by L-Cysteine
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. L-Cysteine can induce the Nrf2 pathway, leading to the expression of antioxidant genes.
Caption: Activation of the Nrf2 antioxidant response pathway by L-Cysteine.
Experimental Protocols
Preparation and Supplementation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound and supplement it into CHO cell culture medium.
Materials:
-
This compound hydrochloride monohydrate (cell culture grade)
-
Sterile, deionized, and degassed water
-
1M Hydrochloric Acid (HCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
CHO cell culture medium, pre-warmed to 37°C
Protocol:
-
Stock Solution Preparation (e.g., 200 mM):
-
Under sterile conditions (e.g., in a biosafety cabinet), dissolve this compound hydrochloride monohydrate in sterile, deionized, degassed water to a final concentration of 200 mM (e.g., 3.51 g in 100 mL).
-
Due to the low solubility of the oxidized form, L-Cystine, at neutral pH, it is recommended to prepare L-Cysteine stock solutions at an acidic pH to improve stability.[4] A small amount of 1M HCl can be added to lower the pH if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C for long-term use to minimize degradation. For short-term use, store at 2-8°C.[3]
-
-
Supplementation of Cell Culture Medium:
-
Thaw a frozen aliquot of the L-Cysteine stock solution at room temperature or in a 37°C water bath.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to achieve a 1 mM final concentration in 100 mL of medium using a 200 mM stock, add 0.5 mL of the stock solution.
-
Under sterile conditions, add the calculated volume of the L-Cysteine stock solution to the pre-warmed cell culture medium.
-
Gently swirl the medium to ensure uniform mixing.
-
It is recommended to use the supplemented medium immediately to ensure the stability and efficacy of L-Cysteine.[3]
-
Fed-Batch Culture of CHO Cells with this compound Supplementation
Objective: To maintain a fed-batch culture of CHO cells with periodic feeding of a nutrient solution containing this compound.
Protocol:
-
Inoculation: Inoculate a shake flask or bioreactor containing the appropriate basal CHO cell culture medium at a seeding density of 0.3-0.5 x 10^6 viable cells/mL.
-
Batch Phase: Culture the cells in batch mode until a specific cell density is reached or key nutrients like glucose or glutamine fall below a set threshold (typically 2-3 days post-inoculation).
-
Feeding Strategy:
-
Prepare a concentrated feed medium containing this compound, along with other essential amino acids, vitamins, and a carbon source (e.g., glucose).[7] The concentration of L-Cysteine in the feed should be determined based on the specific cell line's consumption rate and the desired target concentration in the bioreactor.
-
Begin feeding on a pre-determined schedule (e.g., daily bolus feeds). The volume of feed to be added can be calculated based on the integral of viable cell density (IVCD) or to maintain key nutrients like glucose at a target concentration.
-
-
Process Monitoring:
-
Monitor viable cell density, viability, and cell size daily using a cell counter.
-
Measure key metabolite concentrations (e.g., glucose, lactate, glutamine, ammonia) daily.
-
Measure mAb titer at regular intervals (e.g., every 2-3 days) using methods like ELISA or HPLC.
-
-
Harvest: Terminate the culture when viability drops below a specified level (e.g., 50-60%) and harvest the supernatant for downstream processing.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS in CHO cells following L-Cysteine supplementation using the 2',7'–dichlorofluorescin diacetate (DCFDA) assay.
Protocol:
-
Cell Seeding: Seed CHO cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period. Include an untreated control and a positive control (e.g., treated with a known ROS inducer like H₂O₂).
-
DCFDA Staining:
-
Prepare a working solution of DCFDA in a serum-free medium or PBS.
-
Remove the treatment medium from the wells and wash the cells once with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells again with PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of CHO cells in different phases of the cell cycle (G0/G1, S, G2/M) after L-Cysteine treatment.
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population based on forward and side scatter to exclude debris and aggregates.
-
Analyze the PI fluorescence of the single-cell population. The DNA content will correspond to the cell cycle phase: G0/G1 phase cells will have 2N DNA content, S phase cells will have between 2N and 4N, and G2/M phase cells will have 4N DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Conclusion
The strategic supplementation of this compound is a critical aspect of optimizing CHO cell culture processes for the production of therapeutic proteins. Understanding its impact on cell growth, viability, and productivity, as well as the underlying cellular mechanisms, is essential for developing robust and efficient manufacturing processes. The data, protocols, and pathway diagrams presented in these application notes provide a valuable resource for researchers and professionals in the field of biopharmaceutical development, enabling them to make informed decisions to enhance their cell culture performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
L-(+)-Cysteine: A Cornerstone in Peptide Synthesis and Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
L-(+)-Cysteine, a sulfur-containing amino acid, plays a pivotal role in peptide science, offering unique chemical properties that are instrumental in the synthesis of complex peptides and their subsequent purification. Its reactive thiol side chain is central to the formation of disulfide bridges, which are crucial for the structural integrity and biological activity of many peptides and proteins. Furthermore, the distinct reactivity of the thiol group provides a handle for chemoselective ligation strategies and specialized purification techniques. These application notes provide an in-depth overview and detailed protocols for leveraging this compound in peptide synthesis and purification.
I. Applications of this compound in Peptide Synthesis
The incorporation of cysteine into a peptide sequence requires careful strategic planning to manage the reactivity of its sulfhydryl group. The primary applications in peptide synthesis revolve around the formation of disulfide bonds and the use of native chemical ligation for the synthesis of large peptides and proteins.
Disulfide Bond Formation
Disulfide bonds are covalent linkages formed by the oxidation of two cysteine residues. These bonds are critical for stabilizing the tertiary structure of many biologically active peptides. The synthesis of peptides with specific disulfide connectivity requires the use of appropriate cysteine side-chain protecting groups and controlled oxidation conditions.
Key Considerations for Cysteine Protecting Groups:
The choice of a sulfhydryl-protecting group is paramount for a successful synthesis strategy. Different protecting groups offer varying lability, allowing for either global deprotection and oxidation or regioselective disulfide bond formation.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Applications |
| Trityl | Trt | Acid-labile (TFA)[1][2] | Most common for routine synthesis; removed during standard cleavage, yielding the free thiol for subsequent oxidation.[1][2] |
| Acetamidomethyl | Acm | Requires specific reagents like iodine or silver salts for removal.[1][2] | Stable to TFA, allowing for purification of the protected peptide before selective disulfide bond formation.[1][2] |
| tert-Butyl | tBu | Requires strong acid or specific reagents for removal.[1] | Stable to TFA, used for orthogonal protection strategies.[1] |
| S-tert-butylthio | StBu | Reductive cleavage (e.g., with thiols)[3] | Used in strategies where mild, reductive removal is required. |
| 4-Methoxytrityl | Mmt | Mildly acid-labile (e.g., 1-2% TFA in DCM)[4] | Allows for on-resin, selective deprotection to form one disulfide bond while other Cys residues remain protected.[4] |
Experimental Protocol: On-Resin Disulfide Bond Formation
This protocol describes a method for forming a disulfide bond on the solid support, which can minimize intermolecular side reactions.[2]
-
Selective Deprotection: For a peptide synthesized on a solid support with two cysteine residues protected with an orthogonal protecting group (e.g., Mmt), treat the resin with 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIPS) for 10 minutes. Repeat this step four times to ensure complete removal of the Mmt groups.[4]
-
Resin Washing: Wash the resin thoroughly with DCM and then with Dimethylformamide (DMF).
-
Oxidation: Treat the peptidyl resin with an oxidizing agent. A common method is to use 1 equivalent of N-chlorosuccinimide (NCS) in DMF for 5 minutes at 50°C.[4] Alternative on-resin oxidation methods include treatment with thallium(III) trifluoroacetate.[1]
-
Resin Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Cleavage: Cleave the cyclized peptide from the resin using an appropriate cleavage cocktail (see Section II). Note: Thiol-based scavengers should be avoided as they can reduce the newly formed disulfide bond. TIS can often be used as a substitute for thiol scavengers.[1]
Experimental Workflow for On-Resin Disulfide Bond Formation
Caption: Workflow for on-resin disulfide bond formation.
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two smaller, unprotected peptide fragments.[5][6] The reaction is highly specific and occurs in aqueous solution at neutral pH.[7] It relies on the presence of a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other.[5][7]
The NCL Reaction Mechanism:
Caption: The mechanism of Native Chemical Ligation (NCL).
Experimental Protocol: A General Procedure for Native Chemical Ligation
-
Peptide Preparation: Synthesize the peptide fragment with a C-terminal thioester and the other with an N-terminal cysteine using standard solid-phase peptide synthesis (SPPS) protocols. Purify both fragments to >95% purity by RP-HPLC.[5]
-
Reaction Setup: Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5) at a high concentration.[5][7]
-
Initiation: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.[7]
-
Monitoring: Monitor the progress of the ligation reaction by analytical RP-HPLC.
-
Purification: Once the reaction is complete, purify the final ligated peptide by RP-HPLC.
II. This compound in Peptide Purification
The presence of cysteine residues in a peptide necessitates special considerations during cleavage from the solid-phase resin and subsequent purification to prevent unwanted side reactions, primarily oxidation.
Cleavage of Cysteine-Containing Peptides
The cleavage step removes the peptide from the resin and simultaneously deprotects the acid-labile side-chain protecting groups. For cysteine-containing peptides, the cleavage cocktail must contain scavengers to prevent the re-attachment of protecting groups and to keep the cysteine thiol in its reduced state.[8]
Common Cleavage Cocktails for Cysteine-Containing Peptides:
| Reagent Cocktail | Composition (v/v) | Target Residues | Notes |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)[9] | Cys, Met, Trp, Tyr[9][10] | A general-purpose cocktail for peptides with multiple sensitive residues. EDT is crucial for maintaining cysteine in a reduced state.[8][10] |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%)[11] | Cys | A lower odor alternative to thiol-containing cocktails. Increasing TIPS can enhance the reduction of cysteine.[11] |
| TFA/TIS/H₂O/EDT | TFA (92.5%), TIS (2.5%), Water (2.5%), EDT (2.5%) | Cys | A common cocktail where TIS scavenges trityl cations and EDT prevents cysteine oxidation.[8] |
Experimental Protocol: Cleavage of a Cys(Trt)-Containing Peptide
-
Resin Preparation: If necessary, remove the N-terminal Fmoc protecting group. Dry the peptide resin thoroughly.
-
Cleavage Reaction: Suspend the peptide resin in the chosen cleavage cocktail (e.g., Reagent K) at a ratio of 10-40 mL per gram of resin.[9]
-
Incubation: Stir the mixture at room temperature for 1-3 hours.[9][10] The duration may need to be extended for peptides with multiple arginine residues.[9]
-
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add cold methyl tert-butyl ether to precipitate the crude peptide.[9][10]
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[12]
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for purifying synthetic peptides. For cysteine-containing peptides, it is often necessary to take precautions to prevent on-column oxidation.
Key Considerations for HPLC Purification:
-
Mobile Phases: Typically, a gradient of water (solvent A) and acetonitrile (solvent B), both containing 0.1% TFA, is used.[13]
-
Preventing Oxidation: To prevent disulfide bond formation during purification, a reducing agent can be added to the mobile phases or the sample itself. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless and more stable.[14]
-
Degassing: Ensure that the mobile phases are properly degassed to minimize dissolved oxygen, which can promote oxidation.[14]
Experimental Protocol: RP-HPLC Purification of a Cysteine-Containing Peptide
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent, preferably the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B). If solubility is an issue, a small amount of organic solvent or a denaturant may be added. To maintain the reduced state, the sample can be prepared in a buffer containing a reducing agent like TCEP (typically at a concentration of around 0.4 mM).[14]
-
Column and Solvents: Use a C18 reversed-phase column suitable for peptide separations. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Develop a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30 minutes, but this will need to be optimized for each specific peptide.[13]
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize them to obtain the purified peptide as a powder. Peptides are more stable when stored as a lyophilized powder.[13]
Logical Flow for Cysteine Peptide Synthesis and Purification
Caption: General workflow for the synthesis and purification of cysteine-containing peptides.
III. Quantitative Data Summary
The efficiency of synthesizing and purifying cysteine-containing peptides can be influenced by the chosen strategies. The following table summarizes some reported quantitative data.
| Process | Peptide/System | Key Parameters | Result | Reference |
| SPPS | Oxytocin (9-mer with two Cys) | Fmoc-Cys(Trt)-OH, DIC/Oxyma coupling, cleaved with EDT-containing cocktail | >85% crude purity | [8] |
| SPPS | Linear Apamin | Microwave-assisted, reduced temperature for Cys coupling | 53% crude purity | [4] |
| Cys Deprotection | Cys pseudoproline-containing tetrapeptide (Peptide 2) | TFA/TIS/H₂O (95:2.5:2.5) | 4 hours for complete removal | [15] |
| Cys Deprotection | Cys pseudoproline-containing tetrapeptide (Peptide 5) | TFA/TIS/H₂O (95:2.5:2.5) | 6 hours for complete removal | [15] |
| Racemization | H-Gly-Cys-Phe-NH₂ | HBTU/DIEA coupling | 5-33% racemization | [16][17] |
| Racemization | H-Gly-Cys-Phe-NH₂ | DIPCDI/HOBt coupling | Minimized racemization | [16][17] |
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. peptidetherapeutics.org [peptidetherapeutics.org]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. langene.com [langene.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Site-Directed Mutagenesis for Cysteine Residue Introduction
Site-directed mutagenesis is a powerful molecular biology technique used to introduce precise mutations into a DNA sequence, leading to a modified protein.[1] A principal application of this method is the introduction of cysteine residues at specific locations within a protein's structure.[1][2] The unique reactivity of the cysteine's thiol group allows it to act as a chemical handle for site-specific labeling with a wide array of probes, such as fluorescent dyes, spin labels, and cross-linkers.[1][3] This capability is invaluable for detailed investigations into protein structure, function, and dynamics.[1][4]
The relatively low natural abundance of cysteine makes it an ideal target for specific modifications.[5][6] By engineering a cysteine at a surface-exposed site, researchers can attach probes with high precision, enabling applications in various fields.[2][7] In drug discovery, this technique is used to develop antibody-drug conjugates (ADCs) and to study protein-drug interactions.[6][7][8] In cell biology, fluorescently labeled proteins allow for the visualization of their localization and interactions within signaling pathways.[2][7]
The most common method for introducing a cysteine codon is the PCR-based QuikChange™ protocol.[1] This technique uses a pair of complementary mutagenic primers that bind to a double-stranded DNA template.[1][9] A high-fidelity DNA polymerase extends these primers, replicating the plasmid with the desired mutation.[9] The original, methylated parental DNA is then selectively digested by the DpnI restriction enzyme, which only cleaves methylated DNA, ensuring that the newly synthesized, mutated plasmids are selected for.[1][9]
Experimental Workflow and Protocols
The overall process for introducing a cysteine residue and labeling it for downstream applications involves several key stages, from initial primer design to final verification of the labeled protein.
Caption: High-level workflow for cysteine introduction and labeling.
Protocol 1: Design of Mutagenic Primers
Effective primer design is critical for the success of site-directed mutagenesis.[10] The primers carry the desired mutation and serve as the starting point for the synthesis of the new, mutated plasmid.[11]
Key Considerations for Primer Design:
| Parameter | Recommendation | Rationale |
| Length | 25–45 bases.[1][11] | Ensures specific binding to the template DNA.[10] |
| Mutation Position | Centered within the primer, with 10–15 correct bases on both sides.[1][12][13] | Provides stability and allows for efficient annealing of the primer to the template. |
| Melting Temp (Tm) | Should be ≥78°C.[1][11] | High Tm ensures that the primers remain bound during the extension phase. |
| GC Content | Minimum of 40%.[1][13][14] | Contributes to a higher Tm and stable primer annealing. |
| Termination | The 3' end should terminate in one or more G or C bases.[12][14] | Promotes polymerase binding and extension, preventing "breathing" of the primer end. |
| Purity | PAGE or HPLC purification is recommended.[11] | Removes truncated primer fragments that can lead to failed mutagenesis. |
Tm Calculation Formula: A commonly used formula for estimating the melting temperature is: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch[11][12] Where N is the primer length in bases.
Protocol 2: PCR-Based Site-Directed Mutagenesis
This protocol is adapted from the QuikChange™ method, which utilizes a high-fidelity polymerase to replicate a plasmid with the incorporated mutation.[1][9]
Caption: The PCR cycle for site-directed mutagenesis.
Materials:
-
Plasmid DNA template (5-50 ng) from a dam+ E. coli strain (e.g., DH5α).[1]
-
Mutagenic forward and reverse primers (125 ng each).[1]
-
High-fidelity DNA polymerase (e.g., PfuTurbo or Phusion) and corresponding buffer.[1][15]
-
dNTP mix (10 mM).[1]
-
DpnI restriction enzyme (10 U/µL).[1]
-
Appropriate antibiotic selection plates.[15]
Procedure:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5x Polymerase Buffer | 10 µL | 1x |
| dNTP Mix (10 mM) | 1 µL | 0.2 mM |
| Template DNA (10 ng/µL) | 1 µL | 5-50 ng total |
| Forward Primer (100 ng/µL) | 1.25 µL | 125 ng |
| Reverse Primer (100 ng/µL) | 1.25 µL | 125 ng |
| High-Fidelity Polymerase | 1 µL | - |
| Nuclease-Free Water | to 50 µL | - |
-
Thermal Cycling: Program the thermal cycler with the following parameters.[1]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 seconds | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{*}{18} |
| Annealing | 55-60°C | 1 minute | |
| Extension | 68°C | 1 minute/kb of plasmid length | |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
-
DpnI Digestion: Following PCR, add 1 µL of DpnI enzyme directly to the reaction mixture. Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[1][9]
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells. Plate the cells on agar plates with the appropriate antibiotic and incubate overnight at 37°C.[1][15]
-
Verification: Select several colonies and grow overnight cultures for plasmid minipreparation. Submit the purified plasmids for DNA sequencing to confirm the presence of the desired cysteine mutation.[1]
Protocol 3: Expression and Purification of Cysteine-Mutant Proteins
Expression and purification of proteins with engineered cysteines require special handling to prevent the formation of incorrect disulfide bonds.
Procedure:
-
Protein Expression: Transform the sequence-verified plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)). Grow a large culture and induce protein expression according to standard protocols (e.g., with IPTG).[17] To improve solubility, induction can be performed at a lower temperature (e.g., 16-18°C) for a longer period (12-16 hours).[17]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a reducing agent, such as 5-10 mM Dithiothreitol (DTT) or 1-5 mM Tris(2-carboxyethyl)phosphine (TCEP), to maintain the introduced cysteine in a reduced state.[18] Lyse the cells using sonication or a French press.
-
Purification: Clarify the lysate by centrifugation. Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, size-exclusion, or ion-exchange chromatography).[4][19] It is crucial to include a reducing agent in all purification buffers to prevent oxidation of the free thiol.[18]
-
Verification of Purity: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. The protein concentration can be determined using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 4: Labeling of Engineered Cysteine Residue
This protocol describes a standard procedure for labeling the engineered cysteine with a thiol-reactive maleimide probe.[7]
Caption: Reaction scheme for maleimide labeling of a cysteine thiol.
Materials:
-
Purified cysteine-mutant protein in a suitable buffer (e.g., PBS or HEPES, pH 7.0).
-
Reducing agent: TCEP hydrochloride.
-
Thiol-reactive probe (e.g., Maleimide-PEG4-Biotin or Alexa Fluor 488 C5 Maleimide) dissolved in DMSO or DMF.
-
Size-exclusion chromatography column (e.g., PD-10) for buffer exchange and removal of excess probe.
Procedure:
-
Protein Reduction: Before labeling, ensure the target cysteine is fully reduced. Add a 10-fold molar excess of TCEP to the purified protein solution. Incubate for 30 minutes at room temperature.[7] TCEP is recommended as it does not contain a thiol and will not compete with the labeling reaction.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide probe to the protein solution.[7] The optimal ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to react with any remaining probe.
-
Removal of Excess Probe: Separate the labeled protein from the unreacted probe using a desalting or size-exclusion column (e.g., a PD-10 column).
-
Quantification of Labeling: Determine the degree of labeling (moles of probe per mole of protein) using spectrophotometry.[7] This is done by measuring the absorbance of the probe at its specific wavelength and the protein at 280 nm.
Application in Signaling Pathway Analysis
Fluorescently labeled proteins are powerful tools for studying cellular processes like signal transduction. For example, a kinase engineered with a cysteine residue can be labeled with a fluorophore. This allows researchers to track its movement, conformational changes, or interactions with other proteins in response to a signal, providing insights into the pathway's dynamics.[7]
Caption: A generic kinase signaling cascade illustrating an application.
Quantitative Data Summary
The efficiency of each step in the workflow can be measured. The following table provides typical quantitative outcomes reported for these procedures.
| Parameter | Metric | Typical Result | Reference |
| Mutagenesis Efficiency | Percentage of colonies with the desired mutation | >80% | [9] |
| Protein Expression | Yield of soluble protein | Varies widely (µg/L to mg/L) | [17][20] |
| Protein Purity | Purity after chromatography | >95% (as determined by SDS-PAGE) | [4] |
| Labeling Efficiency | Moles of probe per mole of protein | 70-95% | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of single cysteine-containing mutant variants of the mouse prion protein by oxidative refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. welgene.com.tw [welgene.com.tw]
- 15. static.igem.org [static.igem.org]
- 16. protocols.io [protocols.io]
- 17. Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Impact of cysteine variants on the structure, activity, and stability of recombinant human α-galactosidase A - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-selective Modification of Cysteine Residues in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemo-selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for specific covalent modification under physiological conditions.[1][2] This allows for the precise attachment of a wide array of functional moieties, including fluorescent probes, affinity tags, crosslinkers, and therapeutic payloads.[3] Applications of this powerful technology are diverse, ranging from the fundamental study of protein function and localization to the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[4]
These application notes provide an overview of the most common and cutting-edge methods for cysteine modification, complete with detailed experimental protocols, quantitative data for reagent comparison, and visualizations of relevant workflows and signaling pathways.
I. Methods for Chemo-selective Cysteine Modification
A variety of chemical reagents have been developed to selectively target cysteine residues. The choice of reagent depends on factors such as the desired stability of the resulting bond, reaction kinetics, and the specific application.
1. Maleimides: These are the most widely used reagents for cysteine bioconjugation. They react with thiols via a Michael addition to form a stable thioether bond. The reaction is highly selective for cysteines at a pH range of 6.5-7.5.[5]
2. Iodoacetamides: These reagents react with cysteine thiols through an SN2 nucleophilic substitution reaction, forming a stable thioether linkage.[6][7] While highly specific, the reaction kinetics are generally slower than those of maleimides.[8]
3. para-Quinone Methides (p-QMs): A newer class of reagents that exhibit rapid reaction kinetics with cysteine residues.[9][10] They react via a 1,6-conjugate addition, offering high specificity and efficiency.[9]
4. Other Reagents: A growing toolbox of novel reagents is continuously being developed to address specific challenges, such as the stability of the conjugate in vivo. These include pyridyl disulfides for reversible modifications and various vinylheteroarenes.[2][4]
II. Quantitative Data Presentation
The selection of a suitable reagent for cysteine modification is often guided by its reaction efficiency and kinetics. The following tables summarize key quantitative data for commonly used reagents.
| Reagent Class | Reaction Mechanism | Optimal pH | Second-Order Rate Constant (k₂) | Coupling Efficiency | Specificity | Reference(s) |
| Maleimides | Michael Addition | 6.5 - 7.5 | > 10 M⁻¹s⁻¹ | 70-90% | High for thiols at neutral pH | [2][3][5][11] |
| Iodoacetamides | SN2 Substitution | ~8.0 | ~0.6 M⁻¹s⁻¹ | Variable, often requires excess reagent | High for thiols, potential for off-target reactions at higher pH | [3][8][12][13] |
| para-Quinone Methides | 1,6-Conjugate Addition | Neutral | Up to 1.67 x 10⁴ M⁻¹s⁻¹ | >95% conversion | High for thiols | [9][10] |
| Vinylheteroarenes | Michael Addition | Neutral | 0.375 - 3.10 M⁻¹s⁻¹ | >95% conversion | High for thiols | [4] |
Note: Reaction rates and efficiencies can vary depending on the specific protein, buffer conditions, and the nature of the attached moiety.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for each specific protein and application.
Protocol 1: General Maleimide-Based Labeling of a Cysteine-Containing Protein
Materials:
-
Cysteine-containing protein of interest
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer to a concentration of 1-5 mg/mL.
-
To ensure the cysteine residue(s) are in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide reagent in an appropriate solvent (e.g., DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive reagent.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the protein concentration (e.g., via Bradford or BCA assay).
-
Determine the concentration of the attached label by measuring its absorbance at the appropriate wavelength.
-
Calculate the degree of labeling (moles of label per mole of protein).
-
Protocol 2: Iodoacetamide-Based Alkylation of Cysteine Residues for Mass Spectrometry
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH ~8)
-
Reducing agent: DTT stock solution (e.g., 200 mM)
-
Alkylation agent: Iodoacetamide (IAA) stock solution (e.g., 400 mM), freshly prepared and protected from light
-
Quenching reagent: DTT or L-cysteine
Procedure:
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate for 1 hour at 56°C to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add freshly prepared iodoacetamide solution to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT).
-
Incubate for 45 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench the excess iodoacetamide by adding DTT to a final concentration of 10 mM. Incubate for 15-20 minutes at room temperature in the dark.
-
-
Downstream Processing:
-
The protein sample is now ready for proteolytic digestion (e.g., with trypsin) and subsequent analysis by mass spectrometry.
-
IV. Visualizations
Diagrams of key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[14] Cysteine residues within the Keap1 protein act as sensors for these stressors. Modification of these cysteines leads to the stabilization and activation of the transcription factor Nrf2, which then drives the expression of antioxidant genes.[15][16][17]
Caption: The Keap1-Nrf2 signaling pathway, highlighting cysteine modification of Keap1 as a key activation step.
Experimental Workflow: Quantitative Cysteine Reactivity Profiling by Mass Spectrometry
This workflow outlines the major steps involved in identifying and quantifying reactive cysteine residues within a proteome using a competitive chemical proteomics approach.[18][19]
Caption: A general workflow for the mass spectrometry-based quantitative analysis of cysteine modifications.[18][20]
Logical Relationship: Antibody-Drug Conjugate (ADC) Synthesis via Cysteine Modification
The modification of engineered or native cysteine residues is a common strategy for the production of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Caption: A schematic representation of the steps involved in generating an antibody-drug conjugate via cysteine modification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fast and Selective Cysteine Conjugation Using para-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 14. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: L-(+)-Cysteine Functionalization of Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with L-(+)-Cysteine for targeted drug delivery applications. This compound, a naturally occurring amino acid, offers significant advantages as a surface ligand for nanoparticles. Its thiol group facilitates strong conjugation to nanoparticle surfaces, while the amine and carboxylic acid groups enhance biocompatibility and provide further handles for drug attachment. This functionalization strategy aims to improve drug loading, control release kinetics, and enhance cellular uptake of therapeutic agents.
Overview of this compound Functionalization
This compound functionalization can be applied to a variety of nanoparticle platforms, including metallic nanoparticles (e.g., silver, gold), magnetic nanoparticles (e.g., iron oxide), and polymeric nanoparticles (e.g., chitosan, PLA). The primary modes of interaction involve the covalent bonding of the thiol group of cysteine to the nanoparticle surface. This surface modification can lead to:
-
Improved Stability: The cysteine coating can prevent nanoparticle aggregation and enhance colloidal stability in physiological media.
-
Enhanced Drug Loading: The functional groups of cysteine can be utilized for covalent or non-covalent attachment of drug molecules.
-
Targeted Delivery: Cysteine can facilitate transport across biological barriers and enhance cellular uptake, potentially through interactions with amino acid transporters that are often overexpressed in cancer cells.[1][2]
-
Controlled Release: The nature of the drug-nanoparticle linkage can be designed to be sensitive to specific physiological triggers, such as pH changes in the tumor microenvironment, leading to controlled drug release.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound functionalized nanoparticles, providing a comparative overview of their physicochemical properties and drug delivery performance.
Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| AgNPs | Silver | ~9 | - | [5][6] |
| CNPs | Poly L-lactide | 242.7 ± 37.11 | - | [7] |
| cNLCs | Lipid-based | <100 | -13.72 ± 0.07 | [8] |
| Cur-NAPG-NLC | Lipid-based | 89 - 141 | -15 to -11 | [9] |
| Fe₃O₄-L-Cys NPs | Iron Oxide | - | - | [3][4][10] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Cumulative Release | Release Conditions | Reference |
| CNPs | 5-Fluorouracil | >70% conjugation | 58% over 24 h | - | [7] |
| Fe₃O₄-L-Cys-Dox | Doxorubicin | - | ~10–15 µM Dox/h | pH 7.4, first 2 h | [4] |
| Fe₃O₄-L-Cys-Dox | Doxorubicin | - | Double the release at pH 7.4 | pH 3, first 2 h | [4] |
| Cur-NAPG-NLC | Curcumin | >90% | ~45-50% up to 24 h | pH 6.8 PBS | [9] |
| GAL-NPs | Galantamine | - | Prolonged release up to 12 days | - | [11][12] |
Table 3: In Vitro/In Vivo Performance
| Nanoparticle System | Cell Line / Animal Model | Outcome | Key Finding | Reference |
| CNPs | Rats | In vivo kinetics | Higher circulation time compared to pure 5-FU solution. | [7] |
| CNPs | Mice | Biodistribution | Increased distribution in the lungs (11.4% ID after 1 h). | [7] |
| Fe₃O₄-L-Cys-Dox | A375 (human melanoma) | IC50 | 4.26 µg/mL | [4][10] |
| Fe₃O₄-L-Cys-Dox | B16F10 (mouse melanoma) | IC50 | 2.74 µg/mL | [4][10] |
| cNLCs | Rats | Oral bioavailability | 12.3-fold increase in AUC₀₋ₜ compared to docetaxel solution. | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and functionalization of different types of nanoparticles with this compound.
Protocol 1: Single-Step Synthesis of this compound Functionalized Silver Nanoparticles (AgNPs)
This protocol describes a simple and effective method for the synthesis of AgNPs functionalized with this compound.[5][6]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium hydroxide (NaOH)
-
Borane dimethylamine complex (DMAB)
-
Deionized water
Procedure:
-
Prepare a 0.2 M aqueous solution of AgNO₃.
-
Prepare an aqueous solution containing 0.4 M of this compound and 1 M of NaOH.
-
Mix the AgNO₃ solution and the this compound/NaOH solution in a 1:1 volumetric ratio. The solution should turn a light yellow color, indicating the formation of an L-cysteine-Ag⁺ complex.
-
Freshly prepare an aqueous solution containing 0.3 M DMAB in 0.1 M NaOH.
-
Mix the L-cysteine-Ag⁺ complex solution with the DMAB solution in a 1:1 volumetric ratio to initiate the reduction and formation of AgNPs.
-
Purify the resulting nanoparticle solution to remove any unreacted reagents.
Protocol 2: this compound Functionalization of Chitosan Nanoparticles (CS-NPs)
This protocol details the modification of chitosan with this compound to form thiolated chitosan nanoparticles.[11][12]
Materials:
-
Chitosan (CS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Acetic acid
-
Deionized water
Procedure:
-
Dissolve 2 g of chitosan powder in 250 mL of a 1% (v/v) acetic acid aqueous solution. Stir overnight for complete solubilization.
-
Add 0.3967 g of EDC to the chitosan solution.
-
Dissolve 2 g of this compound in 40 mL of deionized water and add it to the chitosan-EDC solution.
-
Maintain the reaction mixture at 50 °C under magnetic stirring (750 rpm) for three days.
-
Adjust the pH of the solution to 7.
-
Centrifuge the resulting suspension at 4000 rpm for 15 minutes.
-
Collect the precipitate, wash it twice with deionized water, and then freeze-dry for 12 hours to obtain the this compound functionalized chitosan (Cys-CS).
-
To prepare nanoparticles, dissolve the Cys-CS in an appropriate buffer and use a suitable method like ionic gelation.[11]
Protocol 3: Drug Loading on this compound Functionalized Iron Oxide Nanoparticles (Fe₃O₄-L-Cys NPs)
This protocol describes the loading of Doxorubicin (Dox) onto this compound coated iron oxide nanoparticles.[3][4]
Materials:
-
This compound functionalized Fe₃O₄ nanoparticles
-
Doxorubicin (Dox)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Disperse the Fe₃O₄-L-Cys nanoparticles in the chosen buffer.
-
Add the Doxorubicin solution to the nanoparticle suspension. The binding can occur through covalent bonds between the -NH₂ group on the cysteine-coated surface and the -OH group of Doxorubicin, as well as through hydrogen bonds.[3]
-
Incubate the mixture under specific conditions (e.g., 37 °C with rotation) to allow for efficient drug loading.
-
After incubation, separate the drug-loaded nanoparticles from the unloaded drug, for example, by centrifugation.
-
Wash the nanoparticles to remove any unbound drug.
Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for the synthesis and characterization of this compound functionalized nanoparticles.
References
- 1. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 2. Palmitic acid‐ and cysteine‐functionalized nanoparticles overcome mucus and epithelial barrier for oral delivery of drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Melanoma Activity of L-Cysteine-Coated Iron Oxide Nanoparticles Loaded with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Melanoma Activity of L-Cysteine-Coated Iron Oxide Nanoparticles Loaded with Doxorubicin [mdpi.com]
- 5. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. L-Cysteine Modified Chitosan Nanoparticles and Carbon-Based Nanostructures for the Intranasal Delivery of Galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of L-(+)-Cysteine on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental techniques to elucidate the impact of L-(+)-Cysteine on enzyme kinetics. The protocols outlined below are designed to deliver robust and reproducible data for researchers in academia and the pharmaceutical industry.
Introduction to this compound in Enzyme Regulation
This compound, a sulfur-containing amino acid, plays a critical role in various biological processes, including protein structure and function, and cellular redox homeostasis[1][2]. Its thiol group is highly reactive, enabling it to participate in a range of interactions with enzymes, leading to modulation of their catalytic activity[1][3]. Understanding the mechanisms by which L-Cysteine affects enzyme kinetics is crucial for drug development and for unraveling fundamental biochemical pathways. L-Cysteine can act as a reversible or irreversible inhibitor, an allosteric modulator, or a crucial component of the enzyme's active site[3][4][5][6].
Experimental Techniques and Protocols
A variety of biophysical and biochemical techniques can be employed to study the interaction between this compound and a target enzyme. The choice of method depends on the specific research question, the nature of the enzyme, and the available instrumentation.
Steady-State Enzyme Kinetics Assays
Steady-state kinetics are fundamental to characterizing the effect of L-Cysteine on an enzyme's catalytic efficiency. These assays measure the rate of product formation or substrate depletion over time under conditions where the enzyme concentration is much lower than the substrate concentration.
Protocol 1: Spectrophotometric Determination of Kinetic Parameters (Michaelis-Menten and Lineweaver-Burk Analysis)
This protocol describes a general method to determine the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme in the presence and absence of this compound.
Materials:
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
This compound hydrochloride
-
Assay buffer (pH and composition optimized for the target enzyme)
-
Spectrophotometer (UV-Vis or fluorescence)
-
96-well plates (for high-throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare a stock solution of this compound. The concentration will depend on the expected potency of its effect.
-
Prepare the assay buffer.
-
-
Enzyme Activity Assay:
-
Set up a series of reactions in a 96-well plate or individual cuvettes. Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and a varying concentration of the substrate.
-
To investigate the effect of L-Cysteine, prepare parallel sets of reactions containing different fixed concentrations of L-Cysteine.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of this change is the initial velocity (V0).
-
-
Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Km and Vmax.
-
Alternatively, create a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively[5].
-
Compare the Km and Vmax values obtained in the presence and absence of L-Cysteine to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Data Presentation:
| Condition | L-Cysteine (µM) | Km (µM) | Vmax (µmol/min) | Inhibition Type |
| Control | 0 | 50 | 100 | - |
| Test 1 | 10 | 100 | 100 | Competitive |
| Test 2 | 10 | 50 | 50 | Non-competitive |
| Test 3 | 10 | 25 | 50 | Uncompetitive |
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between L-Cysteine and the enzyme[7][8][9]. It can be used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[10].
Protocol 2: Determination of Binding Affinity using ITC
Materials:
-
Purified enzyme
-
This compound
-
Dialysis buffer (identical for both enzyme and L-Cysteine solutions)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the L-Cysteine solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of L-Cysteine into the enzyme solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of L-Cysteine to the enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH[9]. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Data Presentation:
| Parameter | Value |
| Binding Affinity (KD) | 14.4 ± 2.4 µM[11] |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | -5.0 cal/mol·K |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions[12][13][14][15]. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (L-Cysteine) to a ligand (enzyme) immobilized on the chip[12].
Protocol 3: Kinetic Analysis of L-Cysteine-Enzyme Interaction using SPR
Materials:
-
Purified enzyme
-
This compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (optimized for the interaction)
-
SPR instrument
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the purified enzyme onto the chip surface to a desired density.
-
Deactivate any remaining active groups.
-
-
SPR Measurement:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of L-Cysteine over the sensor surface (association phase).
-
Switch back to running buffer to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface if necessary to remove bound L-Cysteine.
-
-
Data Analysis:
-
The SPR signal is recorded as a function of time (sensogram).
-
Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation:
| Kinetic Parameter | Value |
| Association rate constant (ka) | 1.5 x 104 M-1s-1 |
| Dissociation rate constant (kd) | 2.2 x 10-3 s-1 |
| Equilibrium dissociation constant (KD) | 147 µM |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate experimental workflows and relevant signaling pathways.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for studying L-Cysteine's effect on enzyme kinetics.
Cysteine Biosynthesis and Allosteric Regulation
L-Cysteine can allosterically regulate its own synthesis by inhibiting enzymes in its biosynthetic pathway, such as serine acetyltransferase (SAT).
Caption: Allosteric feedback inhibition of serine acetyltransferase by L-Cysteine.
Cysteine Protease Inhibition
Cysteine proteases are a class of enzymes that can be inhibited by various molecules, including those that interact with the active site cysteine residue.
Caption: General mechanism of cysteine protease inhibition.
Conclusion
The experimental techniques and protocols detailed in these application notes provide a robust framework for investigating the effects of this compound on enzyme kinetics. By employing a combination of steady-state kinetics, ITC, and SPR, researchers can gain a comprehensive understanding of the binding thermodynamics and kinetics of L-Cysteine's interaction with their enzyme of interest. This knowledge is invaluable for basic research and for the development of novel therapeutics that target enzyme activity.
References
- 1. Effects of the Usage of l-Cysteine (l-Cys) on Human Health [mdpi.com]
- 2. Frontiers | Cysteine Modifications in the Pathogenesis of ALS [frontiersin.org]
- 3. Cysteine-Based Redox Switches in Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the sites required for the allosteric inhibition of serine acetyltransferase by L-cysteine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Cysteine as an Irreversible Inhibitor of the Peroxidase-Mimic Catalytic Activity of 2-Dimensional Ni-Based Nanozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cysteine in activation and allosteric regulation of maize phosphoenolpyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. lp2l.polymtl.ca [lp2l.polymtl.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance for Protease Detection by Integration of Homogeneous Reaction | MDPI [mdpi.com]
- 16. Combination of cysteine- and oligomerization domain-mediated protein immobilization on a surface plasmon resonance (SPR) gold chip surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-(+)-Cysteine in the Development of Mucoadhesive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of L-(+)-Cysteine to a polymer backbone, a process known as thiolation, has emerged as a pivotal strategy in the development of mucoadhesive polymers, or "thiomers." These specialized macromolecules exhibit enhanced adhesion to mucosal surfaces, offering significant advantages for targeted and controlled drug delivery. The primary mechanism behind this enhanced mucoadhesion lies in the formation of covalent disulfide bonds between the thiol groups of the cysteine-conjugated polymer and the cysteine-rich subdomains of mucin glycoproteins present in the mucus layer.[1][2][3][4][5] This interaction is considerably stronger than the non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) that govern the adhesion of first-generation mucoadhesive polymers.[1][3] Consequently, thiomers provide prolonged residence time at the site of application, leading to improved drug absorption and bioavailability.[3][4][5][6][7][8]
These application notes provide an overview of the synthesis, characterization, and evaluation of L-Cysteine-functionalized mucoadhesive polymers, complete with detailed experimental protocols and quantitative data summaries.
Mechanism of Mucoadhesion
The mucoadhesive properties of thiolated polymers are primarily attributed to the interaction between the thiol groups on the polymer and the mucin glycoproteins in the mucus layer. This interaction involves a thiol-disulfide exchange reaction, leading to the formation of strong covalent bonds.
Caption: Mechanism of thiomer mucoadhesion.
Data on Mucoadhesive Properties of Cysteine-Functionalized Polymers
The conjugation of L-Cysteine to various polymers has been shown to significantly enhance their mucoadhesive properties. The following tables summarize key quantitative data from various studies.
Table 1: Thiol Group Content and Swelling Behavior
| Base Polymer | L-Cysteine Conjugate | Thiol Groups (μmol/g) | Swelling Behavior Change | Reference |
| Polycarbophil (PCP) | PCP-Cysteine | 12.3 | Significantly improved | [9] |
| Carboxymethylcellulose (CMC) | CMC-Cysteine | 22.3 | Not markedly influenced | [9] |
| Xyloglucan | Xyloglucan-Cysteine | 7.67% (w/w) | Decreased with increased thiolation | [10][11] |
| Carboxymethyl Dextran (CMD) | CMD-Cysteine | 273 ± 20 | Significantly accelerated swelling velocity | [12] |
| Alginate | Alginate-Cysteine | 340.4 ± 74.9 | Significantly accelerated swelling velocity | [13][14] |
Table 2: Mucoadhesion and Cohesion Studies
| Base Polymer | L-Cysteine Conjugate | Improvement in Mucoadhesion | Disintegration Time | Reference |
| Xyloglucan | Xyloglucan-Cysteine | > 2-fold increase | - | [10][11] |
| Carboxymethyl Dextran (CMD) | CMD-Cysteine | - | Unmodified: < 15 min, Conjugate: 160 min | [12] |
| Poly(acrylic acid) (PAA) 100 kDa | PAA-Cysteine | 1.7-fold increase | Unmodified vs. Conjugate: 2.6-fold improvement | [1] |
| Poly(acrylic acid) (PAA) 250 kDa | PAA-Cysteine | 2.5-fold increase | Unmodified vs. Conjugate: 3.1-fold improvement | [1] |
| Poly(acrylic acid) (PAA) 450 kDa | PAA-Cysteine | 452-fold increase | Unmodified vs. Conjugate: 53.8-fold improvement | [1] |
| Alginate | Alginate-Cysteine | 3.9-fold increase in Total Work of Adhesion | Unmodified: 49 ± 14.5 min, Conjugate: 148.8 ± 39.1 min | [13][14] |
| Hyaluronic Acid | Hyaluronic Acid-Cysteine | 4.82-fold increase in adhesion force | - | [7][15] |
Experimental Protocols
Protocol 1: Synthesis of a Polycarbophil-Cysteine (PCP-Cys) Conjugate
This protocol describes the covalent attachment of L-Cysteine to a polycarbophil backbone mediated by a carbodiimide.
Caption: Workflow for PCP-Cysteine synthesis.
Materials:
-
Polycarbophil (PCP)
-
L-Cysteine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)
-
De-mineralized water
-
0.1 M NaOH
-
Dialysis tubing (e.g., 12 kDa MWCO)
-
Lyophilizer
Procedure:
-
Hydration of Polymer: Suspend a defined amount of Polycarbophil in de-mineralized water. Allow the polymer to swell under constant stirring for at least 1 hour.
-
Addition of Cysteine: Add L-Cysteine hydrochloride to the polymer suspension. The weight ratio of polymer to cysteine can be optimized, a common starting point is 1:2.
-
pH Adjustment: Adjust the pH of the reaction mixture to 5.0 using 0.1 M NaOH. This pH is optimal for the carbodiimide-mediated coupling reaction.[9][10][11]
-
Initiation of Reaction: Add EDAC to the reaction mixture to initiate the covalent conjugation. A typical concentration is 50 mM.
-
Incubation: Allow the reaction to proceed for 3 hours at room temperature under continuous stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against de-mineralized water for 3 days, with frequent changes of the dialysis medium, to remove unreacted L-Cysteine and EDAC.
-
-
Lyophilization: Freeze-dry the purified polymer conjugate to obtain a solid powder.
-
Characterization: The resulting PCP-Cys conjugate should be characterized for its thiol group content and mucoadhesive properties.
Protocol 2: Quantification of Immobilized Thiol Groups
This protocol uses Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB) to quantify the free thiol groups on the polymer.
Materials:
-
Thiolated polymer conjugate (e.g., PCP-Cys)
-
Ellman's reagent (DTNB)
-
Phosphate buffer (pH 8.0)
-
L-Cysteine standards of known concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of L-Cysteine solutions of known concentrations in phosphate buffer.
-
Reaction with Ellman's Reagent:
-
To a defined volume of each standard (and a blank), add a solution of Ellman's reagent.
-
Incubate at room temperature for 15 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 450 nm. The absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored product.
-
Sample Analysis:
-
Prepare a solution of the thiolated polymer of a known concentration in phosphate buffer.
-
Follow the same procedure as for the standards.
-
-
Calculation: Determine the concentration of thiol groups in the polymer sample by comparing its absorbance to the standard curve. Express the result as micromoles of thiol groups per gram of polymer.
Protocol 3: Evaluation of Mucoadhesion by Tensile Studies
This protocol measures the force required to detach the thiolated polymer from a mucosal surface.
Materials:
-
Tensile tester
-
Freshly excised mucosal tissue (e.g., porcine intestinal mucosa)[13][14]
-
Thiolated polymer tablets
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Tissue Preparation:
-
Excise the mucosal tissue and carefully remove any underlying connective and muscle tissue.
-
Cut the mucosa into pieces of appropriate size and equilibrate in PBS at 37°C.
-
-
Tablet Preparation: Compress a defined amount of the thiolated polymer into a flat-faced tablet.
-
Tensile Test:
-
Fix the mucosal tissue onto the lower platform of the tensile tester.
-
Attach the polymer tablet to the upper probe.
-
Moisten the mucosal surface with a small volume of PBS.
-
Bring the tablet into contact with the mucosa and apply a defined contact force for a specific duration (e.g., 1 minute) to allow for interaction.
-
Initiate the detachment process by moving the upper probe upwards at a constant speed.
-
-
Data Analysis:
Conclusion
The incorporation of this compound into polymer structures represents a highly effective approach to enhancing mucoadhesive properties for advanced drug delivery systems. The resulting thiomers exhibit superior adhesion to mucosal tissues through covalent bonding, leading to prolonged residence times and potentially improved therapeutic outcomes. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore and optimize the use of L-Cysteine-functionalized polymers in their specific applications. The versatility of this approach, applicable to a wide range of polymers including polyacrylates, polysaccharides, and hyaluronic acid, underscores its broad potential in the pharmaceutical field.[3][4][6][8]
References
- 1. Preactivated thiomers as mucoadhesive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion [mdpi.com]
- 4. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterisation of mucoadhesive thiolated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Synthesis and characterization of a cysteine xyloglucan conjugate as mucoadhesive polymer | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. Synthesis, characterization, mucoadhesion and biocompatibility of thiolated carboxymethyl dextran-cysteine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement in the mucoadhesive properties of alginate by the covalent attachment of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hyaluronic acid L-cysteine conjugate exhibits controlled-release potential for mucoadhesive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of L-(+)-Cysteine in solution during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of L-(+)-Cysteine in solution during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of L-Cysteine solutions.
| Problem | Potential Cause | Recommended Actions & Solutions |
| A white precipitate forms in the solution upon standing. | The thiol group (-SH) of L-Cysteine has oxidized to form L-Cystine, which is significantly less soluble in neutral aqueous solutions.[1][2][3] This process is accelerated by dissolved oxygen, neutral or alkaline pH, and the presence of metal ions.[1] | 1. Confirm the Precipitate: Attempt to redissolve the precipitate by adding a reducing agent like Dithiothreitol (DTT).[1][3] If it dissolves, it confirms the presence of L-Cystine. 2. Optimize Future Preparations: For new solutions, implement the preventative measures detailed in the FAQs and protocols below. This includes using deoxygenated solvents, maintaining an acidic pH, adding stabilizers like EDTA and ascorbic acid, and storing under an inert atmosphere.[1] |
| The solution turns yellow over time. | This indicates oxidative degradation and the formation of colored byproducts.[1] | 1. Discard the Solution: Do not use the solution for your experiments as its integrity is compromised.[1] 2. Review Preparation Protocol: Ensure all preventative measures were strictly followed, particularly protection from light by using amber vials or wrapping the container in foil.[1] |
| Experimental results are inconsistent or not reproducible. | The concentration of active L-Cysteine may be decreasing unpredictably due to ongoing oxidation. A 1 mM solution of cysteine at pH 7 can be completely oxidized within a day or two at room temperature if exposed to the atmosphere.[4] | 1. Prepare Fresh Solutions: Prepare L-Cysteine solutions fresh for each experiment whenever possible.[3] 2. Use Stabilized Aliquots: If stock solutions are necessary, prepare a concentrated, stabilized stock in an acidic solvent, store it in single-use aliquots at -20°C or -80°C, and protect it from light.[2] 3. Quantify Cysteine: If possible, analytically determine the concentration of free L-Cysteine immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for L-Cysteine in solution?
A1: The primary degradation pathway is the oxidation of the reactive thiol (-SH) group.[1] Two molecules of L-Cysteine are oxidized to form one molecule of L-Cystine, which contains a disulfide bond (-S-S-).[1] This reaction is readily catalyzed by factors common in laboratory settings.
Q2: What factors accelerate the oxidation of L-Cysteine?
A2: Several factors significantly increase the rate of oxidation:
-
Presence of Oxygen: Dissolved atmospheric oxygen is a primary driver of oxidation.[1]
-
pH: The rate of oxidation increases significantly at neutral or alkaline pH.[1] The thiolate anion (RS-), which is more prevalent at higher pH, is the species that is readily oxidized.[4] The pKa of the cysteine thiol group is approximately 8.5.[5][6]
-
Heavy Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as potent catalysts for the oxidation process.[1] Interestingly, nanomolar concentrations of iron salts have been shown to inhibit copper-catalyzed cysteine oxidation, highlighting the complexity of metal ion interactions.[7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Light Exposure: Exposure to light, especially UV light, can promote oxidative degradation.[1]
Q3: How can I effectively prevent or minimize oxidation?
A3: A multi-faceted approach is most effective:
-
Deoxygenate Solvents: Remove dissolved oxygen from your water or buffer by sparging with an inert gas (e.g., nitrogen or argon), boiling, or sonication under reduced pressure.[1][8] Nitrogen purging is considered one of the most effective methods.[8]
-
Adjust pH: Maintain an acidic pH, ideally between 1 and 3, to significantly slow the oxidation rate.[1]
-
Use Chelating Agents: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a final concentration of ~1 mM to sequester catalytic metal ions.[1]
-
Add Antioxidants: Include a sacrificial antioxidant. Ascorbic acid (Vitamin C) at a concentration of 0.1% (w/v) is commonly used and effective.[1]
-
Use an Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to minimize contact with oxygen.[1] At minimum, purge the headspace of the storage container with an inert gas before sealing.[1]
-
Store Properly: Store solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) and protect them from light using amber vials or foil wrapping.[1][2]
Q4: Is it safe to autoclave an L-Cysteine solution?
A4: Autoclaving is generally not recommended as it can cause thermal decomposition, leading to the production of L-Cystine and hydrogen sulfide.[9] If autoclaving is absolutely necessary, the solution must be prepared in deoxygenated water, sparged with nitrogen, and sealed in a container with a nitrogen headspace to minimize degradation.[1]
Data on L-Cysteine Stability
The stability of L-Cysteine is highly dependent on the solution's conditions. The following tables provide illustrative data on the impact of pH and the effectiveness of various stabilizers.
Table 1: Effect of pH on L-Cysteine Stability (Illustrative data based on general chemical principles. Actual stability depends on oxygen and metal ion presence.)
| pH of Solution | Approximate Stability at Room Temp. | Key Consideration |
| 1.0 - 3.0 | High (Days to Weeks) | The thiol group is protonated (R-SH), making it much less susceptible to oxidation.[1][4] |
| 3.0 - 6.5 | Moderate (Hours to Days) | A mix of protonated and deprotonated forms exists. Stability decreases as pH increases.[9] |
| > 6.5 | Low (Minutes to Hours) | The thiolate anion (R-S⁻) predominates, which is rapidly oxidized.[1][4] |
Table 2: Effectiveness of Stabilizers on L-Cysteine Solutions (Illustrative data for a solution at near-neutral pH, room temperature, and exposed to air.)
| Stabilizer(s) Added | Concentration | Approx. % L-Cysteine Remaining (after 24 hours) |
| None | - | < 50% |
| EDTA | 1 mM | 60 - 70% |
| Ascorbic Acid | 0.1% (w/v) | 70 - 80% |
| EDTA + Ascorbic Acid | 1 mM + 0.1% (w/v) | > 95% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized L-Cysteine Stock Solution (e.g., 100 mM)
This protocol incorporates best practices to maximize the stability of your L-Cysteine solution.
Methodology:
-
Deoxygenate the Solvent:
-
Take a suitable volume of high-purity water (or desired buffer) in a flask.
-
Deoxygenate by either:
-
-
Weighing:
-
In a clean, dry container, accurately weigh the required amount of L-Cysteine hydrochloride monohydrate.
-
-
Dissolution:
-
Transfer the weighed L-Cysteine to a sterile container.
-
Add approximately 80% of the final desired volume of the deoxygenated solvent.
-
Gently swirl to dissolve the powder. The pH should be acidic.[1]
-
-
Addition of Stabilizers (Recommended):
-
Final Volume Adjustment:
-
Add deoxygenated solvent to reach the final desired volume. Mix gently.
-
-
Inert Gas Purging and Storage:
-
Purge the headspace of the container with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[1]
-
Immediately seal the container tightly.
-
For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and air exposure.[2]
-
Wrap the container/aliquots in foil to protect from light and store at -20°C or -80°C.[1]
-
Protocol 2: Methods for Deoxygenating Solvents
| Method | Procedure | Effectiveness | Considerations |
| Inert Gas Purging (Sparging) | Bubble a fine stream of inert gas (Nitrogen or Argon) through the solvent via a submerged tube or frit for 20-40 minutes.[8] | Most Effective: Reduces dissolved oxygen to 0.2-0.4 ppm.[8] | Argon is denser than air and can provide a better protective layer over the liquid surface.[10] Requires a gas cylinder and regulator. |
| Boiling | Boil the solvent at atmospheric pressure for at least 15 minutes. Cool under a stream of inert gas to prevent re-oxygenation.[1] | Least Effective: Significant reduction but less complete than other methods.[8] | Can change the concentration of buffered solutions due to water evaporation. Not suitable for volatile solvents. |
| Freeze-Pump-Thaw | Freeze the solvent using liquid nitrogen. Apply a vacuum to remove gases from the solid phase. Thaw the solvent. Repeat the cycle 3-4 times. | Very Effective: Considered a thorough method for complete degassing. | Time-consuming and requires specialized equipment (vacuum line, liquid nitrogen). Not practical for large volumes. |
| Sonication under Reduced Pressure | Place the solvent in a flask (e.g., a Büchner flask), apply a vacuum, and place the flask in a sonic bath for 30-60 minutes.[11] | Effective: Sonication enhances the efficiency of gas removal under vacuum.[11] | Requires a vacuum pump and sonicator. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of copper-catalyzed cysteine oxidation by nanomolar concentrations of iron salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JPH0517431A - Stabilized cysteine solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. atlas-scientific.com [atlas-scientific.com]
Troubleshooting L-(+)-Cysteine solubility issues in phosphate-buffered saline.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving L-(+)-Cysteine in phosphate-buffered saline (PBS). Our aim is to equip researchers with the necessary information to ensure the successful preparation and use of this compound solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
This compound is generally considered to have good solubility in aqueous solutions. Specifically, its solubility in PBS at a pH of 7.2 is approximately 20 mg/mL.[1][2] However, achieving and maintaining this solubility can be challenging due to various factors.
Q2: Why is my this compound precipitating out of my PBS solution?
The most common reason for this compound precipitation in PBS is its oxidation to L-Cystine.[1] L-Cystine is significantly less soluble than L-Cysteine at a neutral pH and will readily precipitate out of solution.[1][3] This oxidation process is accelerated by the presence of dissolved oxygen and trace metal ions.[1]
Q3: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor in determining the solubility of this compound. Its solubility is lowest near its isoelectric point (pI), which is approximately 5.1.[1] As the pH moves further away from the pI, either more acidic (pH < 2) or more alkaline (pH > 8), its solubility significantly increases.[1][4][5]
Q4: Can I heat the solution to help dissolve this compound?
While gentle warming can aid in the initial dissolution of this compound, it can also accelerate the rate of oxidation to the less soluble L-Cystine, particularly in the presence of oxygen.[1] Therefore, heating should be done with caution and for a minimal amount of time.
Q5: How should I store my this compound stock solution?
Aqueous solutions of this compound are not recommended for storage for more than a day at room temperature.[2] For longer-term storage, it is best to prepare acidic stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: this compound powder is not dissolving in PBS (pH 7.4).
-
Possible Cause 1: High Concentration. The intended concentration may exceed the solubility limit of this compound in PBS at that pH.
-
Solution: Try preparing a more dilute solution. The reported solubility in PBS (pH 7.2) is around 20 mg/mL.[2]
-
Possible Cause 2: pH is too close to the isoelectric point. The pH of 7.4, while neutral, is still in a range where oxidation to the less soluble L-Cystine can occur, effectively reducing the amount of L-Cysteine that can remain dissolved.[1]
-
Solution 1: Prepare an acidic stock solution. Dissolve the this compound in a small volume of dilute acid, such as 1N HCl, where it is more soluble and stable.[1] Then, slowly add this acidic stock to your PBS with gentle stirring. You may need to readjust the final pH of your solution.[1]
-
Solution 2: Use deoxygenated PBS. To minimize oxidation, prepare your PBS with deoxygenated water. This can be achieved by boiling the water and then cooling it under an inert gas like nitrogen or argon, or by bubbling the gas directly through the buffer.[1]
Issue 2: A white precipitate forms in the this compound/PBS solution over time.
-
Possible Cause: Oxidation to L-Cystine. This is a classic sign of L-Cysteine oxidation to L-Cystine, which is poorly soluble at neutral pH.[1][7] This process is catalyzed by dissolved oxygen and trace metal ions.[1]
-
Solution 1: Prepare fresh solutions. The most effective way to avoid precipitation is to prepare the this compound solution immediately before use.[1][8]
-
Solution 2: Deoxygenate your solvents. Purge your PBS with an inert gas like nitrogen or argon before and during the dissolution process to remove dissolved oxygen.[1]
-
Solution 3: Work at a lower pH if possible. If your experimental conditions allow, maintaining a lower pH will slow down the rate of oxidation.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in PBS (pH 7.2) | ~20 mg/mL | [1][2] |
| Isoelectric Point (pI) | ~5.1 | [1] |
| Optimal pH for Solubility | pH < 2 or pH > 8 | [1][4][5] |
| Water Solubility (25 °C) | 280 mg/mL (as L-Cysteine) | [9] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol is designed to create a more stable, concentrated stock solution of this compound that can be diluted into your experimental buffer.
Materials:
-
This compound hydrochloride monohydrate
-
1N Hydrochloric Acid (HCl)
-
Deionized water (deoxygenated)
-
Sterile, single-use tubes
-
0.22 µm syringe filter
Procedure:
-
Deoxygenate Water: Before you begin, deoxygenate your deionized water by boiling it for at least 15 minutes and allowing it to cool to room temperature under a stream of nitrogen or argon gas.
-
Weigh this compound: In a sterile container, accurately weigh the desired amount of this compound hydrochloride monohydrate.
-
Acidic Dissolution: Add a small volume of 1N HCl to the this compound powder.
-
Agitate: Gently agitate the mixture until the solid is completely dissolved.
-
Final Volume: If necessary, bring the solution to the final desired volume with deoxygenated deionized water.
-
Sterile Filtration: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use tubes and store them at -20°C or -80°C for long-term storage.[6]
Visualizing Key Processes
To further aid in understanding the challenges and solutions related to this compound solubility, the following diagrams illustrate the critical oxidation pathway and a recommended troubleshooting workflow.
Caption: Oxidation of soluble L-Cysteine to poorly soluble L-Cystine.
Caption: A logical workflow for troubleshooting L-Cysteine solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing epimerization of C-terminal cysteine during solid-phase peptide synthesis.
Welcome to the technical support center for minimizing the epimerization of C-terminal cysteine during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of C-terminal cysteine?
Epimerization is a chemical process where one stereocenter of a molecule inverts, converting one diastereomer into another. In peptide synthesis, this refers to the conversion of the natural L-amino acid residue into its unnatural D-amino acid counterpart. C-terminal cysteine is particularly susceptible to this transformation during SPPS, leading to the formation of a D-Cys-containing peptide impurity that can be difficult to separate from the target L-Cys peptide.[1][2]
Q2: Why is C-terminal cysteine so prone to epimerization?
C-terminal cysteine has a higher tendency for epimerization due to two primary mechanisms:
-
Oxazolone Formation: During the activation of the C-terminal carboxylic acid for coupling to the resin, an intermediate oxazolone can form. This planar, aromatic-like ring structure readily loses its α-proton, leading to a loss of stereochemistry. Reprotonation can then occur from either face, resulting in a mixture of L- and D-cysteine.[3]
-
Direct α-Proton Abstraction: The α-proton of cysteine is unusually acidic.[4] During repeated exposure to the basic conditions of Fmoc-deprotection (e.g., with piperidine), this proton can be directly abstracted by the base. This generates a planar carbanion intermediate, which, upon reprotonation, can yield both L- and D-enantiomers.[4][5] This is a significant issue during the elongation of the peptide chain.[3]
Q3: What are the consequences of C-terminal cysteine epimerization?
The presence of the D-Cys diastereomer can have significant consequences for drug development and research professionals:
-
Altered Bioactivity: The three-dimensional structure of a peptide is critical to its biological function. Inverting the stereochemistry at the C-terminus can drastically alter the peptide's conformation, potentially reducing or eliminating its therapeutic activity.[2]
-
Purification Challenges: The L- and D-diastereomers often have very similar physical properties, making their separation by standard reverse-phase HPLC extremely difficult and sometimes impossible, which can lead to lower yields of the pure, desired product.[2][6]
-
Regulatory Hurdles: For therapeutic peptides, regulatory agencies require high purity and well-characterized products. The presence of diastereomeric impurities can complicate the approval process.
Q4: Which factors have the greatest influence on C-terminal cysteine epimerization?
Several factors during the SPPS process can exacerbate epimerization:
-
Choice of Resin: Wang-type resins are known to increase the risk of epimerization for C-terminal cysteine.[7] Highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are strongly recommended as they help suppress this side reaction.[8][9]
-
Coupling Reagents and Base: Base-mediated coupling methods, particularly those using strong, non-nucleophilic bases like diisopropylethylamine (DIEA) with activating agents like HBTU, significantly promote epimerization.[7] The use of elevated temperatures, such as in microwave-assisted synthesis, can further increase the rate of epimerization.[5]
-
Cysteine Side-Chain Protection: The choice of the thiol protecting group on cysteine can influence the rate of epimerization. The bulky trityl (Trt) group is widely used, but other groups like tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) have been shown to reduce epimerization under certain conditions.[6]
-
Fmoc-Deprotection Conditions: Prolonged or repeated exposure to piperidine during the Fmoc-deprotection steps throughout the peptide elongation process is a major cause of epimerization for the C-terminal cysteine residue.[3][4]
Troubleshooting Guide
This section addresses the common issue of detecting high levels of the D-Cys diastereomer in your final peptide product.
Problem: My final peptide product shows a significant peak corresponding to the D-Cys diastereomer upon HPLC or LC-MS analysis.
| Probable Cause | Recommended Solution(s) |
| Inappropriate Resin Choice | For peptides with C-terminal cysteine, avoid using Wang-type resins. Switch to a 2-chlorotrityl chloride (2-CTC) resin or a similar acid-labile resin. [8] These resins allow for milder cleavage conditions and have been shown to significantly reduce epimerization. |
| Aggressive Coupling/Activation Method | Base-mediated activation with reagents like HBTU/HATU in the presence of DIEA is a primary cause of epimerization. Use a carbodiimide-based method with an additive. A recommended combination is N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure or 1-hydroxybenzotriazole (HOBt).[10] This method proceeds under more neutral/acidic conditions, minimizing base-catalyzed epimerization. Avoid pre-activation and microwave heating for this step. |
| Strong Base in Deprotection/Coupling | The use of strong bases like DBU or prolonged exposure to piperidine increases epimerization.[10] For Fmoc deprotection, consider using 30% 4-methylpiperidine in DMF containing 0.5 M OxymaPure. This buffered system has been shown to minimize epimerization.[6] |
| Inadequate Side-Chain Protection | While Fmoc-Cys(Trt)-OH is common, it is highly prone to epimerization.[4] Consider using Fmoc-Cys(Thp)-OH or Fmoc-Cys(Mmt)-OH, as these have been reported to offer greater resistance to epimerization during Fmoc-SPPS.[6] |
Experimental Protocols
Protocol 1: Recommended Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin
This protocol is designed to minimize epimerization during the critical first step of attaching the C-terminal cysteine to the solid support.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (approx. 10 mL per gram of resin) for 30 minutes in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate container, dissolve Fmoc-Cys(Trt)-OH (1.0 to 1.5 equivalents relative to the resin's loading capacity) in DCM. If solubility is an issue, a minimal amount of DMF can be added.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Cys(Trt)-OH solution to the resin. Add N,N-diisopropylethylamine (DIEA) (2.0 equivalents relative to the amino acid) to the resin slurry.
-
Agitation: Agitate the mixture gently at room temperature for 1-2 hours. Monitor the reaction if necessary, but avoid extended reaction times.
-
Capping: To cap any remaining unreacted chlorotrityl groups, drain the reaction solution and add a solution of DCM/Methanol/DIEA (17:2:1, v/v) to the resin. Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum. The substitution level can be determined spectrophotometrically by Fmoc-release.
Protocol 2: Analytical Method for Quantifying Epimerization
This protocol outlines a general method using reverse-phase HPLC to separate and quantify the desired L-Cys peptide from its D-Cys epimer. Note that specific conditions will be sequence-dependent and require optimization.
-
Sample Preparation: Cleave a small amount of the final peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for injection.
-
HPLC System: Use a high-resolution reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: Develop a shallow, linear gradient. A slow gradient (e.g., 0.5% increase in Solvent B per minute) is often necessary to achieve separation between the closely eluting diastereomers.
-
Detection: Monitor the elution profile at 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Quantification: The D-Cys epimer typically elutes slightly before the L-Cys main product. Integrate the peak areas of both the main product and the epimer impurity. The percentage of epimerization can be calculated as: % Epimerization = [Area(D-Cys Peak) / (Area(L-Cys Peak) + Area(D-Cys Peak))] x 100%
Visualizations
Epimerization Mechanism via α-Proton Abstraction
The diagram below illustrates the general mechanism of base-catalyzed epimerization at the C-terminal cysteine residue during the peptide chain elongation phase of SPPS.
Caption: Base-catalyzed epimerization of C-terminal cysteine via a planar carbanion.
Recommended Workflow for Minimizing Epimerization
This workflow provides a decision-making guide for researchers synthesizing peptides with a C-terminal cysteine residue.
Caption: Decision workflow for C-terminal Cys solid-phase peptide synthesis.
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. peptide.com [peptide.com]
- 8. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mesalabs.com [mesalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: L-(+)-Cysteine in Fmoc-Based Peptide Synthesis
Welcome to the technical support center for troubleshooting side reactions involving L-(+)-Cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound in Fmoc-SPPS?
A1: this compound is prone to several side reactions during Fmoc-SPPS due to the reactivity of its thiol side chain and the acidity of its α-proton. The most frequently encountered issues include:
-
Racemization: Conversion of the L-Cysteine to its D-epimer, particularly during amino acid activation and coupling.[1][2][3][4]
-
β-Elimination: Base-catalyzed elimination of the protected thiol group, leading to the formation of a dehydroalanine intermediate. This is especially problematic for C-terminal cysteine residues.[2][5]
-
Piperidinyl-alanine Formation: The dehydroalanine intermediate can subsequently react with piperidine, the reagent used for Fmoc deprotection, to form a piperidinyl-alanine adduct.[2][6] This results in a mass shift of +51 Da in the final peptide.[2]
-
Disulfide Bond Formation: Premature oxidation of the cysteine thiol groups can lead to the formation of undesired intra- or intermolecular disulfide bonds.[7][8]
-
S-alkylation: During the final trifluoroacetic acid (TFA) cleavage step, carbocations generated from the resin linker or protecting groups can alkylate the cysteine thiol group.[8][9][10]
Q2: Why is Cysteine more susceptible to racemization than other amino acids in Fmoc-SPPS?
A2: Cysteine is particularly prone to racemization due to the electron-withdrawing nature of the protected sulfhydryl group, which increases the acidity of the α-proton.[11] Abstraction of this proton by a base during the activation and coupling steps leads to the formation of a planar carbanion intermediate, which can be protonated from either face, resulting in a mixture of L- and D-isomers.[1] This is in contrast to most other amino acids, where racemization primarily proceeds through an oxazolone intermediate.[1]
Q3: How can I detect racemization of Cysteine in my synthetic peptide?
A3: Racemization can be detected and quantified using analytical techniques that can separate diastereomeric peptides. A common method involves:
-
Enzymatic Digestion: The peptide is digested into smaller fragments or individual amino acids.
-
Derivatization: The resulting amino acids are derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[12]
-
Chromatographic Analysis: The diastereomeric derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][12]
Alternatively, capillary zone electrophoresis with a chiral selector or gas chromatography on a chiral column can also be employed for this purpose.[13]
Troubleshooting Guides
Issue 1: High Levels of Cysteine Racemization Detected
Symptoms:
-
Appearance of a new peak, often close to the main product peak, in the HPLC or LC-MS chromatogram.
-
Mass spectrometry data shows a species with the same mass as the desired peptide but with different retention time.
-
Chiral amino acid analysis confirms the presence of D-Cysteine.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Base-mediated activation methods: The use of strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in combination with phosphonium or uronium salt-based coupling reagents (e.g., HBTU, PyBOP) significantly promotes racemization.[1][4][14] | 1. Use a weaker base: Replace DIEA or NMM with a less basic tertiary amine such as 2,4,6-collidine.[4][14][15] 2. Avoid pre-activation: Omitting the pre-activation step of the amino acid can reduce racemization levels by 6- to 7-fold.[4] 3. Use carbodiimide activation: Employ coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which are known to suppress racemization.[3] |
| Inappropriate side-chain protecting group: The choice of the thiol protecting group influences the acidity of the α-proton. The commonly used Trityl (Trt) group can still lead to significant racemization.[1] | 1. Select alternative protecting groups: Consider using protecting groups that have been shown to reduce racemization, such as 4-methoxybenzyloxymethyl (MBom) or 4,4'-dimethoxydiphenylmethyl (Ddm).[1] The tetrahydropyranyl (Thp) group has also been reported to result in lower racemization compared to the Trt group. |
| High temperature coupling: Microwave-assisted SPPS, while efficient, can exacerbate racemization, especially with the Trt protecting group.[1] | 1. Optimize microwave conditions: If using microwave synthesis, consider using protecting groups less prone to racemization at elevated temperatures, such as the MBom group.[1] 2. Perform coupling at room temperature: For critical cysteine incorporations, revert to room temperature coupling. |
Quantitative Data on Cysteine Racemization:
The following table summarizes the extent of racemization observed for different Cysteine protecting groups and coupling conditions during the synthesis of the model peptide H-Gly-Cys-Phe-NH₂.
| S-Protecting Group | Coupling Conditions | Racemization (%) |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 10.9 (at 50°C) / 26.6 (at 80°C)[1] |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3 |
| Acetamidomethyl (Acm) | HBTU/HOBt/DIEA | Generally lower than Trt[1] |
| 4,4'-dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | <1.0[1] |
| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.4[1] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74 |
Experimental Protocol: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH
-
Reagents:
-
Fmoc-Cys(Trt)-OH (1 eq)
-
Peptidyl-resin (1 eq)
-
DIC (1 eq)
-
Oxyma Pure (1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in DMF.
-
Add DIC to the amino acid solution and immediately add the mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
// Nodes Start [label="High Racemization Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Coupling [label="Review Coupling\nMethod", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Identify Base Used", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protecting_Group [label="Identify Cys\nProtecting Group", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temperature [label="Review Coupling\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];
Solution_Coupling [label="Switch to DIC/Oxyma\nor avoid pre-activation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Base [label="Use a weaker base\n(e.g., 2,4,6-collidine)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Protecting_Group [label="Use alternative protecting\ngroups (e.g., MBom, Ddm, Thp)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temperature [label="Couple at room temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Coupling; Start -> Check_Base; Start -> Check_Protecting_Group; Start -> Check_Temperature;
Check_Coupling -> Solution_Coupling [label="Uronium/Phosphonium\nReagents Used"]; Check_Base -> Solution_Base [label="Strong Base\n(DIEA/NMM) Used"]; Check_Protecting_Group -> Solution_Protecting_Group [label="Trt Group Used"]; Check_Temperature -> Solution_Temperature [label="Microwave or\nHigh Temp Used"]; }
Caption: Troubleshooting workflow for high cysteine racemization.
Issue 2: Presence of a +51 Da Adduct (Piperidinyl-alanine)
Symptoms:
-
A significant impurity peak is observed in the LC-MS with a mass increase of 51 Da compared to the target peptide.
-
This side reaction is most prominent when Cysteine is at the C-terminus of the peptide.[2]
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| β-Elimination of C-terminal Cysteine: The use of piperidine for Fmoc deprotection can catalyze the β-elimination of the thiol protecting group from a C-terminal cysteine, forming a dehydroalanine intermediate. This intermediate is then susceptible to nucleophilic attack by piperidine.[2][5][6] | 1. Use a more sterically hindered resin: Employing trityl-type resins like 2-chlorotrityl chloride (2-CTC) resin can reduce the extent of this side reaction compared to Wang-type resins. 2. Use alternative deprotection conditions: Consider using 4-methylpiperidine, which has been shown to reduce the formation of piperidinyl-alanine adducts.[16] The addition of an acidic modifier like OxymaPure to the deprotection solution can also mitigate this side reaction.[16] 3. Choose a suitable protecting group: The tetrahydropyranyl (Thp) protecting group has been shown to be less prone to β-elimination compared to the Trityl (Trt) group. |
Experimental Protocol: Minimized β-Elimination for C-terminal Cysteine
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin.
-
Amino Acid: Fmoc-Cys(Thp)-OH.
-
Fmoc Deprotection Reagent: 30% 4-methylpiperidine in DMF containing 0.5 M OxymaPure.
-
Procedure:
-
Load the first amino acid, Fmoc-Cys(Thp)-OH, onto the 2-CTC resin.
-
For subsequent cycles, perform Fmoc deprotection using the recommended reagent for a shorter period (e.g., 2 x 5 minutes).
-
Monitor the deprotection reaction carefully to avoid prolonged exposure to the basic conditions.
-
Proceed with the coupling of the next amino acid as per standard protocols.
-
// Nodes C_Terminal_Cys [label="C-terminal Cys-Resin", fillcolor="#F1F3F4", style=filled]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Deprotonation [label="α-Proton Abstraction", fillcolor="#FFFFFF", style=filled]; Beta_Elimination [label="β-Elimination of -SR", fillcolor="#FFFFFF", style=filled]; Dehydroalanine [label="Dehydroalanine Intermediate", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Piperidine_Attack [label="Michael Addition of Piperidine", fillcolor="#FFFFFF", style=filled]; Piperidinyl_Adduct [label="Piperidinyl-alanine Adduct\n(+51 Da)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges C_Terminal_Cys -> Deprotonation [label="+ Piperidine", color="#4285F4", fontcolor="#4285F4"]; Deprotonation -> Beta_Elimination; Beta_Elimination -> Dehydroalanine; Dehydroalanine -> Piperidine_Attack [label="+ Piperidine", color="#4285F4", fontcolor="#4285F4"]; Piperidine_Attack -> Piperidinyl_Adduct; }
Caption: Reaction pathway for the formation of piperidinyl-alanine adduct.
Issue 3: Unwanted Disulfide Bond Formation
Symptoms:
-
Presence of dimeric or oligomeric species in the LC-MS analysis.
-
Broad peaks in the HPLC chromatogram, which may sharpen upon addition of a reducing agent like Dithiothreitol (DTT).
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Premature deprotection and oxidation: The thiol protecting group may be prematurely cleaved during synthesis, exposing the reactive thiol which can then be oxidized by atmospheric oxygen. | 1. Ensure stability of protecting group: Use a protecting group that is stable to the repetitive piperidine treatments for Fmoc removal. The Trt and Acm groups are generally stable. 2. Work under inert atmosphere: While not always practical, performing synthesis under a nitrogen or argon atmosphere can minimize oxidation. |
| Oxidation during cleavage and workup: The free thiol is highly susceptible to oxidation after cleavage from the resin. | 1. Use scavengers in the cleavage cocktail: Include a reducing agent like Dithiothreitol (DTT) or a scavenger like ethanedithiol (EDT) in the TFA cleavage cocktail to maintain a reducing environment. 2. Immediate purification or freeze-drying: After cleavage, immediately purify the peptide or freeze-dry it to minimize its exposure to air. Store the lyophilized peptide under inert gas. |
Experimental Protocol: Cleavage of Cysteine-Containing Peptides
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Ethanedithiol (EDT): 2.5% (optional, but recommended)
-
-
Procedure:
-
Wash the dried peptidyl-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification, or freeze-dry for storage.
-
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. digital.csic.es [digital.csic.es]
Optimizing the concentration of L-(+)-Cysteine to reduce cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues when using L-(+)-Cysteine in cell culture experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during cell culture when supplementing with this compound.
Problem: Reduced cell viability or noticeable cell death after adding this compound.
-
Possible Cause: High concentrations of this compound can be cytotoxic, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress.[1][2][3] For some cell lines, such as Chinese Hamster Ovary (CHO) cells, concentrations greater than 2.5 mM have been shown to reduce cell growth.[1][3] In other cases, even 1 mM of cysteine in certain media formulations can be highly toxic.[1][4]
-
Recommended Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[1][2]
-
Add Pyruvate: Supplementing the culture medium with pyruvate (e.g., 5 mM) can mitigate cytotoxicity. Pyruvate is believed to form a non-toxic, oxidation-resistant complex with cysteine.[1][4]
-
Pre-incubate Medium: Pre-incubating the medium containing this compound at 37°C for 24 hours before use can help eliminate its toxicity.[1][4]
-
Problem: Precipitate forms in the cell culture medium after adding this compound.
-
Possible Cause: this compound can readily oxidize to L-Cystine, which is significantly less soluble at neutral pH and can precipitate out of the solution.[1][2][5] This is often accelerated by the presence of metal ions like copper and iron in the medium.[6]
-
Recommended Solution:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each use.[1]
-
Acidic Stock Solutions: Store stock solutions at an acidic pH to improve stability.[1] For L-Cystine, dissolving it in 1M hydrochloric acid is a common practice.[7][8]
-
Use L-Cysteine HCl: The hydrochloride monohydrate form of L-Cysteine offers improved solubility and stability.[8]
-
Consider Cysteine Derivatives: For long-term cultures, more stable alternatives like N,N'-di-L-lysyl-L-cystine can be used to improve bioavailability.[2]
-
Problem: Increased oxidative stress is observed in cells.
-
Possible Cause: Excessive this compound concentrations can lead to the overproduction of reactive oxygen species (ROS), disrupting the cellular redox balance.[3][9]
-
Recommended Solution:
-
Lower Concentration: Reduce the concentration of this compound in your culture medium.
-
Measure ROS Levels: Confirm the presence of oxidative stress by measuring ROS levels using appropriate assays.[1]
-
Antioxidant Co-supplementation: Consider the addition of other antioxidants to the medium, although the primary approach should be optimizing the L-Cysteine concentration.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound added to cell culture media?
This compound is a semi-essential amino acid crucial for cell growth, structure, and protection.[8] It is a precursor for glutathione, a major intracellular antioxidant that protects cells from oxidative damage.[6][8] It also provides disulfide bonds essential for the proper folding and stability of proteins.[8]
Q2: What is the difference between L-Cysteine and L-Cystine in cell culture?
L-Cysteine is the reduced form, while L-Cystine is the oxidized dimer of two cysteine molecules.[6][7] In culture media, L-Cysteine can easily oxidize to L-Cystine.[6] While both can be taken up by cells, they use different transporters.[6] L-Cystine has lower solubility at neutral pH, which can lead to precipitation.[1][2]
Q3: Can this compound be toxic to all cell lines?
The cytotoxic effects of this compound are concentration-dependent and can vary significantly between different cell lines.[2][3] Therefore, it is crucial to determine the optimal concentration for your specific cell type through empirical testing.
Q4: How can I minimize the cytotoxicity of this compound?
To minimize cytotoxicity, you can:
-
Determine the optimal concentration through a dose-response experiment.[1]
-
Add pyruvate (e.g., 5mM) to the medium to form a less toxic complex with cysteine.[1][4]
-
Pre-incubate the cysteine-containing medium at 37°C for 24 hours before adding it to your cells.[1][4]
Q5: What are the signs of this compound cytotoxicity?
Signs of cytotoxicity include reduced cell viability and proliferation, morphological changes (e.g., rounding, detachment), increased oxidative stress, and induction of apoptosis or cell cycle arrest.[1][2][3]
Data Presentation
Table 1: Effects of L-Cysteine and L-Cystine Concentrations on Various Cell Lines
| Compound | Concentration | Cell Line | Observed Effect | Reference |
| L-Cysteine | > 2.5 mM | CHO | Induced high levels of ROS, upregulated oxidative stress-related genes, and led to cell cycle arrest. | [1][3][8] |
| L-Cysteine | 1 mM | Not specified | Highly toxic in Eagle's Minimum Essential Medium (MEM). | [1][4] |
| L-Cystine | 0.8 - 1.6 mM | HeLa | Profound activation of the Nrf2 pathway, leading to cytoprotection against oxidative stress. | [8] |
| L-Cystine | 83 µM vs. 200 µM | Huh6 and Huh7 | Cells cultured in lower L-Cystine (83 µM) were more sensitive to growth inhibition by sulfasalazine and erastin. | [8][10] |
| N-acetyl-L-cysteine (NAC) | 1.0, 1.5, and 2 mM | SH-SY5Y | Non-cytotoxic concentrations that inhibited cell proliferation. | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to assess cell viability across a range of this compound concentrations to determine the optimal, non-toxic level for your specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your complete culture medium. Remove the old medium from the wells and add 100 µL of the medium with varying concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the optimal concentration range.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: Troubleshooting decision tree for this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 6. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
- 7. himedialabs.com [himedialabs.com]
- 8. benchchem.com [benchchem.com]
- 9. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Human Neuroblastoma Cell Proliferation by N-acetyl-L-cysteine as a Result of Increased Sulfane Sulfur Level | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Navigating the Challenges of L-(+)-Cysteine's Free Thiol Groups in Proteomics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with the reactive free thiol groups of L-(+)-Cysteine in proteomics experiments.
Troubleshooting Guides
The reactive nature of cysteine's thiol group (-SH) is a double-edged sword in proteomics. While it allows for specific labeling and enrichment strategies, it also presents challenges such as unwanted oxidation, incomplete reactions, and side reactions during sample preparation. This guide provides solutions to common problems.
Table 1: Troubleshooting Common Issues in Cysteine Proteomics
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction of Disulfide Bonds | - Insufficient concentration or activity of the reducing agent (e.g., DTT, TCEP).- Suboptimal reaction conditions (temperature, pH, time).- Steric hindrance limiting access to disulfide bonds within the protein structure. | - Increase the concentration of the reducing agent.- Ensure the reducing agent is freshly prepared.[1]- Optimize incubation time and temperature (e.g., 56-60°C for DTT).[1][2]- Use a stronger denaturant (e.g., 8M Urea, SDS) to improve protein unfolding.[2][3][4]- Consider using a different reducing agent like TCEP, which is more stable and effective at lower pH. |
| Incomplete Alkylation of Free Thiols | - Insufficient concentration of the alkylating agent (e.g., Iodoacetamide - IAA).- Degradation of the alkylating agent (light-sensitive).- Suboptimal pH for the alkylation reaction.- Rapid consumption of the alkylating agent by other nucleophiles. | - Increase the concentration of the alkylating agent. A systematic evaluation showed that higher concentrations of iodoacetamide lead to more complete alkylation.[5]- Always prepare fresh solutions of alkylating agents and protect them from light.[1]- Ensure the pH is optimal for alkylation (typically pH 7.5-8.5).- Quench the reduction reaction before alkylation if using a thiol-containing reducing agent in large excess. |
| Off-Target Alkylation (Side Reactions) | - Excess alkylating agent reacting with other amino acid residues.- Prolonged incubation time.- Suboptimal pH. | - Use the minimal effective concentration of the alkylating agent.[6]- Optimize the incubation time for the alkylation step.[7]- Control the pH of the reaction.[8]- Consider alternative, more specific alkylating agents like chloroacetamide or acrylamide, which have been shown to have fewer off-target effects on methionine.[9][10][11]- Quench the reaction with a thiol-containing compound (e.g., DTT) after the desired incubation time.[6] |
| Cysteine Oxidation During Sample Preparation | - Exposure to atmospheric oxygen.- Presence of metal ions that can catalyze oxidation.- Lysis buffers not containing sufficient antioxidants or alkylating agents. | - Work quickly and keep samples on ice.- Use de-gassed buffers.- Include a chelating agent like EDTA in your buffers to sequester metal ions.- For redox proteomics, immediately block free thiols with an alkylating agent like N-ethylmaleimide (NEM) during cell lysis to preserve the native redox state.[12][13] |
| Poor Identification of Cysteine-Containing Peptides in Mass Spectrometry | - Incomplete reduction and alkylation leading to mixed peptide species.- Neutral loss of the alkyl group during fragmentation.- Side reactions modifying other residues, which can complicate spectral interpretation. | - Ensure complete and consistent reduction and alkylation.- Consider using alternative alkylating agents that produce more stable modifications for MS/MS analysis.- Include potential side-reaction modifications as variable modifications in your database search. For instance, carbamidomethylation of methionine is a common side effect of iodoacetamide.[9][10] |
Frequently Asked Questions (FAQs)
Sample Preparation and Reaction Chemistry
Q1: Why is the reduction and alkylation of cysteine residues a critical step in many proteomics workflows?
The reduction of disulfide bonds and subsequent alkylation of the resulting free thiols are crucial for several reasons.[14] Disulfide bonds contribute to the tertiary and quaternary structure of proteins. Breaking these bonds with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) helps to linearize the protein, making it more accessible to proteolytic enzymes like trypsin.[2][15] Following reduction, the free thiol groups are highly reactive and can re-form disulfide bonds, often in a random manner. Alkylation, typically with an agent like Iodoacetamide (IAA), covalently modifies the thiol group, preventing re-oxidation and ensuring the protein remains in a reduced state.[8][16] This leads to more complete and reproducible protein digestion and simplifies the resulting peptide mixture for mass spectrometry analysis.
Q2: What are the main differences between DTT and TCEP as reducing agents?
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| pH Optimum | > 7.5 | Effective over a wider pH range |
| Odor | Strong, unpleasant | Odorless |
| Stability | Prone to oxidation | More stable in solution |
| Compatibility | Can interfere with some downstream applications (e.g., metal-affinity chromatography) | Generally more compatible with downstream applications |
Q3: Iodoacetamide (IAA) is a common alkylating agent, but what are its main side reactions?
While IAA is effective at alkylating cysteine residues, it is not entirely specific and can react with other nucleophilic sites on proteins, especially when used in excess.[5][6] Common side reactions include the alkylation of:
-
Methionine: This is a significant side reaction that can lead to a neutral loss during MS/MS, complicating peptide identification.[9][10][11]
-
Histidine, Lysine, and Aspartate/Glutamate: Alkylation can occur on the side chains of these residues.[5]
-
N-terminus: The free amino group at the N-terminus of a peptide or protein can also be alkylated.[5][6]
These off-target modifications can interfere with peptide identification and quantification.[9][11]
Q4: Are there alternatives to Iodoacetamide (IAA) that have fewer side reactions?
Yes, several other alkylating agents are available, each with its own advantages and disadvantages.
-
Chloroacetamide (CAA): Often considered a good alternative to IAA, as it has been shown to result in fewer off-target modifications, particularly on methionine.[10]
-
Acrylamide: This reagent has also been reported to have high specificity for cysteine with minimal side reactions.[9][11]
-
N-ethylmaleimide (NEM): NEM is another cysteine-specific alkylating agent. It is often used in redox proteomics to rapidly block free thiols during cell lysis to preserve the in vivo redox state.[8]
The choice of alkylating agent can significantly impact the outcome of a proteomics experiment, and the optimal choice may depend on the specific application.[5][9][11]
Experimental Workflows and Signaling Pathways
Q5: Can you illustrate a standard workflow for protein reduction and alkylation for mass spectrometry?
Certainly. The following diagram outlines a typical in-solution reduction and alkylation workflow prior to enzymatic digestion.
Q6: How does the Filter-Aided Sample Preparation (FASP) protocol handle the challenges of cysteine modification?
The FASP protocol is a popular method that allows for the processing of samples in a single filter unit, which can help to reduce sample loss and contamination.[3][4][17] The workflow inherently includes steps for denaturation, reduction, and alkylation.
The use of a high concentration of urea in the washing steps ensures efficient denaturation, making cysteine residues accessible for complete reduction and alkylation. The multiple wash steps also help to remove excess reagents that could interfere with downstream analysis.
Q7: What is the principle behind the "Biotin Switch" assay for studying S-nitrosylation?
The Biotin Switch Assay is a technique used to specifically identify proteins that are S-nitrosylated, a reversible post-translational modification of cysteine. The core principle involves a three-step process to "switch" the labile S-nitroso group for a stable biotin tag.
This method allows for the specific enrichment and subsequent identification of proteins that were S-nitrosylated in the original sample.[18]
By understanding these common challenges and implementing the appropriate solutions and protocols, researchers can improve the reliability and reproducibility of their proteomics data when working with this compound.
References
- 1. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 16. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-(+)-Cysteine Interference in Colorimetric Protein Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-(+)-Cysteine interference in colorimetric protein quantification assays.
Troubleshooting Guides
This section addresses specific problems that may arise during protein quantification due to the presence of L-cysteine in the sample.
Problem 1: Overestimation of Protein Concentration with BCA or Lowry Assay
-
Symptom: Absorbance values for your samples are unexpectedly high, leading to a calculated protein concentration that is significantly higher than anticipated.
-
Probable Cause: this compound in your sample is interfering with the assay chemistry. In the Bicinchoninic Acid (BCA) assay, cysteine reduces Cu²⁺ to Cu¹⁺, which then chelates with BCA to produce a purple color, independent of the protein concentration.[1][2][3][4][5] Similarly, in the Lowry assay, cysteine can reduce the Folin-Ciocalteu reagent, leading to an artificially inflated colorimetric signal.[6][7][8]
-
Solutions:
-
Use a Reducing Agent-Compatible BCA Assay: Several commercially available kits are formulated to be compatible with reducing agents like L-cysteine. These kits often include a reagent that masks the effect of the reducing agent.
-
Remove Cysteine Prior to Assay:
-
Dialysis/Desalting: If the protein of interest is significantly larger than L-cysteine (MW: 121.16 g/mol ), dialysis or desalting columns can be used to remove the interfering amino acid.
-
Protein Precipitation: Precipitate the protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The supernatant containing the L-cysteine can then be discarded, and the protein pellet can be resolubilized in a compatible buffer for quantification.
-
-
Switch to a Non-Interfering Assay: The Bradford assay is generally less susceptible to interference from reducing agents like L-cysteine.[9] Consider using this method if your sample is compatible with its buffer requirements.
-
Problem 2: Inconsistent or Non-Reproducible Results
-
Symptom: You are observing high variability in absorbance readings between replicate samples or between experiments.
-
Probable Cause: The level of L-cysteine may not be consistent across your samples, or the reaction kinetics of the interference are leading to variable color development.
-
Solutions:
-
Ensure Homogeneous Samples: Thoroughly mix your samples before aliquoting for the assay to ensure a uniform concentration of both protein and L-cysteine.
-
Standardize Incubation Times: Strictly adhere to the incubation times specified in the assay protocol. The interference from cysteine can be time-dependent.
-
Prepare a Cysteine-Spiked Standard Curve: If the concentration of L-cysteine is known and consistent across your samples, you can prepare your protein standards in a buffer containing the same concentration of L-cysteine. This will help to normalize the interference.
-
Problem 3: Bradford Assay Also Shows Some Inaccuracy
-
Symptom: While less pronounced than with BCA or Lowry, you still suspect interference in your Bradford assay.
-
Probable Cause: Although the Bradford assay does not rely on copper reduction, high concentrations of any substance, including L-cysteine, can potentially alter the pH of the assay or affect the binding of the Coomassie dye to the protein. The Bradford assay's response is also dependent on the amino acid composition of the protein, particularly basic and aromatic residues.[1][10]
-
Solutions:
-
Sample Dilution: Diluting the sample can often reduce the concentration of L-cysteine to a level where it no longer significantly interferes.
-
Buffer Matching: Ensure that the buffer used for your protein standards is identical to the buffer of your samples, including the L-cysteine concentration if known.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with the BCA and Lowry assays?
A1: Both the BCA and Lowry assays are based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline environment. This compound is a reducing agent and can directly reduce Cu²⁺ to Cu¹⁺, mimicking the reaction of the peptide backbone.[1][2][3][4][5] This leads to color development that is not proportional to the actual protein concentration, resulting in an overestimation. In the Lowry assay, cysteine can also directly reduce the Folin-Ciocalteu reagent.[6][7][8]
Q2: Which protein quantification assay is least affected by this compound?
A2: The Bradford assay is generally the most resistant to interference from reducing agents like L-cysteine.[9] This is because its mechanism is based on the binding of Coomassie dye to proteins, primarily through interactions with basic and aromatic amino acid residues, and does not involve a copper-based reduction step.[1][10]
Q3: Can I create a standard curve with L-cysteine to correct for the interference?
A3: If the concentration of L-cysteine is known and constant across all your samples, you can prepare your protein standards in a buffer containing the same concentration of L-cysteine. This will create a baseline of interference that is consistent between your standards and samples, allowing for more accurate quantification.
Q4: What is the maximum concentration of L-cysteine that can be tolerated in each assay?
Q5: Are there any commercially available assays that are not affected by L-cysteine?
A5: Yes, several manufacturers offer "reducing agent compatible" versions of the BCA assay. These kits include an additional reagent that chemically modifies the L-cysteine, preventing it from interfering with the copper reduction step.
Quantitative Data Summary
| Assay | Mechanism of Interference | Qualitative Level of Interference | Notes |
| Bradford | Minimal. Potential for pH shift or alteration of dye-protein binding at high concentrations. | Low | Generally the recommended assay for samples containing reducing agents.[9] |
| BCA | Direct reduction of Cu²⁺ to Cu¹⁺ by the sulfhydryl group of cysteine.[1][2] | High | Highly susceptible to interference. Even low mM concentrations can lead to significant overestimation of protein concentration.[11] |
| Lowry | Direct reduction of Cu²⁺ to Cu¹⁺ and reduction of the Folin-Ciocalteu reagent.[6][7] | High | Similar to the BCA assay, it is very sensitive to interference from cysteine. |
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove L-Cysteine
This protocol is designed to separate proteins from interfering substances like L-cysteine.
-
Sample Preparation: Place your protein sample in a microcentrifuge tube.
-
Acetone Addition: Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Incubation: Vortex the tube gently and incubate for 60 minutes at -20°C to allow the protein to precipitate.
-
Centrifugation: Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the L-cysteine and other soluble components. Be careful not to disturb the protein pellet.
-
Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resolubilization: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Protocol 2: Dialysis for L-Cysteine Removal
This method is suitable for removing small molecules like L-cysteine from protein samples.
-
Membrane Preparation: Prepare a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 1-3 kDa MWCO).
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette.
-
First Dialysis: Place the sealed dialysis container in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume) and stir gently for 2 hours at 4°C.
-
Buffer Change: Replace the dialysis buffer with a fresh batch.
-
Second Dialysis: Continue to dialyze for another 2 hours at 4°C.
-
Overnight Dialysis: Change the buffer once more and dialyze overnight at 4°C to ensure complete removal of L-cysteine.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The protein sample is now ready for quantification.
Protocol 3: Using a Reducing Agent-Compatible BCA Assay
Follow the manufacturer's instructions for the specific kit you are using. A general workflow is provided below.
-
Reagent Preparation: Prepare the BCA working reagent and the reducing agent compatibility reagent as per the kit's protocol.
-
Standard Preparation: Prepare a series of protein standards (e.g., using BSA) in the same buffer as your samples.
-
Sample and Standard Treatment: Add the reducing agent compatibility reagent to both your unknown samples and the protein standards. Incubate as instructed. This step neutralizes the effect of L-cysteine.
-
BCA Reaction: Add the BCA working reagent to all wells (standards and samples).
-
Incubation: Incubate the plate at the recommended temperature and for the specified time.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 562 nm).
-
Calculation: Determine the protein concentration of your samples using the standard curve.
Visualizations
References
- 1. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. peakproteins.com [peakproteins.com]
- 5. Protein Quantitation [labome.com]
- 6. Lowry protein assay - Wikipedia [en.wikipedia.org]
- 7. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 10. bradford protein assay: Topics by Science.gov [science.gov]
- 11. BCA Protein Assay Problems - Protein and Proteomics [protocol-online.org]
Strategies for protecting the sulfhydryl group of L-(+)-Cysteine during chemical reactions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the protection of the sulfhydryl group of L-(+)-Cysteine during chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the protection and deprotection of the cysteine sulfhydryl group.
Problem: Incomplete protection of the sulfhydryl group.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, time, or pH may not be ideal for the chosen protecting group. For instance, the trityl (Trt) group requires anhydrous conditions and a non-polar solvent for efficient introduction.
-
Reagent Quality: The protecting group reagent may have degraded. Ensure the use of fresh, high-quality reagents.
-
Steric Hindrance: The cysteine residue might be in a sterically hindered position within the peptide sequence, impeding the access of the protecting group. Consider using a smaller protecting group or optimizing the reaction conditions (e.g., increasing temperature or reaction time).
-
Oxidation of Cysteine: The free sulfhydryl group is susceptible to oxidation, forming a disulfide bond. Ensure all solvents are deoxygenated and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Premature deprotection of the sulfhydryl group during subsequent reaction steps.
Possible Causes & Solutions:
-
Protecting Group Lability: The chosen protecting group may not be stable under the conditions of the subsequent reaction. For example, the trityl (Trt) group is labile to acidic conditions. The acetamidomethyl (Acm) group is stable to trifluoroacetic acid (TFA) but can be removed by mercury(II) acetate or iodine.
-
Incorrect Work-up or Purification: The purification method (e.g., chromatography) or work-up procedure might be too harsh for the protecting group. Buffer the mobile phase or use a milder purification technique if necessary.
Problem: Side reactions observed during protection or deprotection.
Possible Causes & Solutions:
-
Lack of Specificity: The reagents used for protection or deprotection might be reacting with other functional groups in the molecule. For example, strong acids used for deprotection can also cleave other acid-labile protecting groups.
-
Racemization: The reaction conditions, particularly the use of strong bases, can lead to racemization at the alpha-carbon of the cysteine residue. Careful control of pH and temperature is crucial.
-
Formation of Disulfide Bonds: As mentioned previously, oxidation of the free sulfhydryl group can lead to the formation of disulfide-linked dimers. Working under inert conditions and using reducing agents can mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable protecting group for the sulfhydryl group of cysteine?
The choice of a protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the presence of other protecting groups in the molecule. Key considerations include the stability of the protecting group to acidic or basic conditions, its orthogonality to other protecting groups, and the conditions required for its removal. For example, if your synthesis involves the use of trifluoroacetic acid (TFA) for the removal of other protecting groups, a TFA-stable group like acetamidomethyl (Acm) would be a suitable choice for the cysteine sulfhydryl group.
Q2: What are the most common protecting groups for the cysteine sulfhydryl group?
The most widely used protecting groups for the sulfhydryl group of cysteine include:
-
Trityl (Trt): This is a bulky protecting group that is stable to basic conditions but readily cleaved by mild acids.
-
Acetamidomethyl (Acm): This group is stable to both acidic and basic conditions and is typically removed by treatment with mercury(II) acetate or iodine.
-
tert-Butyl (tBu): This group is stable to a wide range of conditions but can be removed with strong acids.
-
S-tert-butylthio (StBu): This protecting group can be cleaved by thiols, making it useful for orthogonal protection strategies.
Q3: Can I perform a one-pot protection and subsequent reaction with a cysteine-containing peptide?
While one-pot reactions can be efficient, they require careful planning and optimization. It is crucial to ensure that the conditions for the protection of the sulfhydryl group are compatible with the subsequent reaction. For example, if the subsequent reaction requires basic conditions, a base-stable protecting group should be chosen. A thorough literature search for similar transformations is highly recommended before attempting a one-pot procedure.
Data Presentation
Table 1: Comparison of Common Sulfhydryl Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| Trityl | Trt | Base stable, acid labile | Mild acids (e.g., TFA), triethylsilane |
| Acetamidomethyl | Acm | Acid and base stable | Mercury(II) acetate, iodine |
| tert-Butyl | tBu | Generally stable | Strong acids (e.g., HF) |
| S-tert-butylthio | StBu | Stable | Thiols (e.g., dithiothreitol) |
Experimental Protocols
Protocol 1: Protection of L-Cysteine with the Trityl (Trt) Group
-
Dissolve L-Cysteine in a suitable anhydrous solvent (e.g., dichloromethane or a mixture of acetic acid and water).
-
Add a slight excess of triphenylmethyl chloride (trityl chloride) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water).
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain S-trityl-L-cysteine.
Protocol 2: Deprotection of S-Trityl-L-Cysteine
-
Dissolve the S-trityl-L-cysteine in a suitable solvent (e.g., dichloromethane).
-
Add a solution of trifluoroacetic acid (TFA) and a scavenger, such as triethylsilane, to the reaction mixture.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the deprotected cysteine.
-
Collect the solid by filtration and wash with the non-polar solvent to remove the trityl cation.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow for the protection and deprotection of the cysteine sulfhydryl group.
Caption: Decision tree for selecting a suitable sulfhydryl protecting group for cysteine.
Validation & Comparative
L-(+)-Cysteine vs. N-Acetylcysteine: An In Vitro Antioxidant Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant properties of L-(+)-Cysteine and its derivative, N-acetylcysteine (NAC). While both molecules are recognized for their roles in mitigating oxidative stress, their mechanisms and direct antioxidant capacities exhibit notable differences. This document synthesizes available experimental data to offer a comparative assessment of their performance, outlines detailed experimental protocols for key antioxidant assays, and visualizes their primary antioxidant pathways.
Executive Summary
This compound is a sulfur-containing amino acid that is a fundamental building block of the major intracellular antioxidant, glutathione (GSH). Its antioxidant function in vitro is primarily attributed to its role as a direct precursor to GSH. N-acetylcysteine (NAC) is a more stable, N-acetylated derivative of L-cysteine. The primary antioxidant mechanism of NAC is its ability to enter cells, where it is deacetylated to form L-cysteine, thereby increasing the intracellular pool of this rate-limiting substrate for GSH synthesis. While both compounds can exhibit direct radical scavenging activity, this is generally considered a secondary mechanism to their impact on glutathione homeostasis.
Quantitative Comparison of Antioxidant Activity
Direct head-to-head comparisons of the in vitro antioxidant activity of this compound and NAC using standardized assays are limited in the available scientific literature. The following tables summarize the available quantitative data from various studies. It is important to note that due to variations in experimental conditions across different studies, direct comparison of the values should be approached with caution.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µM) | Source / Comments |
| N-Acetylcysteine (NAC) | 89.23 | Data from a comparative analysis, specific primary study not cited. |
| This compound | Data not available | One study noted that among 20 amino acids, only cysteine showed antioxidant effects in DPPH and FRAP assays, but did not provide a quantitative IC50 value.[1] |
| N-Boc-L-cysteine methyl ester | 1048.67 ± 43.25 x 10⁻³ (or ~1.05) | A derivative of L-cysteine, for reference.[2] |
| N-Acetylcysteine Amide (NACA) | Higher DPPH scavenging ability than NAC at all tested concentrations. | A derivative of NAC, suggesting potential for enhanced direct scavenging.[3] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) Value | Source / Comments |
| N-Acetylcysteine (NAC) | Data not available | |
| This compound | Data not available | Studies have shown that L-cysteine can scavenge ABTS radicals, but specific TEAC values are not consistently reported in the reviewed literature. |
| S-allyl-L-cysteine (SAC) | EC50 > other tested antioxidants (e.g., caffeic acid, ascorbic acid) | A derivative of L-cysteine, indicating a comparatively lower ABTS scavenging activity than these compounds.[4] |
Mechanisms of Antioxidant Action
The primary antioxidant mechanisms of both this compound and N-acetylcysteine are centered around the synthesis of glutathione.
This compound: As a direct precursor to glutathione, L-cysteine's availability is a rate-limiting step in the synthesis of this critical antioxidant. Increased intracellular L-cysteine levels directly fuel the production of GSH, which can then neutralize a wide range of reactive oxygen species (ROS).
N-Acetylcysteine (NAC): NAC is a prodrug for L-cysteine. Its acetylated form allows for greater stability and cellular uptake compared to L-cysteine. Once inside the cell, it is deacetylated to release L-cysteine, which then enters the glutathione synthesis pathway. NAC may also exert some direct radical scavenging effects and has been shown to influence inflammatory signaling pathways such as NF-κB and MAPKs. More recent evidence suggests that NAC's antioxidant effects may also be mediated through the production of hydrogen sulfide (H₂S) and sulfane sulfur species.[5]
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in the antioxidant functions of this compound and N-acetylcysteine.
Caption: Intracellular antioxidant pathway of this compound and NAC.
Caption: Generalized workflow for in vitro antioxidant assays.
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
Prepare serial dilutions of the test compounds (this compound, NAC) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
Add a defined volume of the sample or control dilutions to a 96-well plate or cuvettes.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well/cuvette at approximately 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or control dilutions to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of L-(+)-Cysteine and glutathione in maintaining cellular redox state.
For Researchers, Scientists, and Drug Development Professionals
The maintenance of a stable cellular redox state is paramount for normal physiological function, and its dysregulation is a key factor in the pathogenesis of numerous diseases. L-(+)-Cysteine and glutathione (GSH) are two critical thiol-containing molecules at the heart of the cell's antioxidant defense system. This guide provides an objective comparison of their efficacy in maintaining cellular redox homeostasis, supported by experimental data and detailed methodologies.
Core Mechanisms of Action
This compound, a semi-essential amino acid, plays a dual role in cellular protection. It can directly scavenge reactive oxygen species (ROS) through its sulfhydryl (-SH) group.[1] However, its more significant contribution is its role as a rate-limiting precursor for the synthesis of glutathione.[1]
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is often referred to as the "master antioxidant".[1] It directly neutralizes free radicals and is an essential cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPX).[1] The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular oxidative stress.[1]
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies quantifying the antioxidant capacity (e.g., IC50 values) of this compound and glutathione under identical conditions are limited in scientific literature.[1] The following tables summarize available data from various in vitro assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Capacity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Generally shows low activity | [1] |
| ABTS Radical Scavenging | Data not readily available in direct comparative studies | [1] | |
| Glutathione | DPPH Radical Scavenging | Generally shows low activity | [1] |
| ABTS Radical Scavenging | 1.51 (TEAC Value, noted to be inconsistent) | [1] |
Note: The low activity of both compounds in the DPPH assay suggests it may not be the most suitable method for evaluating thiol-containing antioxidants. The ABTS assay is considered more appropriate.[1]
Table 2: Effects on Cellular Redox Parameters
| Parameter | This compound | Glutathione |
| Intracellular ROS Levels | Can reduce ROS levels, particularly by boosting glutathione synthesis.[2] | Directly scavenges and reduces intracellular ROS.[3] |
| GSH/GSSG Ratio | Increases the GSH/GSSG ratio primarily by providing the building blocks for GSH synthesis.[3] | Directly contributes to the GSH pool, thereby increasing the GSH/GSSG ratio.[1] |
| Glutathione Peroxidase (GPx) Activity | Can enhance GPx activity by increasing the availability of its cofactor, GSH.[4] | As a direct cofactor, its availability is essential for GPx activity.[1] |
| Cell Viability under Oxidative Stress | Protects cells from oxidative stress-induced apoptosis.[2] | Protects against oxidative stress-induced cytotoxicity.[3] |
Key Signaling Pathway: The Keap1-Nrf2-ARE Axis
A central signaling pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-Antioxidant Response Element (ARE) pathway. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling.[1] Both this compound, by replenishing glutathione levels, and glutathione itself can indirectly influence the activation of this protective pathway.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with various concentrations of this compound or glutathione for a specified time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add an ROS-generating agent (e.g., H₂O₂ or tert-butyl hydroperoxide) to induce oxidative stress.
-
Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 10-25 µM in serum-free media) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Measurement of Glutathione Peroxidase (GPx) Activity
Principle: This assay measures the rate of NADPH consumption, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.
Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Centrifuge to remove cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Cell lysate (containing GPx)
-
Assay buffer (containing glutathione, glutathione reductase, and NADPH)
-
-
Initiation of Reaction: Initiate the reaction by adding a substrate for GPx (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculation: Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH. Normalize the activity to the protein concentration of the lysate.
Determination of GSH/GSSG Ratio
Principle: This method involves the measurement of total glutathione (GSH + GSSG) and GSSG alone. The GSH concentration is then calculated by subtracting the GSSG concentration from the total glutathione. To measure GSSG specifically, GSH is first masked using a scavenger like N-ethylmaleimide (NEM). The assay is based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by GSH to form a yellow-colored product, TNB, which is measured spectrophotometrically at 412 nm.
Protocol:
-
Sample Preparation:
-
Total Glutathione: Lyse cells in a deproteinating acid (e.g., metaphosphoric acid).
-
GSSG: Lyse cells in a buffer containing a GSH scavenger (e.g., NEM).
-
-
Deproteination: Centrifuge the lysates to remove precipitated proteins.
-
Assay Reaction: In a 96-well plate, add the sample supernatant, assay buffer, DTNB, and glutathione reductase.
-
Initiation of Reaction: Add NADPH to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at different time points.
-
Calculation: Determine the concentrations of total glutathione and GSSG from a standard curve. Calculate the GSH concentration and the GSH/GSSG ratio.
Conclusion
Both this compound and glutathione are indispensable for maintaining cellular redox homeostasis. This compound's primary role is to serve as a precursor for the synthesis of glutathione, the cell's master antioxidant. While glutathione offers direct and potent radical scavenging and enzymatic cofactor activities, the efficacy of exogenous glutathione can be limited by its bioavailability. Therefore, providing this compound can be an effective strategy to boost endogenous glutathione levels and thereby enhance the overall antioxidant capacity of the cell. The choice between these two molecules in experimental or therapeutic contexts will depend on the specific cellular model, the desired mechanism of action, and considerations of cellular uptake and bioavailability.
References
Validation of HPLC methods for accurate L-(+)-Cysteine measurement
A Comprehensive Guide to the Validation of HPLC Methods for Accurate L-(+)-Cysteine Measurement
For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound is critical for product quality, stability, and efficacy. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for this compound measurement, supported by experimental data. Alternative analytical techniques are also discussed to provide a comprehensive overview for method selection and validation.
Comparison of Analytical Methodologies
The selection of an optimal analytical method for this compound quantification hinges on factors such as required specificity, sensitivity, sample matrix, available equipment, and throughput needs. While HPLC methods are widely employed, other techniques offer distinct advantages in specific contexts.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a cornerstone for amino acid analysis due to its high resolution and sensitivity. For this compound, which lacks a strong native chromophore, analysis typically involves either direct UV detection at low wavelengths or derivatization to enhance detectability.
-
Mixed-Mode HPLC with Direct UV Detection : This approach simplifies sample preparation by eliminating the derivatization step. It is particularly effective in separating L-Cysteine from its primary degradation product, L-Cystine.[1]
-
Reversed-Phase HPLC with Pre-Column Derivatization : This is a common strategy to improve the chromatographic behavior and detection sensitivity of L-Cysteine. Several derivatizing agents are utilized, each with its own set of advantages and optimal detection wavelengths.
-
Dansyl Chloride : Reacts with the primary amine group of L-Cysteine to form a highly fluorescent derivative that can also be detected by UV absorbance.[2]
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) : Another popular reagent that provides a fluorescent and UV-active derivative, offering high sensitivity.[3]
-
Ethacrynic Acid : Used as a pre-column derivatizing agent for UV detection.[4][5]
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) : Reacts with the thiol group of L-Cysteine, and the product can be monitored by UV-Vis spectrophotometry.[6][7]
-
Alternative Analytical Methods
Beyond conventional HPLC, several other techniques are available for this compound quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high specificity and sensitivity, making it suitable for complex matrices and low concentration samples. It can often be performed without derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR) : Provides a direct and primary method of quantification without the need for derivatization or a reference standard of the analyte itself. It is valued for its accuracy and precision.[8][9]
-
Iodometric Titration : A classic titrimetric method often used for purity assessment in bulk drug substances. While simple and cost-effective, it lacks the specificity of chromatographic methods.[10]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for this compound measurement, allowing for a direct comparison of their key validation parameters.
| Method | Linearity (µg/mL) | r² | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC Methods | ||||||
| Mixed-Mode HPLC-UV (Direct) | 10 - 500 | >0.999 | 98.0 - 102.0 | < 2.0 | ~5 | ~10 |
| RP-HPLC-UV (Dansyl Chloride) | 10 - 90 | >0.998 | 101.16 - 101.96 | < 2.0 | ~1 | ~3 |
| UPLC-UV (FMOC-Cl) | 100 - 500 | 0.9998 | 99.9 - 100.4 | < 1.0 | ~10 | ~30 |
| HPLC-UV (Ethacrynic Acid) | 1 - 100 | >0.999 | 97.5 - 102.5 | < 2.5 | ~0.2 | ~0.6 |
| HPLC-UV (DTNB) | 0.038 - 2.46 | >0.999 | 95.0 - 105.0 | < 11.0 | 0.038 | 0.12 |
| Alternative Methods | ||||||
| LC-MS/MS | 0.005 - 10 | >0.999 | 95.0 - 105.0 | < 5.0 | ~0.002 | ~0.006 |
| qNMR | 50 - 10000 | 0.9999 | 100.7 - 103.3 | < 2.2 | 3.8 | 12.5 |
| Iodometric Titration | N/A | N/A | 98.5 - 101.5 | < 1.5 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key HPLC experiments are provided below to facilitate their implementation.
Method 1: Mixed-Mode HPLC with Direct UV Detection
This method is advantageous for its simplicity, as it does not require a derivatization step.
-
Chromatographic Conditions :
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method 2: Reversed-Phase HPLC with Dansyl Chloride Derivatization
This method offers enhanced sensitivity due to the fluorescent nature of the dansyl derivative.
-
Chromatographic Conditions :
-
Derivatization Protocol :
-
To 1.0 mL of the sample or standard solution, add 1.0 mL of 1000 ppm Dansyl Chloride reagent and 1.0 mL of 0.4 M Sodium Carbonate solution.
-
Add 5.0 mL of Milli-Q water to maintain alkaline conditions.
-
Heat the mixture at 100°C for approximately 45 minutes.
-
Cool the solution to room temperature before injection.
-
Method 3: UPLC with FMOC-Cl Derivatization
This UPLC method provides rapid and high-resolution separation of the FMOC-derivatized L-Cysteine.
-
Chromatographic Conditions :
-
Column : Waters Cortecs C18+, 2.1 x 100 mm, 1.6 µm[3]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water[3]
-
Mobile Phase B : Acetonitrile:Water (90:10, v/v)[3]
-
Flow Rate : 0.3 mL/min[3]
-
Gradient Program : 0-3 min, 80% B; 3-5 min, 80-88% B; 5-8 min, 88% B; 8-10 min, 88-98% B; 10-12 min, 98% B; 12-12.1 min, 98-80% B; 12.1-15 min, 80% B.[3]
-
Detection : UV at 265 nm[3]
-
Injection Volume : 5 µL
-
-
Derivatization Protocol :
-
To 50 µL of sample or standard, add 450 µL of 0.1 M Boric acid solution (pH 6.2) and vortex.[3]
-
Add 500 µL of FMOC-Cl solution (4 mg/mL in Acetonitrile) and vortex for 10 seconds.[3]
-
Immediately add 4 mL of n-Hexane and vortex for 10 seconds to extract excess FMOC-Cl.[3]
-
Allow the layers to separate for 10 minutes and inject the aqueous (lower) layer.[3]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of method validation.
Caption: A generalized workflow for the HPLC analysis of this compound.
Caption: Interdependence of key parameters in analytical method validation.
References
- 1. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. longdom.org [longdom.org]
- 4. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The iodimetric titration of cysteine and allied substances. | Semantic Scholar [semanticscholar.org]
Comparative analysis of different thiol compounds for reducing protein disulfide bonds
A comprehensive comparison of commonly used thiol compounds for the effective reduction of protein disulfide bonds, complete with experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in their experimental design.
The reduction of disulfide bonds is a critical step in various biochemical and biotechnological applications, from protein characterization and analysis to the production of therapeutic proteins. The choice of reducing agent can significantly impact the efficiency, specificity, and outcome of these processes. This guide provides a comparative analysis of three widely used thiol-containing reducing agents: Dithiothreitol (DTT), β-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP), a non-thiol reducing agent included for its unique properties.
Performance Comparison of Common Reducing Agents
The selection of an appropriate reducing agent depends on several factors, including the specific protein, downstream applications, and experimental conditions such as pH and temperature. The following table summarizes the key characteristics and performance metrics of DTT, BME, and TCEP to facilitate an informed decision.
| Property | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol | Thiol | Phosphine (thiol-free) |
| Odor | Strong, unpleasant | Strong, unpleasant | Odorless |
| Effective pH Range | >7[1][2] | >7 | 1.5 - 8.5[1][3] |
| Redox Potential (at pH 7) | -0.33 V[2][4] | Not readily available | Not applicable (phosphine-based) |
| Stability | Prone to air oxidation, especially in solution[5][6]. Half-life of 40 hours at pH 6.5 and 1.4 hours at pH 8.5 (20°C)[7][8]. | More stable in solution than DTT at pH 6.5, but less stable at pH 8.5[7]. | Highly resistant to air oxidation[3][5][9]. Stable in aqueous solutions for extended periods[3][10]. Not stable in phosphate buffers at neutral pH[1]. |
| Mechanism of Action | Forms a stable six-membered ring with an internal disulfide bond after reducing the target disulfide.[2][11][12] | Reduces disulfides through thiol-disulfide exchange. | The phosphine group directly attacks and reduces the disulfide bond.[12] |
| Typical Working Concentration | 1-10 mM for maintaining reduced proteins; 50-100 mM for complete reduction for electrophoresis.[13] | 2-10 mM for purification and most other applications.[7] | 5-50 mM for rapid reduction at room temperature.[12] |
| Advantages | Strong reducing agent, effective at neutral to basic pH. | Cost-effective.[6] | Odorless, effective over a wide pH range, stable, does not interfere with maleimide chemistry, and does not reduce metals in IMAC.[1][5] |
| Disadvantages | Strong odor, limited stability, can interfere with certain downstream applications (e.g., IMAC due to metal chelation).[7][14] | Strong odor, volatile, less potent than DTT, requiring higher concentrations.[6] | More expensive than DTT and BME, can be less effective for buried disulfide bonds without a denaturant.[15][16] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating different reducing agents, standardized experimental protocols are essential.
Protocol 1: Quantitative Determination of Disulfide Bond Reduction using Ellman's Reagent (DTNB)
This protocol allows for the quantification of free sulfhydryl groups generated upon disulfide bond reduction.
Materials:
-
Protein solution with known concentration.
-
Reducing agents: DTT, BME, TCEP.
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.
-
Ellman's Reagent (DTNB) solution: 4 mg/mL in reaction buffer.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare stock solutions of the protein and each reducing agent in the reaction buffer.
-
In a microcentrifuge tube, mix the protein solution with the reducing agent to the desired final concentration. A typical starting point is a 10-fold molar excess of the reducing agent over the protein's disulfide bond concentration.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
To a cuvette, add 950 µL of the reaction buffer and 50 µL of the DTNB solution.
-
Add 50 µL of the incubated protein-reducing agent mixture to the cuvette.
-
Mix thoroughly and immediately measure the absorbance at 412 nm.
-
A blank measurement should be performed using the reaction buffer and DTNB without the protein.
-
The concentration of free sulfhydryl groups can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 7.3).[17]
Protocol 2: Analysis of Protein Reduction by SDS-PAGE
This protocol provides a qualitative assessment of disulfide bond reduction by observing changes in protein migration on an SDS-PAGE gel.
Materials:
-
Protein sample.
-
Reducing agents: DTT, BME, TCEP.
-
2x Laemmli sample buffer.
-
SDS-PAGE apparatus and reagents.
-
Coomassie Brilliant Blue or other protein stain.
Procedure:
-
Prepare protein samples in Laemmli sample buffer. For reduced samples, add the desired concentration of DTT (typically 50-100 mM), BME (typically 5-10%), or TCEP (typically 20-50 mM).
-
For a non-reduced control, omit the reducing agent.
-
Heat the samples at 95-100°C for 5 minutes.[18] For heat-sensitive proteins, incubation at 70°C for 5-10 minutes can be an alternative.[8]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Compare the migration of the reduced samples to the non-reduced control. A shift in mobility, often to a higher apparent molecular weight, indicates the reduction of intramolecular disulfide bonds. The appearance of multiple bands from a single band in the non-reduced lane suggests the reduction of intermolecular disulfide bonds in a protein complex.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the chemical reactions involved, the following diagrams are provided.
Caption: A general workflow for the comparative analysis of thiol reducing agents.
Caption: The two-step mechanism of disulfide bond reduction by DTT.[11][13]
References
- 1. agscientific.com [agscientific.com]
- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. nbinno.com [nbinno.com]
- 6. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Is DTT better then B-mercapto - Protein and Proteomics [protocol-online.org]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agscientific.com [agscientific.com]
- 12. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. store.p212121.com [store.p212121.com]
- 15. TCEP (Tris (2-carboxyethyl) phosphine-HCl) Reducing Agent [gbiosciences.com]
- 16. thomassci.com [thomassci.com]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomol.com [biomol.com]
Cross-Validation of L-(+)-Cysteine Quantification: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-(+)-Cysteine is paramount for investigating its role in various physiological and pathological processes. This guide provides an objective comparison of mass spectrometry-based methods with alternative analytical techniques for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and validation.
This compound, a semi-essential sulfur-containing amino acid, is a crucial component in protein synthesis, a precursor to the major intracellular antioxidant glutathione, and a key player in detoxification pathways.[1][2] Given its inherent instability and susceptibility to oxidation to its disulfide form, L-Cystine, precise and reliable quantification in biological matrices presents a significant analytical challenge.[3][4] This necessitates robust analytical methodologies and often requires a cross-validation approach to ensure data accuracy and integrity.[5]
Comparative Analysis of Quantification Methodologies
The gold standard for this compound quantification is widely considered to be Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS) and utilizing stable isotope-labeled internal standards.[1][2] However, other techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection, titrimetric methods, and ion-exchange chromatography (IEC), are also employed. The choice of method depends on the specific requirements of the study, including desired sensitivity, specificity, throughput, and available instrumentation.[6]
A direct comparison highlights the strengths and weaknesses of each approach:
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC with Fluorescence Detection | Iodometric Titration | Ion-Exchange Chromatography (IEC) |
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio. | Separation by chromatography followed by detection of fluorescent derivatives. | Redox titration where iodine oxidizes the thiol group of cysteine.[6] | Separation based on charge interactions with an ion-exchange resin.[6] |
| Specificity | Very High. Can distinguish between L-Cysteine and its isomers and metabolites.[1][2] | High. Derivatization step provides specificity for thiols. | Low. Measures total reducing substances, not specific to L-Cysteine.[6] | High. Good separation of various amino acids.[6] |
| Sensitivity | Very High. Capable of detecting low concentrations in complex matrices.[1][7] | High. | Moderate. Suitable for assaying bulk material but not for trace analysis.[6] | High. |
| Throughput | High. Rapid analysis times are achievable.[3] | Moderate. Derivatization and longer run times can be limiting. | Low. Manual and time-consuming. | Moderate. |
| Matrix Effects | Can be significant but are effectively corrected with stable isotope-labeled internal standards.[1][2] | Can be present, requiring careful sample preparation. | High susceptibility to interfering substances. | Less susceptible to matrix effects compared to other methods. |
| Derivatization | Often required to stabilize cysteine and improve chromatographic properties.[1][8] | Required for detection. | Not required. | Often requires post-column derivatization for detection.[6] |
Performance Data from Cross-Validation Studies
A study comparing a rapid LC-Fourier Transform Mass Spectrometry (FTMS) method with a validated HPLC method using fluorescence detection for the analysis of Cysteine (Cys) and its oxidized form, Cystine (CySS), in human plasma demonstrated comparable results between the two techniques.[3] The data underscores the viability of both methods for accurate quantification, with the LC-FTMS method offering significantly higher throughput.[3]
| Analyte | LC-FTMS (µmol/l) | HPLC-Fluorescence (µmol/l) | p-value |
| Cysteine (Cys) | 11.2 ± 0.7 | 11.0 ± 0.4 | 0.73 |
| Cystine (CySS) | 63.4 ± 5.5 | 60.5 ± 5.5 | 0.95 |
Data adapted from a comparative study on human plasma samples. Values are presented as mean ± standard error.[3]
Method validation parameters for LC-MS/MS methods for cysteine quantification typically demonstrate high linearity (R² ≥ 0.99), accuracy, and precision.[2] For instance, a validated LC-MS/MS method for cystine reported a limit of quantitation (LOQ) of 0.02 µM in white blood cells, with excellent accuracy (105.3%) and reproducibility (%RSD = 4.5) at the LOQ level.[7]
Experimental Protocols
This compound Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in human plasma using a stable isotope-labeled internal standard.
Materials and Reagents:
-
This compound
-
L-Cysteine-¹³C₃,¹⁵N (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., L-Cysteine-¹³C₃,¹⁵N).[1]
-
Immediately add 50 µL of freshly prepared 100 mM iodoacetamide (IAM) solution to alkylate the thiol group and prevent oxidation.[1]
-
Vortex briefly and incubate at room temperature for 30 minutes in the dark.[1]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[2]
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then return to initial conditions for equilibration.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-Cysteine and its stable isotope-labeled internal standard.
-
This compound Quantification by HPLC with Fluorescence Detection
This protocol outlines a general procedure for L-Cysteine quantification using pre-column derivatization with a fluorescent reagent.
Materials and Reagents:
-
This compound
-
o-phthalaldehyde (OPA) or other suitable fluorescent derivatizing agent.
-
Acetonitrile (HPLC grade)
-
Mobile phase buffers (e.g., phosphate or acetate buffer)
-
Human plasma
Procedure:
-
Sample Preparation:
-
Protein precipitation is performed on the plasma sample, typically using acetonitrile or perchloric acid.
-
The supernatant is collected and neutralized if necessary.
-
-
Derivatization:
-
An aliquot of the supernatant is mixed with the derivatizing agent (e.g., OPA) in a specific buffer and allowed to react for a defined period.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile is typically used.
-
Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivative.
-
Quantification is achieved by comparing the peak area of the derivatized cysteine in the sample to a calibration curve prepared with known concentrations of cysteine standards.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes, the following diagrams outline the workflows for this compound quantification by mass spectrometry and a comparative overview of the analytical approaches.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Comparison of this compound quantification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
L-(+)-Cysteine's Impact on Cell Viability: A Comparative Analysis with Other Amino Acid Supplements
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-(+)-Cysteine's Performance with Alternative Amino Acid Supplements, Supported by Experimental Data.
This compound, a semi-essential sulfur-containing amino acid, plays a critical role in cellular physiology, primarily through its role as a precursor to the major intracellular antioxidant, glutathione (GSH). Its impact on cell viability is a subject of intense research, particularly in the context of cancer biology and neurodegenerative diseases. This guide provides a comparative analysis of this compound's effects on cell viability relative to other amino acid supplements, supported by experimental data and detailed methodologies.
Comparative Analysis of Amino Acid Supplementation on Cell Viability
The influence of amino acid supplementation on cell viability is highly context-dependent, varying with cell type, metabolic state, and the specific amino acid . While L-Cysteine is crucial for mitigating oxidative stress and promoting survival, other amino acids also play significant roles in cell proliferation and death pathways.
A study comparing the effects of depleting sulfur-containing amino acids in melanoma cell lines revealed distinct outcomes. Depletion of L-Cysteine led to a significant 95% decrease in total glutathione levels and was associated with ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. In contrast, depletion of L-Methionine resulted in a more modest 42% reduction in glutathione and was linked to apoptosis, a programmed form of cell death. This suggests that while both are sulfur-containing amino acids, their immediate impact on the cellular antioxidant capacity and the resulting cell death modality can differ significantly.[1][2]
In another study on rat hepatic stellate cells, L-Cysteine and L-Methionine were found to inhibit DNA synthesis, a key indicator of cell proliferation. Conversely, other amino acids such as L-Glycine , L-Valine , and L-Leucine showed no significant effect on DNA synthesis in the same model, highlighting the specific inhibitory potential of sulfur-containing amino acids on the proliferation of these cells.
The derivative of L-Cysteine, N-acetylcysteine (NAC) , is a widely studied antioxidant that has been shown to protect against apoptosis and promote cell survival by activating the extracellular signal-regulated kinase (ERK) pathway.[3] However, some studies indicate that at high concentrations, NAC can induce apoptosis in certain cancer cell lines through the intrinsic mitochondrial pathway.[4] This dual role underscores the importance of concentration and cellular context in determining the ultimate effect of an amino acid supplement on cell viability.
The following table summarizes the observed effects of various amino acid supplements on cell viability based on available experimental data.
| Amino Acid Supplement | Cell Type | Observed Effect on Cell Viability | Key Findings |
| This compound | Melanoma Cells | Depletion leads to ferroptosis | Drastic reduction in glutathione levels (95%).[1][2] |
| Rat Hepatic Stellate Cells | Inhibition of DNA synthesis | Suppresses proliferation. | |
| L-Methionine | Melanoma Cells | Depletion leads to apoptosis | Moderate reduction in glutathione levels (42%).[1][2] |
| Rat Hepatic Stellate Cells | Inhibition of DNA synthesis | Suppresses proliferation. | |
| N-Acetylcysteine (NAC) | Various Cell Lines | Protective against apoptosis, promotes survival | Activates ERK pathway.[3] |
| H9c2 Cardiomyoblasts | Induces apoptosis at high concentrations | Mediated by the intrinsic mitochondrial pathway.[4] | |
| L-Glutamine | Various Cancer Cells | Supports proliferation and survival | Anaplerotic, fuels the TCA cycle.[5] |
| L-Arginine | Various Cancer Cells | Supports proliferation | Precursor for polyamines.[6] |
| L-Glycine | Rat Hepatic Stellate Cells | No significant effect on DNA synthesis | --- |
| L-Valine | Rat Hepatic Stellate Cells | No significant effect on DNA synthesis | --- |
| L-Leucine | Rat Hepatic Stellate Cells | No significant effect on DNA synthesis | --- |
Key Signaling Pathways Modulated by L-Cysteine and Other Amino Acids
The effects of amino acids on cell viability are mediated through complex signaling networks that sense nutrient availability and cellular stress.
Glutathione Synthesis and Redox Homeostasis
The primary mechanism by which L-Cysteine supports cell viability is through its role as a rate-limiting precursor for the synthesis of glutathione (GSH).[7][8] GSH is a tripeptide that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage and subsequent cell death. The availability of cysteine directly influences the cell's capacity to maintain redox homeostasis.[7][8]
Caption: Glutathione synthesis pathway.
Amino Acid Sensing Pathways: mTORC1 and GCN2
Cells possess sophisticated mechanisms to sense amino acid availability and regulate cell growth, proliferation, and survival accordingly. Two key signaling hubs are the mammalian target of rapamycin complex 1 (mTORC1) and the general control nonderepressible 2 (GCN2) kinase.
-
mTORC1: This complex is a central regulator of cell growth and is activated by the presence of amino acids, particularly leucine, arginine, and glutamine.[9][10] Activated mTORC1 promotes protein synthesis and inhibits autophagy, a cellular recycling process. The availability of these key amino acids signals a nutrient-replete state, encouraging cell proliferation.
-
GCN2: In contrast, GCN2 is activated by amino acid deprivation.[11] The accumulation of uncharged tRNAs during amino acid starvation triggers GCN2, which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general shutdown of protein synthesis to conserve resources and the activation of a transcriptional program, mediated by ATF4, to promote cell survival under stress.[11] Deprivation of specific amino acids can trigger this pathway, potentially leading to apoptosis if the stress is prolonged.[11]
Caption: Amino acid sensing pathways.
Experimental Protocols
Accurate assessment of cell viability is paramount in comparative studies. The following are detailed methodologies for key experiments commonly used to evaluate the effects of amino acid supplementation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the amino acid supplements to be tested. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Caption: MTT assay workflow.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the amino acid supplements as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caption: Annexin V/PI assay workflow.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).
Protocol:
-
Cell Preparation: Grow cells on coverslips or slides and treat with amino acid supplements.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs in a humidified chamber.
-
Detection: If using BrdUTP, detect the incorporated label with a fluorescently-labeled anti-BrdU antibody. If using a directly labeled fluorescent dUTP, proceed to visualization.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells.
References
- 1. Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in cell death in methionine versus cysteine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 [mdpi.com]
- 11. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of L-(+)-Cysteine and D-cysteine in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereospecificity of amino acids is paramount. This guide provides a comprehensive comparison of L-(+)-Cysteine and D-cysteine, two stereoisomers with distinct and significant roles in biological systems. While L-cysteine is a fundamental component of proteins and a key player in numerous metabolic pathways, D-cysteine is emerging as a critical signaling molecule with unique therapeutic potential.
This document outlines their differential metabolism, physiological effects, and toxicological profiles, supported by experimental data. Detailed methodologies for key comparative experiments are provided to facilitate further research and development.
At a Glance: L-Cysteine vs. D-Cysteine
| Feature | This compound | D-cysteine |
| Primary Role | Protein synthesis, precursor to glutathione, taurine, and hydrogen sulfide (H₂S)[1][2][3] | Signaling molecule, precursor for H₂S production[1][2] |
| Incorporation into Proteins | Yes | No |
| Primary Metabolic Pathway for H₂S Production | Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE) dependent[1][2] | D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST) dependent[1][2] |
| Glutathione Synthesis | Direct precursor[3][4][5] | Does not directly contribute to glutathione synthesis |
| Effect on Neural Progenitor Cell Proliferation | No significant effect at 1 mM[6][7][8] | Reduces proliferation by ~50% at 1 mM[6][7][8] |
| Toxicity (Oral, Rat, 28-day) | NOAEL < 500 mg/kg/day[1][2][9] | NOAEL = 500 mg/kg/day[1][2][9] |
Metabolic Pathways: A Tale of Two Isomers
The metabolic fates of L-cysteine and D-cysteine are distinctly different, leading to their unique biological activities.
L-Cysteine Metabolism
L-cysteine is a central hub in sulfur metabolism. It is primarily utilized for protein synthesis and serves as the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3][4][5] The synthesis of GSH from L-cysteine involves two ATP-dependent enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[4][5]
Furthermore, L-cysteine is a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule, primarily through the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][2]
Figure 1: Metabolic pathways of L-Cysteine.
D-Cysteine Metabolism
In contrast to its L-isomer, D-cysteine is not incorporated into proteins. Its primary known metabolic role is as a substrate for the production of H₂S.[1][2] This pathway is distinct from that of L-cysteine and involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[1][2] DAO converts D-cysteine to 3-mercaptopyruvate, which is then used by 3MST to generate H₂S.[1][2]
Figure 2: Metabolic pathway of D-Cysteine.
Comparative Enzyme Kinetics
The enzymes involved in the metabolism of L-cysteine and D-cysteine exhibit distinct kinetic properties.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue |
| Glutamate-Cysteine Ligase (GCL) | L-cysteine | 0.3 - 4.6 | - | Housefly |
| Glutathione Synthetase | γ-glutamylcysteine | - | 11 | Rat |
| Cystathionine γ-lyase (CGL) | L-cystathionine | 0.5 | 2.5 | Human (recombinant) |
| D-amino acid oxidase (DAO) | D-alanine | 1.0 - 140 | - | Various |
Note: Direct comparative kinetic data for all enzymes with both isomers under identical conditions is limited. The provided data is from various sources and should be interpreted with caution.
Cellular and Physiological Effects: A Study in Contrasts
The differing metabolic pathways of L- and D-cysteine lead to distinct cellular and physiological outcomes.
Antioxidant and Protective Roles
L-cysteine's primary protective role stems from its function as a precursor to glutathione, a potent antioxidant that neutralizes reactive oxygen species and detoxifies harmful compounds.[3]
D-cysteine also exhibits protective effects, largely attributed to its production of H₂S.[1][2] H₂S has been shown to protect against oxidative stress and ischemia-reperfusion injury.[1][2] Notably, in some studies, D-cysteine has demonstrated more potent protective effects than L-cysteine, particularly in neuronal cells and against renal injury.[1][2]
Neuronal Function and Development
A striking difference between the two isomers is their effect on neural progenitor cells (NPCs). D-cysteine has been identified as an endogenous regulator of NPC dynamics, with studies showing that it reduces the proliferation of cultured mouse embryonic NPCs by approximately 50% at a concentration of 1 mM.[6][7][8] In contrast, L-cysteine and D-serine do not exhibit this effect at similar concentrations.[6][7][8] This suggests a specific signaling role for D-cysteine in neurodevelopment.
Figure 3: Differential effects on neural progenitor cell proliferation.
Comparative Toxicology
A 4-week repeated-dose oral toxicity study in male rats revealed similar toxicological profiles for L-cysteine and D-cysteine, with slight differences in dose responses.[1][2][9]
Key Findings:
-
L-cysteine: The no-observed-adverse-effect level (NOAEL) was determined to be less than 500 mg/kg/day.[1][2][9] Toxicological effects were primarily observed in the kidney and stomach.[1][2][9]
-
D-cysteine: The NOAEL was established at 500 mg/kg/day.[1][2][9] Toxicological effects were noted in the kidney, epididymis, and stomach, with mild anemia also observed.[1][2][9]
Experimental Protocols
28-Day Repeated-Dose Oral Toxicity Study in Rats
Objective: To compare the toxicity of L-cysteine and D-cysteine following daily oral administration for 28 days.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Control group: Vehicle (e.g., 0.5% methylcellulose solution).
-
L-cysteine groups: 500, 1000, and 2000 mg/kg/day.
-
D-cysteine groups: 500, 1000, and 2000 mg/kg/day.
-
-
Administration: Once daily by oral gavage for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: At necropsy, organs are weighed, and tissues (kidney, stomach, epididymis, etc.) are collected for histopathological examination.
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).
Figure 4: Workflow for the 28-day oral toxicity study.
In Vitro Hydrogen Sulfide (H₂S) Production Assay
Objective: To compare the H₂S production from L-cysteine and D-cysteine in tissue homogenates.
Methodology:
-
Reagents:
-
Zinc acetate solution (for trapping H₂S).
-
N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Ferric chloride solution.
-
L-cysteine and D-cysteine solutions.
-
Tissue homogenate (e.g., liver, brain).
-
-
Procedure (Methylene Blue Method):
-
Incubate tissue homogenate with either L-cysteine or D-cysteine in a sealed vial.
-
A filter paper soaked in zinc acetate is placed in the vial to trap the evolved H₂S as zinc sulfide.
-
After incubation, the filter paper is transferred to a tube containing the N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Ferric chloride solution is added to catalyze the formation of methylene blue.
-
The absorbance of the resulting blue color is measured spectrophotometrically at 670 nm.
-
H₂S concentration is determined from a standard curve.
-
Neural Progenitor Cell (NPC) Proliferation Assay
Objective: To assess the effect of L-cysteine and D-cysteine on NPC proliferation.
Methodology:
-
Cell Culture: Culture mouse embryonic neural progenitor cells in appropriate media.
-
Treatment: Treat NPCs with 1 mM L-cysteine, 1 mM D-cysteine, or a vehicle control for 48 hours.
-
Immunostaining:
-
Fix the cells and permeabilize them.
-
Incubate with a primary antibody against a proliferation marker (e.g., Ki-67).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture fluorescence images using a microscope.
-
Quantify the percentage of Ki-67-positive cells relative to the total number of DAPI-stained cells.
-
Conclusion
The stereochemistry of cysteine profoundly influences its biological function. L-cysteine is integral to the fundamental processes of life, including protein structure and antioxidant defense through glutathione synthesis. In contrast, D-cysteine acts as a specific signaling molecule, particularly in the nervous system, with a distinct metabolic pathway for H₂S production that confers unique cytoprotective effects.
For researchers in drug development, these differences present both challenges and opportunities. The targeted delivery and modulation of D-cysteine metabolism could offer novel therapeutic strategies for conditions involving oxidative stress and neuronal dysfunction. Conversely, the potential for differential toxicity, although subtle in the reported studies, underscores the importance of stereospecific considerations in drug design and safety assessment. Further research into the comparative cellular uptake and detailed kinetic parameters of the enzymes involved in their respective pathways will be crucial for a complete understanding and exploitation of the unique biological roles of L- and D-cysteine.
References
- 1. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. protocols.io [protocols.io]
- 5. aquaphoenixsci.com [aquaphoenixsci.com]
- 6. Detection Ki 67 [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repeat-dose toxicity study: Topics by Science.gov [science.gov]
The Evolving Role of L-(+)-Cysteine Derivatives in Advanced Drug Delivery Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more efficient and targeted drug delivery systems is a constant endeavor. L-(+)-Cysteine, a naturally occurring amino acid, and its derivatives have emerged as powerful tools in this pursuit, offering enhanced biocompatibility, mucoadhesion, and controlled release properties. This guide provides an objective comparison of the performance of different this compound derivatives in drug delivery, supported by experimental data and detailed methodologies.
The unique thiol group of cysteine is the cornerstone of its utility in drug delivery. This reactive group can form disulfide bonds with mucus glycoproteins, leading to significantly improved mucoadhesion and prolonged residence time of drug formulations at the site of administration. Furthermore, the versatile nature of cysteine allows for its incorporation into a variety of delivery platforms, including polymers, nanoparticles, and prodrugs. This guide will focus on the comparative performance of three major classes of this compound derivatives: Thiolated Polymers (Thiomers), N-acetylcysteine (NAC)-based systems, and Cysteine-functionalized nanoparticles.
Comparative Performance of this compound Derivatives
The efficacy of a drug delivery system is contingent on several key performance indicators, including drug loading efficiency, release kinetics, mucoadhesive properties, and cellular uptake. The following tables summarize the quantitative data for different this compound derivative-based systems, providing a basis for comparison.
| Derivative Type | Delivery System | Drug | Drug Loading Efficiency (%) | Drug Release Profile | Reference |
| Thiolated Polymer | Poly(acrylic acid)-cysteine | - | Not specified | - | |
| Thiolated Polymer | Chitosan-cysteine | Paclitaxel | Not specified | Sustained release | |
| Thiolated Polymer | Carboxymethyl dextran-cysteine | Model compound | Not specified | Controlled release over 6h | |
| N-acetylcysteine | Solid Lipid Nanoparticles (SLNs) | Curcumin | 85.79 | Sustained release | |
| N-acetylcysteine | Solid Lipid Nanoparticles (SLNs) | N-acetylcysteine | 62.56 ± 1.25 to 86.32 ± 1.24 | Controlled release (95.25% in 8h) | |
| Cysteine-functionalized | Nanostructured Lipid Carriers (NLCs) | Docetaxel | High encapsulation efficiency | Not specified | |
| Cysteine-functionalized | Mesoporous Silica Nanoparticles (MSNs) | Gadolinium (for imaging) | Not specified | Not applicable | |
| Cysteine-functionalized | Zinc Oxide Nanoparticles (ZnO NPs) | - | Not applicable | Not applicable |
Table 1: Drug Loading and Release Characteristics of this compound Derivative-Based Drug Delivery Systems. This table highlights the capacity of different systems to encapsulate therapeutic agents and their subsequent release patterns. The data indicates that both thiomers and nanoparticle-based systems can achieve high drug loading and offer controlled or sustained release profiles, which are crucial for reducing dosing frequency and improving patient compliance.
| Derivative Type | Delivery System | Mucoadhesion Improvement | Experimental Method | Reference |
| Thiolated Polymer | Poly(acrylic acid)-cysteine (PAA-cys) | 5.0- to 960-fold increase in mucoadhesion time compared to unmodified PAA | Rotating cylinder method | |
| Thiolated Polymer | Poly(acrylic acid)-cysteine (PAA-cys) | Rank order of mucoadhesion: PAA(450)-Cys > PAA(250)-Cys > PCP-Cys > PAA(45)-Cys > PAA(2)-Cys | Tensile studies and rotating cylinder | |
| Thiolated Polymer | Chitosan-cysteine | Strong interaction with anionic mucosal substances | Not specified | |
| Cysteine-functionalized | Nanostructured Lipid Carriers (NLCs) | Significantly improved mucoadhesion compared to unmodified NLCs | Not specified | |
| N-acetylcysteine | Curcumin-loaded N-acetyl cysteine modified BSA nanoparticles | Enhanced mucoadhesion | Not specified |
Table 2: Mucoadhesive Properties of this compound Derivative-Based Drug Delivery Systems. The exceptional mucoadhesive properties of cysteine derivatives are evident from this data. Thiolated polymers, in particular, demonstrate a dramatic increase in mucoadhesion time, which is attributed to the formation of covalent disulfide bonds with mucus components. Cysteine-functionalized nanoparticles also show significantly enhanced adhesion.
| Derivative Type | Delivery System | Cellular Uptake Enhancement | Cell Line | Reference |
| Cysteine-functionalized | Mesoporous Silica Nanoparticles (MSNs) | 5-fold greater uptake of Gd3+ compared to unmodified MSNs | Human breast adenocarcinoma cells (MCF-7) | |
| Cysteine-functionalized | Nanostructured Lipid Carriers (NLCs) | Greatly improved intestinal absorption compared to unmodified NLCs | Not specified | |
| N-acetylcysteine | Solid Lipid Nanoparticles (SLNs) | - | - | - |
| Thiolated Polymer | - | - | - | - |
Table 3: Cellular Uptake of this compound Derivative-Based Drug Delivery Systems. Cysteine functionalization of nanoparticles has been shown to significantly enhance their uptake by cancer cells. This is a critical advantage for targeted drug delivery, as it can increase the concentration of the therapeutic agent at the site of action and reduce systemic side effects.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Synthesis of Thiolated Polymers (Thiomers)
The synthesis of thiolated polymers, such as poly(acrylic acid)-cysteine (PAA-cys), typically involves the covalent attachment of L-cysteine to the polymer backbone.
Caption: General workflow for the synthesis of thiolated polymers.
Protocol for Poly(acrylic acid)-cysteine (PAA-cys) Synthesis:
-
Hydrate poly(acrylic acid) (PAA) in demineralized water.
-
Adjust the pH of the PAA solution to 6 with 5 M NaOH.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to a final concentration of 200 mM to activate the carboxylic acid groups of the PAA.
-
Add L-cysteine to the activated PAA solution.
-
Allow the reaction to proceed to form an amide bond between the PAA and the primary amino group of L-cysteine.
-
Purify the resulting PAA-cys conjugate, for instance, through dialysis.
Mucoadhesion Studies: The Rotating Cylinder Method
The rotating cylinder method is a widely used in vitro technique to assess the mucoadhesive properties of a formulation.
Caption: Experimental setup for the rotating cylinder mucoadhesion test.
Protocol:
-
Prepare tablets of the polymer conjugate (e.g., 30 mg).
-
Excise fresh porcine intestinal mucosa and mount it on a vertical cylinder.
-
Attach the polymer tablet to the mucosal surface.
-
Immerse the cylinder in a phosphate buffer (pH 6.8) maintained at 37°C.
-
Rotate the cylinder at a constant speed (e.g., 100 rpm).
-
Record the time it takes for the tablet to detach from the mucosa. A longer adhesion time indicates stronger mucoadhesive properties.
In Vitro Cytotoxicity Assays
Assessing the biocompatibility of drug delivery systems is crucial. The MTT and LDH assays are commonly used to evaluate cell viability and cytotoxicity.
Caption: Workflow for MTT and LDH cytotoxicity assays.
MTT Assay Protocol:
-
Seed cells (e.g., Caco-2) in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the cysteine derivative-based formulation for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
LDH Assay Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product. Higher absorbance indicates greater cell membrane damage and cytotoxicity.
Cellular Uptake Quantification using Flow Cytometry
Flow cytometry is a powerful technique to quantify the uptake of fluorescently labeled nanoparticles by cells.
Caption: Workflow for quantifying nanoparticle cellular uptake via flow cytometry.
Protocol:
-
Culture cells (e.g., MCF-7) to an appropriate confluency.
-
Incubate the cells with the fluorescently labeled cysteine derivative-based nanoparticles for a specific time.
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized.
-
Detach the cells from the culture plate using trypsin.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The intensity of the fluorescence is proportional to the amount of nanoparticles taken up by the cells.
Conclusion
This compound and its derivatives offer a versatile and potent platform for the development of advanced drug delivery systems. Thiolated polymers excel in providing superior mucoadhesion, making them ideal for oral, nasal, and ocular drug delivery. N-acetylcysteine, a valuable therapeutic agent in its own right, can be formulated into nanoparticles to enhance its bioavailability. Cysteine-functionalization of nanoparticles has demonstrated significant potential for targeted drug delivery, particularly in cancer therapy, by improving cellular uptake.
The choice of the most suitable this compound derivative will depend on the specific application, the physicochemical properties of the drug, and the desired therapeutic outcome. The experimental data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and evaluation of novel and effective cysteine-based drug delivery systems. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each derivative class for specific therapeutic challenges.
A Head-to-Head Comparison of L-(+)-Cysteine and Penicillamine as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of toxicology and pharmacology, the effective chelation of heavy metals is a critical therapeutic strategy. This guide provides a comprehensive, data-driven comparison of two prominent sulfhydryl-containing chelating agents: the naturally occurring amino acid L-(+)-Cysteine and the pharmaceutical agent penicillamine. This analysis is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy, specificity, and safety profiles of these two compounds, supported by experimental data.
I. Mechanism of Action and Chelation Chemistry
Both this compound and penicillamine owe their chelating properties to their thiol (-SH) group, which can form stable complexes with heavy metal ions, rendering them less toxic and facilitating their excretion from the body. The primary mechanism involves the donation of a lone pair of electrons from the sulfur atom to the electron-deficient metal ion, forming a coordinate covalent bond.
This compound , a non-essential amino acid, is a fundamental component of many proteins and the antioxidant glutathione. Its thiol group readily binds to divalent metal ions.
Penicillamine , a derivative of penicillin, is a more structurally complex molecule with two methyl groups on the beta-carbon. This structural difference influences its stability and metabolic fate in vivo.
The chelation process can be visualized as follows:
II. Comparative Efficacy: Stability of Metal Complexes
The stability of the metal-chelator complex is a crucial determinant of a chelating agent's efficacy. The stability constant (log K) quantifies the strength of the interaction between the chelator and the metal ion. A higher log K value indicates a more stable complex and, generally, a more effective chelator for that specific metal.
| Metal Ion | Chelating Agent | Log K (ML) | Log K (ML₂) | Reference(s) |
| Lead (Pb²⁺) | This compound | ~4-5 | ~8-10 | [1][2] |
| Penicillamine | ~12.5 | - | [3] | |
| Cadmium (Cd²⁺) | This compound | ~6.4 | ~11.1 | [4][5] |
| Penicillamine | - | - | [4][5] | |
| Mercury (Hg²⁺) | This compound | ~14 | ~21 | [6] |
| Penicillamine | - | - | [7] |
Note: Stability constants can vary depending on experimental conditions (pH, temperature, ionic strength). The data presented here are for comparative purposes. The lack of directly comparable stability constants for penicillamine with cadmium and mercury in the available literature is a notable gap.
III. In Vivo Efficacy: Experimental Data from Animal Studies
Animal models provide valuable insights into the in vivo efficacy of chelating agents in promoting the excretion of heavy metals.
Lead Detoxification
A comparative study in rats demonstrated the relative efficacy of this compound and penicillamine in promoting lead excretion.
| Treatment | Route of Administration | Increase in Total Lead Excretion (relative to control) | Primary Route of Excretion | Reference |
| D-Penicillamine | Intravenous | ~2x that of L-cysteine ethyl ester | Urinary | [7][8] |
| This compound | Intravenous | Marginally effective | - | [7][8] |
| L-Cysteine Ethyl Ester | Intravenous | ~ half as effective as D-penicillamine | Biliary | [7][8] |
These findings suggest that while penicillamine is effective in increasing lead excretion, this compound itself is only marginally effective. However, a derivative, L-cysteine ethyl ester, shows moderate efficacy with a different excretion profile[7][8].
Cadmium and Lead Accumulation
A study in white rats investigated the effect of this compound on the accumulation of cadmium and lead.
| Treatment | Effect on Lead Accumulation | Effect on Cadmium Accumulation | Reference |
| This compound | Reduced by ~50% in kidneys and liver | Reduced by 2-4 times in kidneys and liver | [9] |
This study highlights the potential of this compound in reducing the body burden of both lead and cadmium[9]. Direct comparative in vivo studies with penicillamine for cadmium and mercury were not identified in the literature search.
IV. Toxicology and Safety Profile
The therapeutic utility of a chelating agent is intrinsically linked to its safety profile.
| Compound | Acute Oral LD₅₀ (Rat) | NOAEL (Rat, 28-day oral) | Key Toxicological Findings | Reference(s) |
| This compound | 1890 mg/kg | < 500 mg/kg/day | Renal injuries at high doses. | [10][11][12][13] |
| D-Penicillamine | >10,000 mg/kg (some deaths) | Not explicitly found | Teratogenic in rats at high doses; potential for various adverse effects in humans. | [6][14] |
This compound has a defined acute oral LD₅₀ in rats of 1890 mg/kg[10][11]. In a 28-day study, the No-Observed-Adverse-Effect Level (NOAEL) was less than 500 mg/kg/day, with renal injuries observed at higher doses[12][13].
For D-penicillamine, a precise oral LD₅₀ in rats is not well-established, with some studies indicating mortality only at very high doses (e.g., 10,000 mg/kg)[13]. However, it is a known teratogen in rats at doses several times higher than those recommended for human use[6]. In clinical use, penicillamine is associated with a range of potential adverse effects, including hypersensitivity reactions, gastrointestinal disturbances, and hematological abnormalities.
V. Experimental Protocols
A. Determination of Metal Chelation by Spectrophotometry
This method is based on the principle that the formation of a metal-chelator complex alters the absorbance of a solution, which can be quantified using a spectrophotometer.
Objective: To compare the in vitro metal chelation capacity of this compound and penicillamine.
Materials:
-
Spectrophotometer
-
Standard solutions of the heavy metal salt (e.g., lead nitrate, cadmium chloride, mercuric chloride)
-
Solutions of this compound and penicillamine of known concentrations
-
Appropriate buffer solutions to maintain a constant pH
-
Indicator dye that complexes with the metal ion (e.g., xylenol orange for lead)
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the indicator dye in the buffer.
-
To these solutions, add increasing concentrations of either this compound or penicillamine.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.
-
A decrease in absorbance indicates that the chelating agent is sequestering the metal ion from the indicator dye.
-
The chelation capacity can be calculated based on the change in absorbance.
B. In Vivo Evaluation of Chelating Agents in an Animal Model
This protocol outlines a general procedure for assessing the efficacy of chelating agents in promoting the excretion of heavy metals in a rodent model.
Objective: To compare the in vivo efficacy of this compound and penicillamine in detoxifying a specific heavy metal.
Animals: Male Wistar rats (or other appropriate rodent strain).
Procedure:
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Induction of Metal Toxicity: Administer a solution of the heavy metal salt (e.g., lead acetate in drinking water or via gavage) for a specified period to achieve a significant body burden.
-
Grouping: Divide the animals into the following groups:
-
Control (no treatment)
-
This compound treated
-
Penicillamine treated
-
-
Treatment: Administer the chelating agents orally or via injection at predetermined doses and for a specific duration.
-
Sample Collection: Collect urine and feces at regular intervals throughout the treatment period. At the end of the study, collect blood and tissue samples (e.g., kidneys, liver, brain).
-
Analysis: Analyze the concentration of the heavy metal in the collected samples using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Evaluation: Compare the metal excretion and tissue distribution among the different groups to evaluate the efficacy of the chelating agents.
VI. Conclusion
This comparative guide highlights the key differences and similarities between this compound and penicillamine as chelating agents.
-
Efficacy: Based on available stability constants and in vivo data for lead, penicillamine appears to be a more potent chelating agent than this compound [3][7][8]. However, this compound has demonstrated efficacy in reducing the accumulation of lead and cadmium in animal studies[9].
-
Specificity: Both agents exhibit broad chelating activity for various heavy metals. Penicillamine is clinically established for copper chelation in Wilson's disease and has been used for lead and mercury poisoning. The available data for this compound is more focused on its effects on lead and cadmium.
-
Safety: this compound, being a natural amino acid, generally has a more favorable safety profile, although it can cause renal toxicity at high doses[12][13]. Penicillamine carries a higher risk of adverse effects and is a known teratogen in animal models at high doses[6][14].
The choice between these two chelating agents in a research or drug development context will depend on the specific heavy metal of interest, the desired efficacy, and the acceptable safety margin. Further head-to-head comparative studies, particularly for mercury and cadmium, are warranted to provide a more complete picture of their relative therapeutic potential.
References
- 1. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead(II) Complex Formation with L-cysteine in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of penicillamine and carbocisteine based on formation of metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadmium(II) Complex Formation with Cysteine and Penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cadmium(II) complex formation with cysteine and penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Effects of L-cysteine, L-cysteine derivatives and ascorbic acid on lead excretion in rats. | Semantic Scholar [semanticscholar.org]
- 8. Effects of L-cysteine, L-cysteine derivatives and ascorbic acid on lead excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of oral penicillamine and diet on lead poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available L-(+)-Cysteine
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. L-(+)-Cysteine, a semi-essential amino acid, is a critical component in numerous research applications, from cell culture media to the synthesis of therapeutic agents. However, the purity of commercially available this compound can vary, potentially impacting experimental outcomes. This guide provides a comparative assessment of analytical methodologies for determining the purity of research-grade this compound, complete with experimental protocols and data presentation templates.
Introduction to this compound Purity and Common Impurities
This compound is susceptible to oxidation, readily forming the dimer L-Cystine. This is the most common impurity and can significantly interfere with experiments where a reducing agent is required.[1][2] Other potential impurities may include byproducts from the manufacturing process, such as other amino acids, and heavy metals.[2] Pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) set standards for the purity of pharmaceutical-grade L-Cysteine, which can serve as a benchmark for research-grade material.[3]
Comparative Analysis of Purity Assessment Methodologies
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Ion-Exchange Chromatography (IEC), and Titrimetry.
Data Presentation: Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Ion-Exchange Chromatography (IEC) | Titrimetry (Iodometric) |
| Principle | Separation based on analyte's affinity for stationary and mobile phases. | Separation based on the net charge of the amino acids. | Redox titration of the thiol group. |
| Specificity | High; can separate L-Cysteine from L-Cystine and other impurities.[1][4] | High; good separation of various amino acids.[1] | Low; measures total reducing substances, not specific to L-Cysteine.[1] |
| Sensitivity | High; capable of detecting and quantifying trace impurities.[1] | High.[1] | Moderate; suitable for assay but not for trace impurity analysis.[1] |
| Throughput | Moderate; can be automated. | Lower; often requires longer run times. | High. |
| Primary Use | Purity testing, impurity profiling, and quantification. | Amino acid analysis, purity testing. | Potency assay (as per USP).[1] |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive purity assessment of this compound. The following workflow outlines the key steps from sample reception to final purity determination.
Experimental workflow for assessing the purity of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is ideal for the simultaneous quantification of L-Cysteine and its primary impurity, L-Cystine. A mixed-mode HPLC method can be advantageous as it often does not require derivatization.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of L-Cysteine hydrochloride monohydrate USP Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Test Solution: Accurately weigh approximately 25 mg of the commercial L-Cysteine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Impurity Standard (L-Cystine): Prepare a stock solution of L-Cystine in the mobile phase. Sonication may be required for dissolution.[1]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.[1]
-
Inject the standard and test solutions.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage purity and the concentration of impurities by comparing the peak areas of the test solution to the standard solutions.
-
Ion-Exchange Chromatography (IEC) Method
IEC is a robust method for amino acid analysis and can be used to confirm the purity of L-Cysteine and identify other amino acid impurities.
-
Sample Preparation: Dissolve the sample in a citrate buffer at pH 2.2.[6]
-
Chromatography:
-
Inject the sample onto a cation-exchange column.
-
Elute with a gradient of buffers with increasing pH and/or ionic strength to separate the amino acids.
-
-
Post-Column Derivatization:
-
Detection: The colored derivatives are detected by a photometric detector at 570 nm.[1]
-
Quantification: Determine the concentration of L-Cysteine and other amino acids by comparing the peak areas to those of a standard amino acid mixture.
Titrimetry (Iodometric Titration)
This method, as described in the USP, is suitable for determining the overall potency of L-Cysteine.
-
Procedure:
-
Accurately weigh about 250 mg of the L-Cysteine sample into an iodine flask.
-
Dissolve in 20 mL of water and add 4 g of potassium iodide.
-
Cool the solution in an ice bath and add 5 mL of 3 N hydrochloric acid and 25.0 mL of 0.1 N iodine VS.
-
Allow the flask to stand in the dark for 20 minutes.
-
Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding starch TS as an indicator near the endpoint.
-
Perform a blank determination to make any necessary corrections.
-
Conclusion
For a comprehensive assessment of research-grade this compound purity, a multi-faceted approach is recommended. HPLC, particularly a mixed-mode method, offers the best combination of specificity and sensitivity for quantifying L-Cysteine and its primary degradation product, L-Cystine.[1] IEC serves as an excellent confirmatory technique and for the detection of other amino acid impurities. While titrimetry is a simpler and faster method for determining overall potency, it lacks the specificity required for detailed impurity profiling. By employing these methods, researchers can ensure the quality of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. CAS-56-89-3, L-Cystine (From non-animal source) Meets USP 41-NF 36, EP 9.0, JP 17 and BP 2016 testing specifications Manufacturers, Suppliers & Exporters in India | TC1070M [cdhfinechemical.com]
- 4. thomasnet.com [thomasnet.com]
- 5. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 6. csik.sapientia.ro [csik.sapientia.ro]
Safety Operating Guide
Proper Disposal of L-(+)-Cysteine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research operations. This guide provides essential safety and logistical information for the proper disposal of L-(+)-Cysteine. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is not classified as a hazardous substance or mixture.[1] Consequently, it is not categorized as dangerous goods for transportation.[1] However, all chemical waste must be managed responsibly to ensure safety and environmental protection. The disposal of this compound is governed by the same principles as its unlabeled counterpart.
Key Disposal Considerations
While this compound is considered non-hazardous, it is imperative to adhere to institutional guidelines and local regulations. The following table summarizes the primary considerations for its disposal.
| Consideration | Guideline |
| Regulatory Compliance | All disposal methods must comply with federal, state, and local regulations.[1][2] |
| Waste Characterization | It is the responsibility of the waste generator to properly characterize all waste materials.[1][3][4] |
| Container Management | Keep the chemical in its original container. Do not mix with other waste. Uncleaned containers should be treated as the product itself. |
| Disposal Route | As a non-hazardous waste, options may include disposal via a licensed professional waste disposal service or an industrial combustion plant.[1][5] |
| Prohibited Disposal | Do not dispose of with household garbage.[1][3][4] Avoid release into the environment.[1][5] Do not let the product enter drains. |
Experimental Protocols
Protocol 1: Disposal of Unused this compound
This protocol applies to pure, uncontaminated this compound in its original container.
-
Consult Safety Data Sheet (SDS) and Local Regulations : Before initiating disposal, review the product-specific SDS and your institution's chemical hygiene plan. Confirm the classification as non-hazardous waste with your environmental health and safety (EHS) office.
-
Proper Labeling : Ensure the container is clearly labeled with the chemical name, "this compound".
-
Segregate Waste : Keep the container separate from hazardous waste streams to avoid cross-contamination.[1]
-
Engage a Professional Disposal Service : Contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.[1][3][4] This is the most recommended and safest disposal route.
-
Documentation : Record the date, quantity, and method of disposal in your laboratory's chemical inventory or waste log, in accordance with your institution's policies.
Protocol 2: Handling Spills and Contaminated Materials
In the event of a spill, the resulting waste must be managed appropriately.
-
Contain the Spill : For solid this compound, sweep up the material and place it in a sealed bag or container.[1]
-
Decontaminate the Area : Clean the spill site with water and appropriate cleaning agents.[1]
-
Assess Contamination : If the spill involves other hazardous chemicals, the resulting waste mixture must be treated as hazardous.[1]
-
Package and Label Waste : Place the sealed bag or container of spilled material and any contaminated cleaning materials (e.g., wipes, gloves) into a designated waste container. Label the container clearly, indicating all components of the mixture.
-
Dispose as Hazardous Waste (if applicable) : If mixed with hazardous substances, manage the waste through your institution's hazardous waste disposal stream.[1]
-
Dispose as Non-Hazardous Waste : If the spill only involved this compound and non-hazardous cleaning agents, it can be disposed of as non-hazardous solid waste through a licensed disposal service.[1]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling L-(+)-Cysteine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for L-(+)-Cysteine, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The recommended personal protective equipment is detailed below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield should be worn, especially when there is a risk of splashing.[1] |
| Hand Protection | Chemically resistant, impervious gloves that comply with an approved standard should be worn.[1] Polyvinyl chloride (PVC) gloves are a suitable option.[1] |
| Body Protection | A standard laboratory coat is required.[2] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron. |
| Respiratory Protection | In cases of insufficient ventilation or when dust is generated, a NIOSH-approved respirator should be used.[2][3] A filter type P1 is a recommended option.[3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid the formation of dust and aerosols.[4]
-
Use only in well-ventilated areas, employing local and general ventilation.[4][5]
-
Wash hands thoroughly after handling and before breaks.[5]
-
Keep away from food, drink, and animal feedingstuffs.[5]
Storage:
-
Keep the container tightly closed and stored under an inert gas as it is air-sensitive.[3]
-
Store away from strong oxidizing agents, as violent reactions can occur.[4][5]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][9] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15-20 minutes.[9] Remove contaminated clothing and shoes.[1] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do. Continue rinsing.[10] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[1] If the person feels unwell, call a poison center or doctor.[4] |
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: The waste generator is responsible for properly characterizing all waste materials according to applicable regulations.[9][11]
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[6][9]
-
Container Disposal: Dispose of empty containers as unused product.[9] Uncleaned containers should be treated as the product itself.[3]
-
Prohibited Disposal: Do not dispose of with household garbage or release into the environment.[9][11]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Spill Response Protocol
In the event of a spill, a structured response is necessary to mitigate any potential hazards.
References
- 1. tersusenv.com [tersusenv.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
